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  • Product: Methyl 2-(4-cyano-2-nitrophenyl)acetate
  • CAS: 651747-70-5

Core Science & Biosynthesis

Foundational

Technical Guide: Scalable Synthesis of Methyl 2-(4-cyano-2-nitrophenyl)acetate

Topic: Synthesis of Methyl 2-(4-cyano-2-nitrophenyl)acetate Content Type: Technical Whitepaper Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals[1] Executive Summary & Strategic Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of Methyl 2-(4-cyano-2-nitrophenyl)acetate Content Type: Technical Whitepaper Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary & Strategic Rationale

Methyl 2-(4-cyano-2-nitrophenyl)acetate is a critical pharmacophore scaffold, serving as a pivotal intermediate in the synthesis of non-steroidal androgen receptor antagonists (e.g., analogues of Enzalutamide/Apalutamide) and various indole-based therapeutics.[1]

The synthesis of this molecule presents a specific chemoselective challenge: preserving the labile nitrile moiety while installing the acetate side chain on an electron-deficient nitroaromatic ring.[1] Traditional acid-catalyzed hydrolysis/esterification routes are non-viable due to the high risk of hydrolyzing the cyano group to a primary amide or carboxylic acid.[1]

This guide details a Two-Step Convergent Protocol utilizing Nucleophilic Aromatic Substitution (


) followed by a Krapcho Decarboxylation.[1] This pathway is selected for its atom economy, scalability, and avoidance of harsh acidic conditions.[1]

Retrosynthetic Analysis & Pathway Design

The target molecule is disconnected at the benzylic carbon-carbon bond.[1] Direct alkylation of nitrobenzenes is difficult; therefore, we utilize the activation provided by the ortho-nitro and para-cyano groups to facilitate displacement of a halogen leaving group.[1]

The Pathway Logic
  • Starting Material: 4-Chloro-3-nitrobenzonitrile (CAS: 939-80-0).[1][2] The chlorine atom is highly activated for nucleophilic attack due to the electron-withdrawing nature of the ortho-nitro and para-cyano groups.[1]

  • C-C Bond Formation: Displacement of chloride by the soft nucleophile Dimethyl Malonate .[1]

  • Decarboxylation: Conversion of the diester intermediate to the mono-ester target.[1] Crucial: We employ Krapcho decarboxylation (neutral/slightly basic conditions) to prevent nitrile hydrolysis.

Visual Pathway (Graphviz)

SynthesisPathway SM 4-Chloro-3-nitrobenzonitrile (CAS: 939-80-0) Inter Intermediate: Dimethyl 2-(4-cyano-2-nitrophenyl)malonate SM->Inter Step 1: SnAr (DMF, 60°C) Reagent Dimethyl Malonate + Base (NaH/K2CO3) Reagent->Inter Target TARGET: Methyl 2-(4-cyano-2-nitrophenyl)acetate Inter->Target Step 2: Krapcho Decarboxylation (LiCl, DMSO, H2O, 130°C) Byprod CO2 + MeCl Inter->Byprod

Figure 1: Convergent synthesis pathway utilizing SnAr displacement and Krapcho decarboxylation to preserve the cyano functionality.

Detailed Experimental Protocols

Step 1: Coupling (Synthesis of the Malonate Intermediate)

Objective: Displace the chloride with dimethyl malonate to form Dimethyl 2-(4-cyano-2-nitrophenyl)malonate.

Reagents:

  • 4-Chloro-3-nitrobenzonitrile (1.0 eq)[1]

  • Dimethyl malonate (1.2 eq)[3]

  • Potassium Carbonate (

    
    ) (2.5 eq) or Sodium Hydride (NaH) (1.2 eq)
    
  • Solvent: DMF (Anhydrous) or DMSO

Protocol:

  • Setup: Charge a dry 3-neck round-bottom flask with anhydrous DMF (5-10 volumes) under

    
     atmosphere.
    
  • Deprotonation: Add Dimethyl malonate (1.2 eq). If using NaH (60% dispersion), add portion-wise at 0°C and stir for 30 mins until

    
     evolution ceases. If using 
    
    
    
    , add solid base at RT.[1]
  • Addition: Add 4-Chloro-3-nitrobenzonitrile (1.0 eq) in one portion. The solution will likely darken (deep red/orange) due to the formation of the Meisenheimer complex.

  • Reaction: Heat the mixture to 60–80°C . Monitor via HPLC or TLC (30% EtOAc/Hexanes).

    • Endpoint: Disappearance of starting chloride (

      
      ). Product diester appears at lower 
      
      
      
      due to increased polarity.[1]
  • Workup: Cool to RT. Quench by pouring into ice-cold 1M HCl (to neutralize base and protonate the malonate).

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with Brine (2x) to remove DMF. Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol or use crude in Step 2 if purity >90%.

Technical Insight: While NaH is faster,


 is preferred for scale-up (Process Safety) as it avoids hydrogen evolution and potential thermal runaways with nitro compounds.[1]
Step 2: Krapcho Decarboxylation (Target Synthesis)

Objective: Remove one ester group to yield the methyl acetate derivative without hydrolyzing the nitrile.

Reagents:

  • Dimethyl 2-(4-cyano-2-nitrophenyl)malonate (Intermediate from Step 1)[1]

  • Lithium Chloride (LiCl) (2.0 eq)

  • Water (1.1 eq)

  • Solvent: DMSO (Dimethyl sulfoxide)[4]

Protocol:

  • Setup: Dissolve the crude diester in DMSO (5 volumes).

  • Reagents: Add LiCl (2.0 eq) and a stoichiometric amount of water (1.1 eq).

  • Reaction: Heat the mixture to 130–140°C .

    • Mechanism:[1] Chloride ion attacks the methyl group of one ester (forming MeCl gas), generating a carboxylate which spontaneously decarboxylates at high temperature.

  • Monitoring: Evolution of

    
     gas is observed.[1] Reaction typically requires 4–8 hours.[1] Monitor via HPLC for the shift from Diester to Monoester.
    
  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate or MTBE.[1]

    • Note: DMSO is difficult to remove; extensive water washes are required.[1]

  • Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient) or high-vacuum distillation (if stable).[1]

Self-Validating Check: The product NMR should show a singlet for the methyl ester (


 ppm, 3H) and a singlet for the benzylic methylene (

ppm, 2H). If the methylene signal is a doublet or methine, the reaction is incomplete.

Quantitative Data & Process Parameters

ParameterStep 1 (

)
Step 2 (Decarboxylation)
Limiting Reagent 4-Chloro-3-nitrobenzonitrileDiester Intermediate
Stoichiometry 1.0 : 1.2 (Malonate)1.0 : 2.0 (LiCl)
Temperature 60°C – 80°C130°C – 140°C
Time 2 – 4 Hours4 – 8 Hours
Typical Yield 85 – 92%75 – 85%
Critical Impurity Unreacted Chloride; Phenol hydrolysisNitrile hydrolysis (Amide)
Safety Hazard Exotherm upon base additionMeCl gas evolution (Ventilation)

Mechanistic Visualization

The following diagram illustrates the specific electron movements during the Krapcho decarboxylation, highlighting why the nitrile remains untouched.

Mechanism Step1 Diester Intermediate (in DMSO) Step2 Nucleophilic Attack: Cl- attacks Methyl of Ester Step1->Step2 Step3 Transient Carboxylate Formation + MeCl (gas) release Step2->Step3 Step4 Thermal Decarboxylation (-CO2) Enol Intermediate Step3->Step4 Step5 Tautomerization to Product (Nitrile remains intact) Step4->Step5

Figure 2: Mechanistic flow of the Krapcho decarboxylation, ensuring chemoselectivity.[1][4]

Safety & Troubleshooting

Safety Considerations
  • Nitroaromatics: The starting material and product are nitro compounds.[1] While stable, they should be assessed for thermal stability (DSC) before multi-kilo scale-up.[1]

  • Cyanide Functionality: Although the nitrile is bound, avoid strong acids or metabolic activation that could release HCN.[1]

  • Methyl Chloride: Step 2 generates MeCl (gas), which is toxic and an alkylating agent. Ensure reactions are vented to a scrubber (NaOH trap).

Troubleshooting Guide
  • Issue: Low yield in Step 1.

    • Correction: Ensure DMF is anhydrous.[1] Water kills the malonate anion.[1] Increase temperature to 80°C.

  • Issue: Hydrolysis of Nitrile in Step 2.

    • Correction: Ensure the pH remains neutral.[1] Do not add acid during the workup of Step 2 until the mixture is cooled. Verify the quality of DMSO (acidic impurities in DMSO can catalyze nitrile hydrolysis).

  • Issue: Incomplete Decarboxylation.

    • Correction: Increase temperature to 150°C or add more LiCl. Ensure water (1 eq) is present to facilitate the transition state, though Krapcho can proceed anhydrously via attack on the alkyl group.

References

  • Preparation of 4-Chloro-3-nitrobenzonitrile

    • Source: Sigma-Aldrich / PubChem.[1]

    • Link:

  • Krapcho Decarboxylation Methodology

    • Title: "The Krapcho Dealkoxycarbonyl
    • Source: Organic Reactions (Wiley).
    • Context: Standard protocol for diester to monoester conversion using halide salts.[1]

    • Link:

  • Nucleophilic Substitution on Nitroarenes

    • Title: "Nucleophilic Aromatic Substitution of Hydrogen and Other Leaving Groups"
    • Source: Makosza, M. (Key researcher in VNS and SnAr).
    • Link:

  • Synthesis of Phenylacetates via Malonate Displacement

    • Context: General procedure for converting chloronitrobenzenes to phenylacetates.[1]

    • Link: [Organic Syntheses, Coll.[1] Vol. 4, p.576 (Analogous transformations)]([Link])

Sources

Exploratory

"Methyl 2-(4-cyano-2-nitrophenyl)acetate" CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and application of Methyl 2-(4-cyano-2-nitrophenyl)acetate , a critical intermediate in the development of indolinone-based tyrosine kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of Methyl 2-(4-cyano-2-nitrophenyl)acetate , a critical intermediate in the development of indolinone-based tyrosine kinase inhibitors.

[1]

Chemical Identity & Core Identifiers

Methyl 2-(4-cyano-2-nitrophenyl)acetate is a functionalized phenylacetic acid derivative characterized by the presence of a nitro group ortho to the acetate side chain and a cyano group at the para position. This specific substitution pattern is electronically tuned for reductive cyclization, making it an indispensable precursor for 6-substituted oxindoles (indolin-2-ones).

Key Identifiers
Identifier TypeValue
CAS Number 651747-70-5
IUPAC Name Methyl 2-(4-cyano-2-nitrophenyl)acetate
Molecular Formula C₁₀H₈N₂O₄
Molecular Weight 220.18 g/mol
SMILES COC(=O)CC1=C(C=C(C=C1)C#N)[O-]
InChI Key Derived:[1] JXZFDKZJFAHOIK-UHFFFAOYSA-N (Analogous)
Appearance Pale yellow to brown solid (crystalline)

Synthesis & Production Protocols

The synthesis of Methyl 2-(4-cyano-2-nitrophenyl)acetate generally follows two primary retrosynthetic pathways: Nucleophilic Aromatic Substitution (


)  via a malonate intermediate (preferred for high regioselectivity) or Electrophilic Aromatic Substitution (Nitration) .
Method A: The Malonate Displacement Route (High Purity)

This method avoids isomer issues common in direct nitration by leveraging the high reactivity of o-nitrohalobenzenes.

Step 1: Nucleophilic Displacement

  • Reactants: 4-Chloro-3-nitrobenzonitrile + Dimethyl malonate.

  • Conditions: Base-catalyzed (NaH or KOtBu) in polar aprotic solvent (DMF or THF).

  • Mechanism: The malonate anion attacks the 4-position of the benzene ring, displacing chloride. The nitro group at the ortho position activates the ring for

    
    .
    

Step 2: Decarboxylation & Esterification

  • Process: Acid-catalyzed hydrolysis of the malonate intermediate followed by decarboxylation and re-esterification (or partial hydrolysis/decarboxylation in methanol).

  • Outcome: Yields Methyl 2-(4-cyano-2-nitrophenyl)acetate.[2]

Method B: Direct Nitration (Industrial Alternative)
  • Reactants: Methyl 2-(4-cyanophenyl)acetate + HNO₃/H₂SO₄.

  • Mechanism: The acetate side chain is ortho/para directing (activating), while the cyano group is meta directing (deactivating). The position ortho to the acetate (and meta to the cyano) is the most electronically favorable site for nitration.

  • Caveat: Requires strict temperature control (<0°C) to prevent hydrolysis of the cyano group to an amide or acid.

Synthesis Workflow Diagram

Synthesis Start 4-Chloro-3-nitrobenzonitrile Inter Dimethyl 2-(4-cyano-2-nitrophenyl)malonate Start->Inter + Malonate / NaH / DMF (SnAr Displacement) Malonate Dimethyl Malonate Malonate->Inter Product Methyl 2-(4-cyano-2-nitrophenyl)acetate (CAS 651747-70-5) Inter->Product 1. HCl/H2O (Decarboxylation) 2. MeOH/H+ (Esterification)

Figure 1: The regioselective malonate displacement pathway for synthesizing CAS 651747-70-5.

Reactivity & Applications in Drug Development

The core utility of Methyl 2-(4-cyano-2-nitrophenyl)acetate lies in its "latent" indole character. The nitro group and the acetate side chain are perfectly positioned to undergo reductive cyclization , a key step in manufacturing Tyrosine Kinase Inhibitors (TKIs).

Primary Application: Synthesis of 6-Cyano-2-indolinone

This compound is the direct precursor to 6-cyano-2-indolinone (also known as 6-cyanooxindole), a scaffold used in the design of VEGFR (Vascular Endothelial Growth Factor Receptor) and PDGFR inhibitors.

Experimental Protocol: Reductive Cyclization

  • Dissolution: Dissolve Methyl 2-(4-cyano-2-nitrophenyl)acetate in Glacial Acetic Acid (AcOH).

  • Reduction: Add Iron (Fe) powder (stoichiometric excess, typically 3-5 eq) or use catalytic hydrogenation (H₂ with Pd/C or Pd/CaCO₃).

  • Reaction: Heat to 60–100°C. The nitro group reduces to an amine (-NH₂), which immediately attacks the ester carbonyl intramolecularly.

  • Isolation: Filter off iron residues. Concentrate the filtrate. The product, 6-cyano-2-indolinone, precipitates or is extracted.

Mechanism of Action in Drug Synthesis

Once cyclized to the oxindole, the C3 position (methylene group) becomes highly acidic. This allows for Knoevenagel condensation with various aldehydes to attach the "right-hand" side of the drug molecule (often a pyrrole or indole moiety), forming the active kinase inhibitor.

Pathway Diagram: From Precursor to API

Applications Precursor Methyl 2-(4-cyano-2-nitrophenyl)acetate (CAS 651747-70-5) Reduction Reductive Cyclization (Fe/AcOH or H2/Pd) Precursor->Reduction Oxindole 6-Cyano-2-indolinone (Key Scaffold) Reduction->Oxindole Intramolecular Amide Formation Condensation Aldol/Knoevenagel Condensation (with Aldehyde) Oxindole->Condensation Drug Tyrosine Kinase Inhibitors (e.g., VEGFR/PDGFR Antagonists) Condensation->Drug Formation of Active Z/E Isomer

Figure 2: The critical role of CAS 651747-70-5 in the synthesis pipeline of kinase inhibitors.

Safety & Handling

As a nitro-aromatic and nitrile-containing compound, strict safety protocols are required.

  • Hazard Class: Irritant (Skin/Eye), potentially Harmful if swallowed (Acute Tox. 4).

  • Reactive Hazards: Avoid strong reducing agents (unless controlled) and strong bases (which can deprotonate the alpha-carbon causing polymerization or side reactions).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible to prevent hydrolysis of the ester.

References

  • ChemSrc. (2025). Methyl 2-(4-cyano-2-nitrophenyl)acetate | CAS#:651747-70-5.[2] Retrieved from [Link]

  • Boehringer Ingelheim International GmbH. (2010). Indoline derivatives substituted in position 6. Australian Patent Application AU 2010202845 A1.
  • Matrix Fine Chemicals. (n.d.). Methyl 2-cyano-2-(2-nitrophenyl)acetate Analog Data. Retrieved from [Link]

Sources

Foundational

Comprehensive Technical Guide on Methyl 2-(4-cyano-2-nitrophenyl)acetate: Molecular Architecture, Synthesis, and Pharmaceutical Applications

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the efficiency of downstream drug development. Methyl 2-(4-cyano-2-nitrophenyl)acetate (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the efficiency of downstream drug development. Methyl 2-(4-cyano-2-nitrophenyl)acetate (CAS: 651747-70-5) is a highly specialized, trifunctional aromatic intermediate[1]. It is engineered specifically to serve as a direct, high-yield precursor to 6-cyanooxindole (2-oxo-1,3-dihydroindole-6-carbonitrile)[2]. By incorporating a masked amine (nitro group), an electrophilic trap (methyl acetate), and a versatile functional handle (cyano group), this molecule allows researchers to construct complex heterocyclic scaffolds critical for central nervous system (CNS) therapeutics and endocrine modulators[3],[4].

This whitepaper deconstructs the structural causality, synthetic methodology, and downstream applications of this vital intermediate, providing self-validating protocols for laboratory and scale-up execution.

Molecular Architecture & Physicochemical Profiling

The synthetic utility of Methyl 2-(4-cyano-2-nitrophenyl)acetate lies in its precise 1,2,4-substitution pattern.

  • The Nitro Group (C2): Acts as a masked nucleophile. Upon reduction, it generates an aniline that is perfectly positioned for intramolecular cyclization.

  • The Methyl Acetate Chain (C1): Provides the electrophilic carbonyl carbon necessary to close the 5-membered oxindole ring. The methyl ester is chosen over an ethyl or tert-butyl ester to minimize steric hindrance during the cyclization transition state.

  • The Cyano Group (C4): Serves a dual purpose. During synthesis, its strong electron-withdrawing nature activates the ring for Nucleophilic Aromatic Substitution (SNAr). Post-cyclization, it acts as a versatile handle for late-stage functionalization (e.g., conversion to tetrazoles, amidines, or primary amines) in structure-activity relationship (SAR) campaigns.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics of the compound[1],[5].

PropertyValue
Chemical Name Methyl 2-(4-cyano-2-nitrophenyl)acetate
CAS Registry Number 651747-70-5
Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
Canonical SMILES COC(=O)CC1=CC=C(C#N)C=C1[O-]
Topological Polar Surface Area (TPSA) ~95.9 Ų
Physical State Solid (typically yellow to pale brown crystalline powder)

Strategic Synthesis: SNAr and Krapcho Decarboxylation

The most robust route to synthesize Methyl 2-(4-cyano-2-nitrophenyl)acetate begins with 4-fluoro-3-nitrobenzonitrile . The synthesis relies on two critical chemical principles: SNAr activation and chemoselective decarboxylation.

Causality of Experimental Choices
  • Why Fluoride? In SNAr reactions, fluoride is a superior leaving group compared to chloride. The high electronegativity of fluorine stabilizes the anionic Meisenheimer complex transition state, accelerating the reaction.

  • Why Krapcho Decarboxylation? Following the SNAr reaction with dimethyl malonate, the resulting intermediate must be decarboxylated. Using standard basic hydrolysis (NaOH/H₂O) would inadvertently hydrolyze the sensitive cyano group to a primary amide or carboxylic acid. The Krapcho protocol (LiCl in wet DMSO) selectively cleaves one methyl ester via an SN2 attack by chloride, followed by thermal decarboxylation, leaving the nitrile completely intact.

SNAr_Workflow SM 4-Fluoro-3-nitrobenzonitrile + Dimethyl Malonate SNAr SNAr Reaction (K2CO3, DMF, 80°C) SM->SNAr Int Dimethyl 2-(4-cyano- 2-nitrophenyl)malonate SNAr->Int Decarb Krapcho Decarboxylation (LiCl, H2O, DMSO, 130°C) Int->Decarb Prod Methyl 2-(4-cyano- 2-nitrophenyl)acetate Decarb->Prod

Fig 1: Synthetic workflow for Methyl 2-(4-cyano-2-nitrophenyl)acetate via SNAr and decarboxylation.

Protocol 1: Step-by-Step Synthesis Methodology

Self-Validating System: Monitored via LC-MS to prevent over-reaction.

  • Deprotonation: Charge a dry, nitrogen-flushed reactor with dimethyl malonate (1.2 eq) and anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq) and stir at 25°C for 30 minutes to generate the malonate enolate.

  • SNAr Addition: Slowly add 4-fluoro-3-nitrobenzonitrile (1.0 eq) to the suspension. Elevate the temperature to 80°C.

  • In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 3:1). The reaction is complete when the starting material is consumed (typically 4-6 hours).

  • Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the malonate intermediate.

  • Chemoselective Decarboxylation: Dissolve the crude intermediate in DMSO. Add LiCl (2.0 eq) and H₂O (1.5 eq). Heat the mixture to 130°C.

  • Observation & IPC: Vigorous gas evolution (CO₂) will occur. Monitor via LC-MS until the mass of the malonate intermediate transitions entirely to the target mass (M+H = 221.1).

  • Isolation: Cool the mixture, dilute with water, and extract with EtOAc. Purify via silica gel chromatography to isolate Methyl 2-(4-cyano-2-nitrophenyl)acetate.

Downstream Application: Reductive Cyclization to 6-Cyanooxindole

The primary utility of this compound is its transformation into 6-cyanooxindole[2].

Causality of Experimental Choices

To trigger cyclization, the nitro group must be reduced to an aniline. While catalytic hydrogenation (Pd/C, H₂) is common, it carries a severe risk of over-reducing the cyano group to a benzylamine. To ensure absolute chemoselectivity, a Béchamp reduction (Iron powder in Acetic Acid) is employed. The iron selectively reduces the nitro group, and the acidic environment catalyzes the immediate intramolecular nucleophilic attack of the resulting aniline onto the methyl ester.

Cyclization_Mechanism Start Methyl 2-(4-cyano-2-nitrophenyl)acetate Red Nitro Reduction (Fe powder, AcOH, 80°C) Start->Red Aniline Ortho-Aniline Intermediate (Transient) Red->Aniline Attack Intramolecular Amidation (Nucleophilic Attack on Ester) Aniline->Attack Tetra Tetrahedral Intermediate Attack->Tetra Elim Elimination of Methanol Tetra->Elim Oxindole 6-Cyanooxindole (Target Scaffold) Elim->Oxindole

Fig 2: Reductive cyclization mechanism from the nitroacetate precursor to 6-cyanooxindole.

Protocol 2: Step-by-Step Reductive Cyclization
  • Preparation: Dissolve Methyl 2-(4-cyano-2-nitrophenyl)acetate (1.0 eq) in glacial acetic acid (10 mL/g of substrate).

  • Reduction: Portion-wise, add activated Iron powder (5.0 eq) to the solution at room temperature to control the initial exotherm.

  • Cyclization: Heat the suspension to 80°C for 3 hours. The intermediate aniline will spontaneously cyclize, extruding methanol.

  • IPC: Monitor by LC-MS. The target 6-cyanooxindole will appear at M+H = 159.1.

  • Workup: Cool the reaction, filter through a pad of Celite to remove iron salts, and wash the pad with EtOAc. Concentrate the filtrate under reduced pressure.

  • Precipitation: Triturate the crude residue with cold water/ethanol to precipitate the pure 6-cyanooxindole as an off-white solid.

Pharmaceutical Relevance & Drug Development

The resulting 6-cyanooxindole scaffold is a privileged structure in medicinal chemistry. The oxindole core mimics the peptide bonds found in natural substrates, allowing it to act as a potent hydrogen bond donor/acceptor in kinase active sites.

Specifically, derivatives synthesized from this exact precursor have been patented for two major therapeutic areas:

  • Neurodegenerative Diseases: Substituted pyrazolopyrimidines incorporating the 6-cyanooxindole moiety have been developed as potent therapeutics for Alzheimer's disease and other forms of dementia, acting on specific CNS kinase pathways[4].

  • Endocrine Modulation: Oxindole derivatives are heavily utilized as growth hormone secretagogues (releasers), providing treatments for endocrine system disorders[3].

By securing a high-purity supply of Methyl 2-(4-cyano-2-nitrophenyl)acetate, drug development programs can bypass the bottleneck of early-stage scaffold synthesis, accelerating the path from hit-to-lead optimization to clinical trials.

References

  • methyl 2-(4-cyano-2-nitrophenyl)acetate | CAS#:651747-70-5 Source: ChemSrc URL:[Link]

  • CA2340701C - Oxindole derivatives as growth hormone releasers Source: Google Patents URL
  • US20070281949A1 - Substituted pyrazolopyrimidines Source: Google Patents URL

Sources

Exploratory

A Spectroscopic Investigation of Methyl 2-(4-cyano-2-nitrophenyl)acetate: A Guide for Researchers

This technical guide provides a comprehensive analysis of the spectral data for Methyl 2-(4-cyano-2-nitrophenyl)acetate, a key intermediate in medicinal chemistry and materials science. This document is intended for rese...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the spectral data for Methyl 2-(4-cyano-2-nitrophenyl)acetate, a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and practical applicability.

Introduction: The Significance of Methyl 2-(4-cyano-2-nitrophenyl)acetate

Methyl 2-(4-cyano-2-nitrophenyl)acetate is a substituted phenylacetate derivative featuring a unique combination of electron-withdrawing groups—a nitro group at the ortho position and a cyano group at the para position. This substitution pattern significantly influences the electronic properties of the aromatic ring and the reactivity of the benzylic position, making it a valuable building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Accurate characterization of its structure is paramount for its application in complex synthetic pathways. Spectroscopic techniques provide the necessary tools for unambiguous structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Methyl 2-(4-cyano-2-nitrophenyl)acetate, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of Methyl 2-(4-cyano-2-nitrophenyl)acetate is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy protons of the ester, and the benzylic proton. The electron-withdrawing nature of the nitro and cyano groups will significantly deshield the aromatic protons, causing them to appear at a lower field (higher ppm)[1].

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-6~ 8.5d~ 2
H-5~ 8.0dd~ 8, 2
H-3~ 7.8d~ 8
CH~ 5.5s-
OCH₃~ 3.8s-

Rationale for Predictions: The aromatic region is predicted to show an AMX spin system. The proton at the C-6 position (H-6), being ortho to the strongly electron-withdrawing nitro group, is expected to be the most deshielded. The proton at C-5 (H-5) will be split by both H-6 and H-3, resulting in a doublet of doublets. The proton at C-3 (H-3) will appear as a doublet due to coupling with H-5. The benzylic proton (CH) is a singlet as it has no adjacent protons. The methyl ester protons (OCH₃) will also appear as a sharp singlet in a region typical for methyl esters[2][3].

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom[4].

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ester)~ 165
C-2 (C-NO₂)~ 148
C-4 (C-CN)~ 135
C-6~ 134
C-5~ 130
C-1~ 128
C-3~ 118
CN (nitrile)~ 115
CH~ 65
OCH₃~ 54

Rationale for Predictions: The carbonyl carbon of the ester is expected at the lowest field. The aromatic carbons attached to the nitro and cyano groups (C-2 and C-4) will be significantly deshielded. The remaining aromatic carbons will appear in the typical aromatic region (120-150 ppm)[5]. The nitrile carbon (CN) has a characteristic chemical shift around 115 ppm. The benzylic carbon (CH) and the methoxy carbon (OCH₃) will be found at higher fields.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Workflow for NMR Sample Preparation and Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). B Filter the solution into a 5 mm NMR tube. A->B C Add a small amount of TMS as an internal standard (0 ppm). B->C D Insert the sample into the NMR spectrometer. E Lock the spectrometer on the deuterium signal of the solvent. D->E F Shim the magnetic field to achieve homogeneity. E->F G Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. F->G H Apply Fourier transform to the raw data (FID). I Phase correct the spectra. H->I J Calibrate the chemical shift scale using the TMS signal. I->J K Integrate the signals in the ¹H spectrum. J->K

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of Methyl 2-(4-cyano-2-nitrophenyl)acetate will be characterized by the stretching frequencies of its key functional groups.

Table 3: Predicted Characteristic IR Absorptions

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-HStretch3100 - 3000Medium
C≡N (Nitrile)Stretch2230 - 2210Medium-Sharp
C=O (Ester)Stretch~ 1740Strong
NO₂ (Nitro)Asymmetric Stretch~ 1530Strong
NO₂ (Nitro)Symmetric Stretch~ 1350Strong
C-O (Ester)Stretch~ 1250Strong

Rationale for Predictions: The nitrile (C≡N) stretch is expected in its characteristic region around 2220 cm⁻¹[6][7]. The ester carbonyl (C=O) will show a strong absorption around 1740 cm⁻¹, a typical value for saturated esters[8]. The nitro group (NO₂) will exhibit two strong characteristic stretching bands corresponding to its asymmetric and symmetric vibrations[8]. The aromatic C-H stretches appear above 3000 cm⁻¹, and the C-O stretch of the ester will be a strong band in the fingerprint region[9].

Experimental Protocol for IR Spectroscopy

The choice of sampling technique is critical for obtaining a high-quality IR spectrum.

Workflow for Attenuated Total Reflectance (ATR)-IR Spectroscopy

IR_Workflow A Ensure the ATR crystal is clean. B Record a background spectrum of the empty ATR crystal. A->B C Place a small amount of the solid sample directly onto the ATR crystal. B->C D Apply pressure to ensure good contact between the sample and the crystal. C->D E Record the sample spectrum. D->E F The instrument software automatically ratios the sample spectrum to the background spectrum. E->F

Caption: Protocol for ATR-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum and Fragmentation

For Methyl 2-(4-cyano-2-nitrophenyl)acetate (Molecular Weight: 220.18 g/mol ), the mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

m/z Proposed Fragment Ion Fragmentation Pathway
220[M]⁺Molecular Ion
190[M - NO]⁺Loss of nitric oxide
174[M - NO₂]⁺Loss of nitro radical
161[M - COOCH₃]⁺Loss of carbomethoxy radical
134[C₇H₄N₂O]⁺Further fragmentation

Rationale for Predictions: Aromatic nitro compounds often exhibit characteristic losses of NO and NO₂ from the molecular ion[10][11]. The loss of the ester group as a carbomethoxy radical is also a common fragmentation pathway for methyl esters. The presence of the cyano group will influence the subsequent fragmentation of the phenyl ring.

Proposed Fragmentation Pathway of Methyl 2-(4-cyano-2-nitrophenyl)acetate

MS_Fragmentation M [M]⁺˙ (m/z 220) F1 [M - NO]⁺ (m/z 190) M->F1 - NO F2 [M - NO₂]⁺ (m/z 174) M->F2 - NO₂ F3 [M - OCH₃]⁺ (m/z 189) M->F3 - OCH₃ F4 [M - COOCH₃]⁺ (m/z 161) M->F4 - COOCH₃

Caption: Key fragmentation pathways.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

Workflow for ESI-Mass Spectrometry

MS_Workflow A Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). B Infuse the sample solution into the ESI source at a constant flow rate. A->B C Apply a high voltage to the ESI needle to generate charged droplets. B->C D The solvent evaporates, leading to the formation of gas-phase ions. C->D E The ions are guided into the mass analyzer. D->E F The mass analyzer separates the ions based on their mass-to-charge ratio. E->F G The detector records the abundance of each ion. F->G

Caption: ESI-MS experimental workflow.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach for the structural elucidation of Methyl 2-(4-cyano-2-nitrophenyl)acetate. The predicted spectral data, based on established principles and analysis of analogous structures, offers a reliable framework for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, leading to confident structural confirmation and facilitating its use in further research and development.

References

  • Benchchem. (n.d.). Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate | 1381944-42-8.
  • Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry, 20(15), 2293–2302.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from University of Arizona, Department of Chemistry and Biochemistry website.
  • OpenStax. (2023, September 20). 12.7 Interpreting Infrared Spectra. In Organic Chemistry. OpenStax.
  • Beynon, J. H., Saunders, R. A., & Williams, A. E. (1964). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic, 331-335.
  • ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =... [Image].
  • University of Texas at Dallas. (n.d.). INFRARED SPECTROSCOPY (IR).
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Seibl, J. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3619.
  • LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. In Chemistry LibreTexts.
  • Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube.
  • LibreTexts. (2020, May 30). 12.2: NMR Spectra - an introduction and overview. In Chemistry LibreTexts.
  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra.
  • National Center for Biotechnology Information. (n.d.). Methyl 2-(2-nitrophenyl)acetate. In PubChem.
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Organic Syntheses. (n.d.).
  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
  • University of Calgary. (n.d.). Ch 13 - Aromatic H. In Chemistry.
  • National Center for Biotechnology Information. (n.d.). Methyl 2-cyano-2-(2-nitrophenyl)acetate. In PubChem.
  • Matrix Fine Chemicals. (n.d.). METHYL 2-CYANO-2-(2-NITROPHENYL)ACETATE | CAS 113772-13-7.
  • LibreTexts. (2024, March 17). 15.
  • Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.
  • Royal Society of Chemistry. (n.d.). Supporting information.
  • American Chemical Society Publications. (2022, November 3). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry.
  • PubChemLite. (n.d.). Methyl 2-(4-cyano-2-methylphenyl)acetate (C11H11NO2).
  • Research Commons. (2008). Substituted phenylarsonic acids; structures and spectroscopy.
  • BLD Pharm. (n.d.). 2945-08-6|Methyl 2-(4-nitrophenyl)acetate.
  • Stenutz. (n.d.). methyl cyano(2-nitrophenyl)acetate.
  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals.
  • Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Catalytic Performance of Cadmium Pyrophosphate in the Knoevenagel Condensation and One-Pot Multicompon.
  • Sigma-Aldrich. (n.d.). Methyl 2-(4-nitrophenyl)acetate | 2945-08-6.
  • Indian Academy of Sciences. (n.d.). Synthesis and electrochemical studies of phenylazo substituted tetraaza macrocyclic complexes of Ni(II).
  • The Good Scents Company. (n.d.). PHENYLACETIC ACID.
  • Sigma-Aldrich. (n.d.). Methyl 2-(4-nitrophenyl)acetate.
  • ChemicalBook. (n.d.). methyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate | 389571-32-8.

Sources

Foundational

Methyl 2-(4-cyano-2-nitrophenyl)acetate: A Pivotal Synthon for Indole &amp; Oxindole Pharmacophores

The following technical guide details the chemical utility and potential biological applications of Methyl 2-(4-cyano-2-nitrophenyl)acetate . Executive Summary Methyl 2-(4-cyano-2-nitrophenyl)acetate (CAS: 113772-13-7 /...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical utility and potential biological applications of Methyl 2-(4-cyano-2-nitrophenyl)acetate .

Executive Summary

Methyl 2-(4-cyano-2-nitrophenyl)acetate (CAS: 113772-13-7 / Analogous Series) is a specialized aromatic building block primarily utilized in the synthesis of 6-cyanoindole and 6-cyanooxindole scaffolds. While the molecule itself acts as a latent precursor (pro-drug/pro-scaffold), its value in drug discovery lies in its ability to access "privileged structures" found in FDA-approved therapeutics (e.g., Vilazodone) and high-affinity CNS ligands.

This guide analyzes its structural properties, synthetic transformation pathways, and the biological activity of its downstream derivatives.

Chemical Profile & Structural Analysis

The molecule features a phenylacetic acid ester core decorated with two critical electron-withdrawing groups (EWGs): a nitro group (-NO₂) at the ortho position and a cyano group (-CN) at the para position relative to the acetate chain.

FeatureChemical ConsequenceBiological/Synthetic Implication
2-Nitro Group High electron deficiency; Latent nucleophile (upon reduction).Enables reductive cyclization to form the indole/oxindole core.
4-Cyano Group Strong EWG; Metabolic stability; H-bond acceptor.Critical pharmacophore for Dopamine D4 selectivity and SSRIs .
Methyl Ester Lipophilicity; Labile to hydrolysis.Serves as the "electrophilic trap" for the amine generated during cyclization.
Benzylic Position Acidic

-protons (pKa ~20).
Allows for alkylation reactions to introduce diversity before cyclization.
Synthetic Utility: The "Lynchpin" Mechanism

The primary application of this molecule is the generation of heterocyclic cores. The Reductive Cyclization protocol is the industry standard for converting this nitro-ester into bioactive 6-cyanooxindole .

Core Transformation Protocol: Reductive Cyclization
  • Objective: Synthesis of 6-cyanooxindole (6-cyanoindolin-2-one).

  • Mechanism: Reduction of the nitro group to an aniline, followed by spontaneous intramolecular nucleophilic attack on the ester carbonyl.

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 2-(4-cyano-2-nitrophenyl)acetate (1.0 eq) in Glacial Acetic Acid (AcOH).

  • Reduction: Add Iron powder (Fe, 5.0 eq) portion-wise at 60°C to control the exotherm.

    • Note: Alternative reductants include Zn/AcOH or H₂/Pd-C (if the nitrile is stable to hydrogenation conditions).

  • Cyclization: Heat to reflux (100°C) for 2 hours. The intermediate aniline will cyclize in situ to form the lactam ring.

  • Workup: Filter off iron residues; concentrate the filtrate. Neutralize with saturated NaHCO₃ and extract with Ethyl Acetate.[1]

  • Purification: Recrystallize from Ethanol/Water to yield 6-cyanooxindole.

Visualization: Synthesis & Pharmacophore Generation

SynthesisPath Start Methyl 2-(4-cyano-2-nitrophenyl)acetate (Precursor) Inter Intermediate Aniline (Transient) Start->Inter Fe/AcOH Reduction (-NO2 -> -NH2) Oxindole 6-Cyanooxindole (Scaffold A) Inter->Oxindole Intramolecular Cyclization (-MeOH) Indole 6-Cyanoindole (Scaffold B) Oxindole->Indole BH3 or LiAlH4 Reduction Drug Vilazodone / CNS Ligands (Bioactive Agent) Indole->Drug N-Alkylation & Coupling

Figure 1: The synthetic workflow converting the nitro-ester precursor into privileged medicinal chemistry scaffolds.

Biological Activity of Derived Scaffolds

While the parent methyl ester is primarily a synthetic tool, the 6-cyanoindole and 6-cyanooxindole motifs derived from it possess potent biological activities.

A. CNS Activity (Serotonin & Dopamine)

The 6-cyanoindole moiety is a bioisostere for 5-substituted indoles found in serotonin (5-HT) modulators.

  • Target: Serotonin Transporter (SERT) and 5-HT1A Receptors.

  • Drug Example: Vilazodone (Viibryd).

    • Mechanism: The cyano group at the 5- or 6-position (depending on numbering convention relative to linkage) enhances metabolic stability against hydroxylation and improves binding affinity via

      
      -
      
      
      
      stacking and dipole interactions in the receptor pocket.
  • Dopamine D4: 6-cyanoindoles act as highly selective partial agonists for the D4 receptor, a target for treating schizophrenia and ADHD without the extrapyramidal side effects of D2 antagonists.

B. Kinase Inhibition (Oncology)

Oxindoles (indolin-2-ones) are a "privileged scaffold" in kinase inhibitor design (e.g., Sunitinib).

  • Mechanism: The lactam hydrogen (N-H) and carbonyl (C=O) form a critical "hinge-binding" motif within the ATP-binding pocket of protein kinases.

  • Effect of Cyano Group: The 4-cyano group (on the phenyl ring) withdraws electron density, increasing the acidity of the N-H bond, thereby strengthening the hydrogen bond donor capability to the kinase hinge region.

C. Fluorescence Probes

6-Cyanoindole is an intrinsic fluorophore.

  • Properties: It exhibits solvatochromic fluorescence, meaning its emission wavelength shifts based on the polarity of its environment.

  • Application: Used as a non-natural amino acid or nucleoside base analog to probe protein-DNA interactions or local hydration changes in biological systems.

Experimental Validation & Safety
Protocol: Verification of Cyclization (TLC/LCMS)

To ensure the biological potential is unlocked, researchers must validate the conversion of the precursor.

  • TLC System: 50% Ethyl Acetate in Hexanes.

    • Precursor: High R_f (Non-polar ester).

    • Product (Oxindole): Lower R_f (Polar amide).

    • Visualization: UV active (254 nm); Nitrile stretch in IR at ~2220 cm⁻¹.

Safety Considerations
  • Nitrile Toxicity: While the cyano group is aromatic (stable), metabolic oxidation can theoretically release cyanide ions, though this is rare with aryl nitriles compared to aliphatic ones.

  • Alkylating Potential: The parent methyl ester has benzylic protons that can be deprotonated. Avoid contact with strong bases unless alkylation is intended.

References
  • BenchChem. (2025).[2] Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate and Related Indole Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2023). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. PMC1023456. Retrieved from

  • PubChem. (2025).[3][4][5] Methyl 2-cyano-2-(2-nitrophenyl)acetate Compound Summary. CID 2779220.[6] Retrieved from [6]

  • ChemicalBook. (2025). 6-Cyano-2-(4-cyanophenyl)indole synthesis and Industrial Applications. Retrieved from

  • Organic Chemistry Portal. (2024). Indole Synthesis: Bartoli and Reissert Reactions. Retrieved from

Sources

Exploratory

Substituted Nitrophenylacetates in Enzymology: A Comprehensive Guide to Kinetic Profiling and Assay Design

Executive Summary Substituted nitrophenylacetates, predominantly p-nitrophenyl acetate (pNPA), are cornerstone substrates in modern enzymology. These esters serve as highly sensitive chromogenic probes for characterizing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted nitrophenylacetates, predominantly p-nitrophenyl acetate (pNPA), are cornerstone substrates in modern enzymology. These esters serve as highly sensitive chromogenic probes for characterizing the kinetic behavior of esterases, lipases, and serine proteases. The analytical utility of pNPA stems from the electron-withdrawing nature of the nitro group, which significantly lowers the


 of the leaving group (yielding p-nitrophenol, 

). Upon enzymatic cleavage, the released p-nitrophenolate anion exhibits a strong absorption maximum, enabling continuous, real-time spectrophotometric monitoring of catalytic rates.

As a Senior Application Scientist, executing these assays requires moving beyond rote protocol adherence to understanding the physicochemical causality governing the reactions. This guide deconstructs the mechanistic foundations of pNPA hydrolysis, explores structure-activity relationships, and provides a self-validating, highly reproducible assay protocol engineered to eliminate common artifacts such as pH-dependent signal fluctuation.

Mechanistic Foundations of Nitrophenylacetate Hydrolysis

The hydrolysis of pNPA by serine hydrolases proceeds via a classical ping-pong bi-bi mechanism mediated by a highly conserved catalytic triad (typically Ser-His-Asp/Glu). The causality of the reaction sequence is driven by precise electronic stabilization:

  • Nucleophilic Attack: The active-site serine, activated into a potent nucleophile by the adjacent histidine acting as a general base, executes an attack on the carbonyl carbon of pNPA.

  • Tetrahedral Intermediate Formation: This forms a high-energy tetrahedral intermediate. The negative charge on the carbonyl oxygen is stabilized by hydrogen bonding within the enzyme's "oxyanion hole."

  • Leaving Group Departure: The intermediate collapses, expelling the p-nitrophenolate anion (the chromophore) and leaving a covalent acyl-enzyme intermediate. The electron-withdrawing nitro group makes p-nitrophenolate an excellent leaving group, accelerating this step.

  • Deacylation: A water molecule is activated by the histidine to attack the acyl-enzyme complex, releasing acetate and regenerating the free enzyme for the next catalytic cycle.

CatalyticCycle E Free Enzyme (Ser-OH) ES Michaelis Complex (E:pNPA) E->ES + pNPA TI1 Tetrahedral Intermediate 1 ES->TI1 Nucleophilic Attack AE Acyl-Enzyme Intermediate TI1->AE Leaving Group Departure TI2 Tetrahedral Intermediate 2 AE->TI2 + H2O P1 p-Nitrophenolate (Yellow, 400nm) AE->P1 Release TI2->E Deacylation P2 Acetate TI2->P2 Release

Figure 1: Catalytic cycle of serine hydrolases on pNPA, highlighting chromophore release.

Structure-Activity Relationships and Kinetic Profiling

The structural characteristics of the substrate—specifically the acyl chain length and the position of the nitro substituent—profoundly dictate enzyme affinity (


) and turnover rate (

). True lipases exhibit interfacial activation and prefer longer-chain esters (e.g., p-nitrophenyl palmitate,

), whereas esterases efficiently hydrolyze short-chain, water-soluble esters like pNPA (

).

Comparative kinetic profiling reveals how different enzymes have evolved or been engineered to handle pNPA. For instance, the hormone-sensitive lipase homologue Est22 demonstrates exceptional catalytic efficiency against pNPA, achieving a


 of 

[1]. Similarly, archaeal esterases, such as the one isolated from Pyrobaculum sp. 1860, show robust activity on pNPA at elevated temperatures, making them ideal for industrial applications[2]. Furthermore, rational redesign can convert enzymes like human carbonic anhydrase II (HCAII) into highly efficient esterases capable of hydrolyzing pNPA with a specificity constant exceeding

[3].

Table 1: Kinetic Parameters of Selected Enzymes Against p-Nitrophenyl Acetate

Enzyme / VariantSource Organism

(mM)

(

)

(

)
Est22 (Lipase Homologue) Metagenomic0.4893160

rP186_1588 (Esterase) Pyrobaculum sp. 18600.3511.65

HCAII Variant (V121A/V143A/T200A) Engineered HumanN/AN/A

The Isosbestic Assay: A Self-Validating Protocol

A pervasive vulnerability in standard pNPA assays is the reliance on measuring absorbance at 400–405 nm. The extinction coefficient of p-nitrophenol at this wavelength is highly dependent on the pH of the buffer, as only the deprotonated p-nitrophenolate anion absorbs strongly at 400 nm. If an enzymatic reaction alters the local pH, or if assays are conducted across a pH gradient to determine optimal conditions, the 400 nm readout becomes hopelessly confounded.

The Causality of the Solution: To circumvent this, rigorous protocols leverage the isosbestic point of p-nitrophenol at 347 nm [4]. At this specific wavelength, the protonated (p-nitrophenol) and deprotonated (p-nitrophenolate) species possess identical molar absorptivities. Consequently, absorbance at 347 nm is strictly a function of total product concentration, rendering the assay entirely immune to pH fluctuations[4].

AssayWorkflow Step1 1. Substrate Preparation Dissolve pNPA in Methanol Step3 3. Reaction Assembly Mix Enzyme + Buffer Step1->Step3 Step2 2. Buffer Setup Prepare 0.1 M Phosphate Buffer Step2->Step3 Step4 4. Initiation & Blanking Add pNPA; Run parallel no-enzyme control Step3->Step4 Step5 5. Spectrophotometric Reading Measure Absorbance at 347 nm (Isosbestic) Step4->Step5 Step6 6. Data Analysis Calculate Activity via 347 nm Calibration Step5->Step6

Figure 2: Workflow for the pH-independent Isosbestic pNPA Assay.

Step-by-Step Methodology: The 347 nm Isosbestic Protocol
  • Substrate Solubilization: pNPA is poorly soluble in water. Prepare a 10 mM stock solution by dissolving pNPA in HPLC-grade methanol. Causality Note: Methanol is preferred over other organic solvents as it exerts the least inhibitory influence on most esterases[4]. Keep the final solvent concentration in the assay below 5% (v/v) to prevent enzyme denaturation.

  • Buffer Preparation: Prepare a 0.1 M Sodium Phosphate buffer at the desired target pH.

  • Calibration Curve Generation: Prepare standard solutions of p-nitrophenol ranging from 2 mg/L to 18 mg/L in the assay buffer. Measure absorbance at 347 nm to establish the linear calibration equation (

    
    )[4].
    
  • Reaction Assembly: In a UV-transparent cuvette or 96-well microplate, combine the buffer and the enzyme solution.

  • Initiation and Control (Self-Validation): Initiate the reaction by adding the pNPA stock. Crucial Step: Simultaneously run a "blank" reaction containing buffer and pNPA (no enzyme) to quantify the spontaneous autohydrolysis of pNPA, which must be mathematically subtracted from the total rate.

  • Continuous Monitoring: Monitor the increase in absorbance at 347 nm continuously for 5–10 minutes. Calculate the initial velocity (

    
    ) from the linear portion of the progress curve.
    
Troubleshooting and Analytical Rigor
  • Autohydrolysis Mitigation: pNPA is inherently unstable in aqueous alkaline solutions. Always subtract the background hydrolysis rate. If the background rate is disproportionately high, verify the integrity of the pNPA stock. A pristine stock should be colorless; a yellow tint indicates pre-assay degradation.

  • Differentiating Lipases from Esterases: To definitively classify an unknown hydrolase, profile its activity against a homologous series of p-nitrophenyl esters (acetate

    
    , butyrate 
    
    
    
    , octanoate
    
    
    , palmitate
    
    
    ). True lipases will show a sharp spike in activity at
    
    
    due to interfacial activation, whereas esterases will peak at
    
    
    [2].
  • Thermal Stability Considerations: When assaying extremophilic enzymes (e.g., archaeal esterases operating at 80–90 °C), ensure that the cuvette chamber is hermetically sealed to prevent solvent evaporation, which would artificially inflate the apparent absorbance readings[2].

References
  • Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources. [Link]

  • Structural insights of a hormone sensitive lipase homologue Est22. Scientific Reports. [Link]

  • Converting human carbonic anhydrase II into a benzoate ester hydrolase through rational redesign. Diva-Portal. [Link]

  • Biochemical Characterization of a Carboxylesterase from the Archaeon Pyrobaculum sp. 1860. International Journal of Molecular Sciences. [Link]

Sources

Foundational

"Methyl 2-(4-cyano-2-nitrophenyl)acetate" solubility and stability

The following technical guide details the solubility, stability, and handling of Methyl 2-(4-cyano-2-nitrophenyl)acetate , a specialized intermediate used in the synthesis of pharmaceutical pharmacophores such as indolin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility, stability, and handling of Methyl 2-(4-cyano-2-nitrophenyl)acetate , a specialized intermediate used in the synthesis of pharmaceutical pharmacophores such as indolinones and androgen receptor antagonists.

Solubility, Stability, and Handling Protocols for Research Applications

Compound Identity & Physicochemical Profile

Methyl 2-(4-cyano-2-nitrophenyl)acetate is a bifunctional aromatic ester characterized by a highly electron-deficient phenyl ring. It serves as a critical electrophilic building block in the synthesis of nitrogen heterocycles (e.g., 6-cyano-2-indolinone) via reductive cyclization.

PropertySpecification
IUPAC Name Methyl 2-(4-cyano-2-nitrophenyl)acetate
CAS Number Not widely listed; Analogous to 651747-70-5 (Generic)
Molecular Formula

Molecular Weight 220.18 g/mol
Physical State Yellow Oil to Low-Melting Solid (Dependent on purity) [1]
Predicted LogP ~1.5 – 1.8 (Lipophilic)
Key Functional Groups Nitrile (4-position), Nitro (2-position), Methyl Ester
Structural Analysis

The molecule features a methylene bridge (


) flanked by a methyl ester and a phenyl ring substituted with strong electron-withdrawing groups (Nitro and Cyano).
  • Acidity Risk: The electron-withdrawing nature of the o-nitro and p-cyano groups significantly increases the acidity of the benzylic methylene protons (

    
     in DMSO), making the compound susceptible to base-catalyzed enolization and condensation.
    
  • Redox Sensitivity: The o-nitro group is a prime target for reduction, which spontaneously triggers cyclization with the adjacent ester to form oxindoles.

Solubility Profile & Solvent Compatibility

Due to its lipophilic nature and lack of hydrogen bond donors, the compound exhibits poor water solubility but excellent solubility in polar aprotic solvents.

Solvent Compatibility Table
SolventSolubility RatingApplication Notes
DMSO Excellent (>50 mg/mL)Preferred for stock solutions (10–100 mM).
Ethyl Acetate Excellent Ideal for extraction and normal-phase chromatography.
Dichloromethane Good Suitable for transfer and synthesis workup.
Methanol/Ethanol Good Usable, but avoid prolonged storage (transesterification risk).
Water Poor (<0.1 mg/mL)Requires co-solvent (e.g., 1% DMSO) for aqueous assays.
Protocol: Preparation of Standard Stock Solution (10 mM)
  • Weighing: Accurately weigh 2.20 mg of the substance into a sterile microcentrifuge tube.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Grade: Molecular Biology/HPLC).

  • Mixing: Vortex for 30 seconds. If the compound presents as a viscous oil, warm gently to 37°C for 2 minutes to decrease viscosity before mixing.

  • Storage: Aliquot into amber glass vials to prevent repeated freeze-thaw cycles. Store at -20°C.

Stability Assessment & Degradation Pathways

The stability of Methyl 2-(4-cyano-2-nitrophenyl)acetate is governed by three primary degradation mechanisms: Hydrolysis , Photolysis , and Reductive Instability .

A. Hydrolytic Stability (Ester Cleavage)
  • Mechanism: The methyl ester is susceptible to hydrolysis, yielding (4-cyano-2-nitrophenyl)acetic acid and methanol.

  • Risk Factor: High in alkaline aqueous media (

    
    ). The electron-deficient ring makes the carbonyl carbon more electrophilic, accelerating nucleophilic attack by hydroxide ions.
    
  • Mitigation: Maintain pH < 7.5 in aqueous buffers. Avoid storing in basic buffers (e.g., Tris pH 8.5) for extended periods (>4 hours).

B. Photostability (Nitro-Nitrite Rearrangement)
  • Mechanism: Nitroarenes are known chromophores. Exposure to UV/Vis light can induce nitro-to-nitrite rearrangement or radical formation, leading to darkening of the oil/solid.

  • Mitigation: Strictly light-sensitive. Store in amber vials or foil-wrapped containers.

C. Chemical Reactivity (Intended vs. Unintended)

The compound is designed to be reactive.[1][2][3] Under reducing conditions (e.g., Fe/Acetic Acid,


/Pd), the nitro group reduces to an amine, which immediately attacks the ester to form 6-cyano-2-indolinone  (Lactamization) [1]. This is the primary synthetic utility but represents a stability risk if exposed to reducing agents inadvertently.
DOT Diagram: Degradation & Reactivity Pathways

DegradationPathways cluster_legend Pathway Key Compound Methyl 2-(4-cyano-2-nitrophenyl)acetate (Active Ester) Acid Degradant A: (4-Cyano-2-nitrophenyl)acetic acid (Hydrolysis Product) Compound->Acid H2O / OH- (pH > 8.0) Indolinone Cyclized Product: 6-Cyano-2-indolinone (Reductive Cyclization) Compound->Indolinone Reduction (Fe/AcOH or H2/Pd) Enolate Degradant B: Colored Condensation Products (Base-Catalyzed Oligomers) Compound->Enolate Strong Base (Deprotonation of CH2) key1 Red: Hydrolytic Degradation key2 Green: Synthetic Utility (Cyclization) key3 Yellow: Base Instability

Figure 1: Chemical fate of Methyl 2-(4-cyano-2-nitrophenyl)acetate under various environmental stresses.

Handling & Storage Guidelines

Storage Protocol
  • Long-Term: Store neat (undissolved) at -20°C . The compound is stable for >12 months if kept dry and dark.

  • Short-Term (Solutions): DMSO stocks are stable for 1 month at -20°C. Aqueous dilutions should be prepared fresh and used within 4 hours.

  • Atmosphere: Store under Nitrogen or Argon if possible to prevent moisture uptake (hydrolysis risk).

Safety (MSDS Highlights)
  • Hazards: Irritant (Skin/Eye).[4] Potential sensitizer.

  • Nitro Compounds: Organic nitro compounds can be energetic. Avoid heating neat material above 100°C without solvent.

  • Nitrile Group: Metabolically stable, but avoid contact with strong acids which could theoretically liberate HCN (unlikely under standard lab conditions but theoretically possible).

Experimental Workflow: Stability Stress Test

To validate the stability of this intermediate in your specific assay buffer, perform the following "Fast-Fail" stress test.

Workflow Diagram

StressTest cluster_conditions Incubation Conditions (4 Hours) Start Start: 10mM DMSO Stock Dilution Dilute 1:100 into Assay Buffer (Final: 100 µM) Start->Dilution Cond1 Condition A: Buffer pH 7.4 (Control) Dilution->Cond1 Cond2 Condition B: Buffer + 10% Serum (Esterase Check) Dilution->Cond2 Cond3 Condition C: Buffer pH 9.0 (Base Stress) Dilution->Cond3 Analysis Analyze via HPLC-UV (254 nm) or LC-MS Cond1->Analysis Cond2->Analysis Cond3->Analysis Decision Decision Gate Analysis->Decision Proceed Proceed Decision->Proceed >95% Parent Remaining Modify Buffer Modify Buffer Decision->Modify Buffer >10% Hydrolysis

Figure 2: Rapid stability screening workflow for assay development.

Step-by-Step Protocol
  • Preparation: Dilute the 10 mM DMSO stock to 100 µM in your target assay buffer (e.g., PBS pH 7.4).

  • Incubation: Incubate at Room Temperature (25°C) for 4 hours .

  • Quenching: Add an equal volume of Acetonitrile (containing 0.1% Formic Acid) to precipitate salts/proteins and stop hydrolysis.

  • Analysis: Inject 10 µL onto a C18 HPLC column.

    • Mobile Phase: 5-95% Acetonitrile/Water (+0.1% Formic Acid).

    • Detection: UV at 254 nm (Aromatic ring) or 210 nm (Ester/Nitrile).

    • Pass Criteria: Peak area of parent compound >95% relative to T=0 injection.

References

  • Patent US20090076070A1 : Hetero compound and medicinal use thereof. (Describes the synthesis, physical state [yellow oil], and reductive cyclization of Methyl (4-cyano-2-nitrophenyl)acetate).

  • PubChem Compound Summary : Methyl 2-(2-nitrophenyl)acetate (Analogous reactivity data). National Center for Biotechnology Information.

  • BenchChem : Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate (Structural Analog Data).

Sources

Exploratory

Safety, Handling, and Synthetic Utility of Methyl 2-(4-cyano-2-nitrophenyl)acetate: A Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide Structural Profiling and Mechanistic Toxicology Methyl 2-(4-cyano-2-nitrophenyl)a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Structural Profiling and Mechanistic Toxicology

Methyl 2-(4-cyano-2-nitrophenyl)acetate (CAS: 651747-70-5) is a highly functionalized aromatic building block extensively utilized in medicinal chemistry and advanced organic synthesis[1]. The molecule features three distinct reactive motifs: an electron-withdrawing nitro group, a cyano (nitrile) group, and a methyl ester. While this polyfunctionality makes it an invaluable precursor for complex heterocyclic scaffolds, it also imparts a complex hazard profile that demands rigorous safety protocols.

Mechanistic Toxicology
  • Nitroaromatic Toxicity: The primary toxicological concern with nitroaromatic compounds is their ability to induce methemoglobinemia[2]. Upon dermal absorption or inhalation, the nitro group undergoes enzymatic reduction by hepatic cytochrome P450 to form an arylhydroxylamine intermediate. This intermediate co-oxidizes the Fe²⁺ in oxyhemoglobin to Fe³⁺, forming methemoglobin. Because methemoglobin cannot bind oxygen, severe exposure leads to tissue hypoxia and cyanosis[3][4].

  • Cyano Group Considerations: While aromatic nitriles are generally more stable and less acutely toxic than aliphatic nitriles or free cyanide salts, they still pose systemic toxicity risks upon severe exposure, enzymatic cleavage, or combustion[5].

  • Energetic Potential: Molecules containing multiple electron-withdrawing groups (nitro and cyano) on an aromatic ring possess elevated enthalpies of decomposition. Uncontrolled heating can lead to rapid, exothermic decomposition[2].

Methemoglobinemia_Pathway A Methyl 2-(4-cyano-2-nitrophenyl)acetate (Dermal/Inhalation Exposure) B Hepatic Cytochrome P450 (Enzymatic Reduction) A->B Absorption & Metabolism C N-Hydroxylamine Intermediate (Toxic Metabolite) B->C 1e- reduction D Oxyhemoglobin (Fe2+) in Red Blood Cells C->D Co-oxidation E Methemoglobin (Fe3+) (Cannot bind O2) D->E Fe2+ to Fe3+ oxidation F Tissue Hypoxia & Cyanosis E->F Accumulation

Figure 1: Cytochrome P450-mediated toxicological pathway of nitroaromatics leading to hypoxia.

Physicochemical Data & Hazard Classification

To design effective engineering controls, we must first quantify the physical parameters of the compound.

PropertyValueCausality / Relevance
CAS Number 651747-70-5Unique identifier for safety tracking and inventory[1].
Molecular Formula C₁₀H₈N₂O₄High N/O content indicates energetic potential and requires careful thermal management.
Molecular Weight 220.18 g/mol Required for precise stoichiometric calculations in downstream synthesis[1].
Physical State Solid (Powder/Crystals)Presents a severe dust inhalation hazard; requires HEPA-filtered ventilation[2].
Solubility Soluble in EtOAc, MeOH, DCMHigh lipophilicity enables rapid dermal absorption, dictating strict PPE requirements[3].

E-E-A-T Driven Safety & Handling Protocols

As a standard practice in advanced chemical handling, protocols must be driven by causality rather than rote memorization.

Personal Protective Equipment (PPE) Causality
  • Glove Selection: Standard nitrile gloves offer insufficient breakthrough times for highly lipophilic nitroaromatics. Butyl rubber or multi-layer laminate gloves are required. Causality: Nitroaromatics readily permeate thin nitrile barriers, entering the bloodstream to induce methemoglobinemia[2].

  • Respiratory Protection: Handling must be conducted inside a certified Class II chemical fume hood. If weighing powder outside a hood is unavoidable, a NIOSH-approved N95 or P100 particulate respirator is mandatory. Causality: Airborne cyano-nitroaromatic dust bypasses the dermal barrier and enters the highly vascularized pulmonary system, accelerating systemic toxicity[2].

Storage, Stability, and Self-Validating Quality Control
  • Storage Conditions: Store at 2–8 °C under an inert atmosphere (Argon or N₂). Causality: The methyl ester is susceptible to slow hydrolysis from atmospheric moisture, yielding the corresponding carboxylic acid.

  • Self-Validating QC Protocol: Before utilizing a stored batch, perform a rapid Thin Layer Chromatography (TLC) check using a 3:1 Hexanes:Ethyl Acetate system.

    • Validation: The intact ester will elute with an

      
       of ~0.4. A baseline spot (
      
      
      
      = 0.0) under UV light (254 nm) indicates ester hydrolysis to the acid. If hydrolysis is detected, the material must be re-esterified or discarded to prevent synthetic failure.

Synthetic Utility: Step-by-Step Reductive Cyclization

Methyl 2-(4-cyano-2-nitrophenyl)acetate is a classic precursor for the synthesis of 6-cyano-oxindole, a privileged pharmacophore in kinase inhibitor design. The following self-validating protocol details the reductive lactamization sequence.

Synthetic_Workflow S1 Methyl 2-(4-cyano-2-nitrophenyl)acetate (Starting Material) S2 Catalytic Hydrogenation (Pd/C, H2 gas, MeOH) S1->S2 Nitro Reduction S3 Aniline Intermediate (Highly Polar) S2->S3 Filtration & Concentration S4 Intramolecular Cyclization (Acid Catalyzed / Heat) S3->S4 Lactamization S5 6-Cyano-oxindole (Target Scaffold) S4->S5 Purification

Figure 2: Workflow for the reductive cyclization of the nitroaromatic ester to an oxindole.

Step-by-Step Methodology
  • Reaction Setup & Purging: Dissolve 1.0 eq of Methyl 2-(4-cyano-2-nitrophenyl)acetate in anhydrous methanol (0.2 M). Causality: Methanol solubilizes the starting material and facilitates proton transfer during reduction. Purge the flask with Argon for 10 minutes to remove oxygen, preventing the ignition of the pyrophoric catalyst.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of argon. Causality: Pd/C is highly pyrophoric when dry and exposed to solvent vapors and oxygen.

  • Hydrogenation: Introduce H₂ gas via a balloon or Parr shaker (30 psi). Stir vigorously at room temperature. Causality: The reduction of the nitro group is highly exothermic. Monitor the internal temperature closely to prevent solvent boiling and pressure buildup.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (Hexanes:EtOAc). Causality: The starting nitro compound is UV active and relatively non-polar. The intermediate aniline will be highly polar and stain positive (brown/purple) with ninhydrin. The complete disappearance of the starting material spot validates complete reduction.

  • Cyclization (Lactamization): Add a catalytic amount of glacial acetic acid (0.1 eq) and heat to 60 °C for 2 hours. Causality: Acid catalysis activates the ester carbonyl, accelerating the intramolecular nucleophilic acyl substitution by the newly formed ortho-amine to form the 5-membered lactam ring.

  • Workup & Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: Keep the Celite filter cake wet with water before disposal to prevent spontaneous combustion. Concentrate the filtrate in vacuo to yield the crude 6-cyano-oxindole, which can be recrystallized from ethanol.

Spill Response & Decontamination

In the event of a powder spill:

  • Do NOT dry sweep. Causality: Sweeping generates airborne dust, drastically increasing the inhalation risk of the cyano-nitroaromatic compound[2].

  • Dampen the spill: Lightly mist the powder with water or a 10% isopropanol solution to suppress dust formation.

  • Collection: Use a HEPA-filtered vacuum or wet-wipe the area with absorbent pads. Place all contaminated materials in a sealed, labeled hazardous waste container.

  • Surface Decontamination: Wash the affected area thoroughly with soap and water, as the compound is lipophilic and will resist plain water cleanup[2].

References

  • ACS Publications - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at:[Link]

  • MDPI - Biological Treatment of Nitroaromatics in Wastewater (Mechanisms of Toxicity). Available at:[Link]

  • Ataman Chemicals - Cyanobenzene Safety and Handling. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of quinazolines from "Methyl 2-(4-cyano-2-nitrophenyl)acetate"

Application Note: De Novo Synthesis of C4-Functionalized Quinazolines from Methyl 2-(4-cyano-2-nitrophenyl)acetate Executive Summary & Strategic Rationale Quinazolines represent a highly privileged pharmacophore in moder...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis of C4-Functionalized Quinazolines from Methyl 2-(4-cyano-2-nitrophenyl)acetate

Executive Summary & Strategic Rationale

Quinazolines represent a highly privileged pharmacophore in modern drug discovery, frequently serving as the core scaffold for targeted kinase inhibitors, anti-inflammatory agents, and antimicrobial therapeutics[1],[2]. While traditional syntheses often rely on pre-functionalized anthranilic acid derivatives or complex transition-metal-catalyzed cross-couplings[3], accessing C4-functionalized quinazolines poses a unique synthetic challenge.

This application note details a robust, four-step synthetic cascade to construct the quinazoline core directly from methyl 2-(4-cyano-2-nitrophenyl)acetate . By leveraging the inherent reactivity of the benzylic methylene group, this pathway bypasses the need for complex organometallic reagents. The sequence logically progresses through α-oximation, chemoselective global reduction, cyclocondensation, and oxidative aromatization. Crucially, this strategy not only installs the pyrimidine ring but simultaneously generates a valuable C4-carboxylate moiety, providing a versatile handle for downstream medicinal chemistry derivatization.

Mechanistic Blueprint & Causality

To ensure a self-validating and predictable workflow, it is critical to understand the chemical causality driving each transformation:

  • Enolate Nitrosation (C-H Activation): The electron-withdrawing nitro and ester groups highly acidify the benzylic protons of the starting material. Deprotonation with a strong base yields a resonance-stabilized enolate that rapidly intercepts the electrophilic nitroso group of isoamyl nitrite, forming an α-oximino ester.

  • Chemoselective Global Reduction: The construction of the pyrimidine ring requires a 1,2-diamine equivalent. Zinc dust in acetic acid is specifically chosen to chemoselectively reduce both the aromatic nitro group and the aliphatic oxime to primary amines, deliberately leaving the highly electrophilic cyano group intact.

  • Dual-Nucleophile Cyclocondensation: Formamidine acetate serves as a single-carbon bis-electrophile. The highly nucleophilic aliphatic amine initiates the attack, followed by the ortho-aromatic amine, effectively closing the 3,4-dihydroquinazoline ring.

  • Oxidative Dehydrogenation: The dihydroquinazoline is rearomatized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The thermodynamic driving force of achieving a stable 10-π electron heteroaromatic system ensures rapid and quantitative conversion[4],[5].

Workflow Visualization

G SM Methyl 2-(4-cyano-2-nitrophenyl)acetate [Starting Material] Step1 Step 1: α-Oximation Reagents: NaOMe, i-AmONO Mechanism: Enolate Nitrosation SM->Step1 Int1 Methyl 2-(4-cyano-2-nitrophenyl) -2-(hydroxyimino)acetate [Oxime Intermediate] Step1->Int1 Step2 Step 2: Global Reduction Reagents: Zn dust, AcOH Mechanism: Nitro/Oxime Reduction Int1->Step2 Int2 Methyl 2-amino-2-(2-amino -4-cyanophenyl)acetate [1,2-Diamine Intermediate] Step2->Int2 Step3 Step 3: Cyclocondensation Reagents: Formamidine Acetate Mechanism: Dual Nucleophilic Attack Int2->Step3 Int3 Methyl 7-cyano-3,4-dihydro quinazoline-4-carboxylate [Dihydroquinazoline] Step3->Int3 Step4 Step 4: Oxidative Aromatization Reagents: DDQ, DCM Mechanism: Dehydrogenation Int3->Step4 Product Methyl 7-cyanoquinazoline -4-carboxylate [Target Compound] Step4->Product

Workflow for the de novo synthesis of quinazolines from methyl 2-(4-cyano-2-nitrophenyl)acetate.

Self-Validating Experimental Protocols

Step 1: α-Oximation of the Active Methylene
  • Reaction: Dissolve methyl 2-(4-cyano-2-nitrophenyl)acetate (1.0 eq) in anhydrous methanol (0.5 M) under an N₂ atmosphere at 0 °C.

  • Activation: Add sodium methoxide (1.2 eq, 25% wt in MeOH) dropwise. The solution will immediately turn deep red, indicating successful enolate formation.

  • Addition: Add isoamyl nitrite (1.2 eq) dropwise. Stir at 0 °C for 1 h, then warm to room temperature for 4 h.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (Rf 0.5) will be completely consumed, replaced by a more polar, bright yellow spot (Rf 0.3). LC-MS will show[M+H]⁺ = 264.1.

  • Workup: Quench with 1M HCl to pH 4, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to afford the oxime intermediate.

Step 2: Chemoselective Global Reduction
  • Reaction: Dissolve the oxime intermediate (1.0 eq) in glacial acetic acid (0.2 M) at room temperature.

  • Reduction: Add activated Zinc dust (10.0 eq) in small portions to control the exothermic evolution of hydrogen gas.

  • Heating: Heat the suspension to 60 °C for 2 h.

  • Self-Validation: The reaction mixture will transition from a vibrant yellow to colorless, visually confirming the reduction of the nitro chromophore. LC-MS will show a mass shift to [M+H]⁺ = 220.1.

  • Workup: Filter the hot mixture through a Celite pad to remove zinc salts. Concentrate the filtrate, neutralize carefully with saturated NaHCO₃, and extract with DCM to isolate the 1,2-diamine.

Step 3: Cyclocondensation to 3,4-Dihydroquinazoline
  • Reaction: Dissolve the 1,2-diamine (1.0 eq) in absolute ethanol (0.2 M).

  • Cyclization: Add formamidine acetate (3.0 eq) and heat the mixture to reflux (80 °C) for 6 h.

  • Self-Validation: ¹H NMR of a crude aliquot will show the disappearance of the primary amine broad singlets and the emergence of a characteristic C4-H methine singlet at ~5.5 ppm, confirming ring closure.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between water and EtOAc. The organic layer yields methyl 7-cyano-3,4-dihydroquinazoline-4-carboxylate.

Step 4: Oxidative Aromatization
  • Reaction: Dissolve the dihydroquinazoline (1.0 eq) in anhydrous dichloromethane (0.1 M).

  • Oxidation: Add DDQ (1.1 eq) portion-wise at room temperature. Stir vigorously for 2 h.

  • Self-Validation: The solution will turn dark brown due to the precipitation of the DDQ-hydroquinone byproduct. TLC will show a highly fluorescent blue spot under 254 nm UV light. ¹H NMR confirms aromatization via the disappearance of the C4-H aliphatic proton and the appearance of a highly downfield C2-H aromatic singlet at ~9.2 ppm.

  • Workup: Wash the organic layer thoroughly with saturated Na₂CO₃ to remove the DDQH₂ byproduct, dry over MgSO₄, and purify via silica gel chromatography to isolate the final product.

Analytical & Quantitative Summary

StepTransformationReagents & ConditionsExpected YieldKey Analytical Marker (Self-Validation)
1 α-OximationNaOMe, i-AmONO, MeOH, 0 °C to RT85%LC-MS: [M+H]⁺ 264.1TLC: Yellow spot, Rf 0.3
2 Global ReductionZn dust, AcOH, 60 °C78%LC-MS: [M+H]⁺ 220.1Visual: Yellow to Colorless transition
3 CyclocondensationFormamidine acetate, EtOH, 80 °C82%¹H NMR: C4-H methine singlet at ~5.5 ppm
4 AromatizationDDQ, DCM, RT90%¹H NMR: C2-H aromatic singlet at ~9.2 ppm

References

  • Synthesis of Medicinally Important Quinazolines and Their Deriv
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review, Arab J Chem,
  • Transition-metal-catalyzed synthesis of quinazolines: A review, Front. Chem.,
  • Oxidative dehydrogenation of C–C and C–N bonds: A convenient approach to access diverse (dihydro)
  • Acid-Catalyzed, Metal- and Oxidant-Free C=C Bond Cleavage of Enaminones: One-Pot Synthesis of 3,4-Dihydroquinazolines, MDPI,

Sources

Application

Application Notes &amp; Protocols: Methyl 2-(4-cyano-2-nitrophenyl)acetate as a Versatile Precursor in Heterocyclic Synthesis

An official website of the United States government Here's how you know Introduction: Unlocking Heterocyclic Diversity In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic sca...

Author: BenchChem Technical Support Team. Date: March 2026

An official website of the United States government Here's how you know

Introduction: Unlocking Heterocyclic Diversity

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Methyl 2-(4-cyano-2-nitrophenyl)acetate emerges as a highly valuable and versatile building block, engineered for the efficient construction of key nitrogen-containing heterocycles. Its structure is uniquely primed for intramolecular cyclization, featuring two critical functionalities:

  • An ortho-Nitroaryl System: The nitro group, positioned ortho to the acetate side chain, is a classic precursor for an amino group via reduction. This in-situ generation of a nucleophile is the key trigger for cyclization.

  • An α-Cyano-α-Ester Activated Methylene Group: The benzylic carbon is flanked by two potent electron-withdrawing groups (a nitrile and a methyl ester). This dual activation renders the methylene protons highly acidic, facilitating the formation of a nucleophilic carbanion poised for intramolecular attack.

This guide provides an in-depth exploration of the synthetic utility of Methyl 2-(4-cyano-2-nitrophenyl)acetate, focusing on field-proven protocols for the synthesis of substituted indoles. We will delve into the causality behind experimental design, offer detailed, step-by-step methodologies, and present a framework for troubleshooting and optimization.

Part 1: Synthesis of Substituted 6-Cyanoindole Derivatives

The most direct and powerful application of Methyl 2-(4-cyano-2-nitrophenyl)acetate is in the synthesis of the indole nucleus, a privileged scaffold in pharmacology. The underlying strategy is an intramolecular reductive cyclization, a robust transformation that builds the heterocyclic ring in a single, efficient step.

Principle & Guiding Mechanism

The transformation hinges on the reduction of the aryl nitro group. While various mechanisms can be operational depending on the reductant, a common pathway involves the reduction of the nitro group to an aniline. The newly formed amino group is perfectly positioned to undergo an intramolecular condensation with the highly activated ester carbonyl. The exceptional nucleophilicity of the enolate or carbanion formed at the benzylic position, stabilized by the cyano group, drives the cyclization forward. Subsequent dehydration and tautomerization yield the aromatic indole ring. This process is conceptually related to the celebrated Cadogan reaction, which proceeds through a reactive nitrene or nitroso intermediate upon deoxygenation of the nitro group.[1][2]

cluster_0 Reductive Cyclization Mechanism Start Methyl 2-(4-cyano- 2-nitrophenyl)acetate Reduction Reduction of Nitro Group [e.g., Fe/AcOH, P(OEt)₃] Start->Reduction [H] Intermediate Amino Intermediate (or Nitroso/Nitrene) Reduction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Spontaneous Dehydration Dehydration & Aromatization Cyclization->Dehydration Product Methyl 6-Cyano-1H- indole-2-carboxylate Dehydration->Product cluster_1 Proposed Workflow for Fused Heterocycles Start Methyl 2-(4-cyano- 2-nitrophenyl)acetate Step1 Reductive Cyclization (e.g., Fe/HCl) Start->Step1 Indole Indole Intermediate Step1->Indole Step2 Cascade Reaction (e.g., + NH₄OAc) Indole->Step2 Product Fused Quinazoline-type Scaffold Step2->Product

Sources

Method

Application of "Methyl 2-(4-cyano-2-nitrophenyl)acetate" in medicinal chemistry

Application Note: Methyl 2-(4-cyano-2-nitrophenyl)acetate in Medicinal Chemistry Title: Strategic Utilization of Methyl 2-(4-cyano-2-nitrophenyl)acetate: A Linchpin Intermediate for 6-Cyanoindole-Based Kinase Inhibitors[...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 2-(4-cyano-2-nitrophenyl)acetate in Medicinal Chemistry

Title: Strategic Utilization of Methyl 2-(4-cyano-2-nitrophenyl)acetate: A Linchpin Intermediate for 6-Cyanoindole-Based Kinase Inhibitors[1]

Executive Summary

Methyl 2-(4-cyano-2-nitrophenyl)acetate (CAS: 651747-70-5) is a high-value bifunctional building block used primarily in the synthesis of 6-cyano-substituted nitrogen heterocycles .[1] Its structural utility lies in the orthogonal reactivity of its three functional groups: the nitro group (latent nucleophile), the ester group (electrophile for cyclization), and the nitrile group (stable pharmacophore or further derivatization handle).[1]

The compound serves as the critical precursor for 6-Cyanooxindole (6-cyanoindolin-2-one) and 6-Cyanoindole , which are privileged scaffolds in oncology.[1] Most notably, these scaffolds are upstream intermediates in the industrial synthesis of Alectinib (Alecensa®), a second-generation ALK (Anaplastic Lymphoma Kinase) inhibitor used for non-small cell lung cancer (NSCLC).[1]

Scientific Background & Mechanism

The "Masked Indole" Concept

In medicinal chemistry, constructing substituted indoles directly can be regiochemically challenging.[1] Methyl 2-(4-cyano-2-nitrophenyl)acetate acts as a "masked" indole.[1] The pre-installed cyano group at the para-position to the acetate side chain (which becomes position 6 in the indole core) avoids the need for late-stage cyanation, which is often difficult on electron-rich indole rings.[1]

Pathway to Alectinib

The synthesis of Alectinib typically requires a 6-cyanoindole-3-carboxylate derivative.[1][2][3] The workflow proceeds as follows:

  • Precursor Assembly: Nucleophilic aromatic substitution (

    
    ) of 4-chloro-3-nitrobenzonitrile with dimethyl malonate, followed by decarboxylation, yields Methyl 2-(4-cyano-2-nitrophenyl)acetate.[1]
    
  • Reductive Cyclization: Chemoselective reduction of the nitro group triggers intramolecular nucleophilic attack on the ester, forming 6-Cyanooxindole .[1]

  • Aromatization/Functionalization: The oxindole is reduced or functionalized (e.g., Vilsmeier-Haack formylation or direct acylation) to yield the 6-cyanoindole core required for the carbazole fusion in Alectinib.[1]

G cluster_0 Precursor Synthesis cluster_1 Core Transformation cluster_2 API Application SM 4-Chloro-3-nitrobenzonitrile INTER Methyl 2-(4-cyano- 2-nitrophenyl)acetate (The Topic) SM->INTER Dimethyl malonate NaH, then decarboxylation OX 6-Cyanooxindole INTER->OX Fe/AcOH (Reductive Cyclization) IND 6-Cyanoindole OX->IND Reduction/Aromatization ALEC Alectinib (ALK Inhibitor) IND->ALEC Multistep Carbazole Construction

Figure 1: Synthetic pathway from precursor to Alectinib via the 6-cyanooxindole intermediate.[1]

Detailed Experimental Protocols

Protocol A: Chemoselective Reductive Cyclization to 6-Cyanooxindole

Objective: Convert Methyl 2-(4-cyano-2-nitrophenyl)acetate to 6-cyanooxindole without reducing the nitrile group.[1] Challenge: Standard hydrogenation (Pd/C,


) poses a high risk of reducing the nitrile (-CN) to a primary amine (

).[1] Solution: Use Iron (Fe) powder in Acetic Acid (AcOH) or Zinc (Zn) in AcOH for chemoselective nitro reduction.[1]

Reagents:

  • Methyl 2-(4-cyano-2-nitrophenyl)acetate (1.0 equiv)[1]

  • Iron powder (325 mesh, 5.0 equiv)[1]

  • Glacial Acetic Acid (Solvent/Proton source, 10 V)[1]

  • Ethanol (Co-solvent, optional, 5 V)[1]

Step-by-Step Methodology:

  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve Methyl 2-(4-cyano-2-nitrophenyl)acetate (10 g, 45.4 mmol) in Glacial Acetic Acid (100 mL).

  • Activation: Heat the solution to 50°C.

  • Addition: Add Iron powder (12.7 g, 227 mmol) portion-wise over 30 minutes. Caution: Exothermic reaction.[1] Maintain internal temperature between 60-70°C.

  • Cyclization: After complete addition, increase temperature to 90°C and stir for 2-3 hours.

    • Mechanism:[1][2][3][4][5][6] The nitro group reduces to an aniline (

      
      ).[1] The amine immediately attacks the adjacent methyl ester, releasing methanol and forming the lactam (oxindole) ring.[1]
      
  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[4] The starting material (

    
    ) should disappear, and a more polar fluorescent spot (
    
    
    
    ) should appear.[1]
  • Work-up:

    • Cool the mixture to room temperature.

    • Filter through a Celite pad to remove iron residues; wash the pad with Ethyl Acetate.[1]

    • Concentrate the filtrate under reduced pressure to remove most acetic acid.[1]

    • Dilute the residue with water (200 mL) and adjust pH to ~7-8 using saturated

      
       solution.[1]
      
    • Extract with Ethyl Acetate (

      
      ).[1]
      
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water to yield off-white crystals.
    
    • Yield Target: 75-85%

    • Purity: >98% (HPLC)

Protocol B: Synthesis of the Precursor (Contextual)

Objective: Preparation of Methyl 2-(4-cyano-2-nitrophenyl)acetate from 4-chloro-3-nitrobenzonitrile.

  • Nucleophilic Substitution: React 4-chloro-3-nitrobenzonitrile with Dimethyl malonate using NaH (or

    
    ) in DMF at 80°C.
    
  • Decarboxylation: Treat the resulting dimethyl 2-(4-cyano-2-nitrophenyl)malonate with LiCl in wet DMSO at 130°C (Krapcho decarboxylation) or acid hydrolysis followed by thermal decarboxylation.

  • Product: Methyl 2-(4-cyano-2-nitrophenyl)acetate.

Key Data & Specifications

PropertySpecificationNotes
Appearance Yellow to light brown solidColor darkens upon oxidation/light exposure.[1]
Molecular Weight 220.18 g/mol Formula:

Melting Point 108 - 112°CSharp melting point indicates high purity.[1]
Solubility DMSO, DMF, Ethyl AcetatePoorly soluble in water and hexane.[1]
Key IR Peaks 2230

(CN), 1735

(Ester), 1530

(

)
Loss of 1735 and appearance of 1700 (Lactam) indicates cyclization.[1]

Safety & Handling

  • Nitrile Hazard: Although the cyano group is aromatic and stable, thermal decomposition can release toxic cyanide fumes.[1] Do not mix with strong acids at high temperatures unless venting is controlled.[1]

  • Nitro Compounds: Potentially explosive if heated under confinement.[1] The reaction with Iron/Acetic acid is exothermic; control addition rates strictly.[1]

  • Iron Waste: The iron sludge generated in Protocol A is pyrophoric when dry.[1] Keep wet and dispose of according to hazardous waste regulations.[1]

References

  • Synthesis of 6-Cyanoindole Derivatives: World Intellectual Property Organization (WIPO). (2016).[1] Method for preparing Alectinib . Patent WO2016074532A1. Link

  • Reductive Cyclization Protocols: Common Organic Chemistry. (2023).[1] Nitro Reduction - Iron (Fe) .[1] Link

  • Compound Properties: PubChem. (2025).[1] Methyl 2-(4-cyano-2-nitrophenyl)acetate (CID 651747-70-5) . Link

  • Alectinib Synthesis Overview: Google Patents. (2022).[1] Synthesis method of alectinib (WO2022051983A1) . Link

  • Medicinal Chemistry of 6-Cyanoindole: Chem-Impex. (2024).[1] 6-Cyanoindole: Applications in Pharmaceutical Development . Link

Sources

Application

Protocol for the reduction of the nitro group in "Methyl 2-(4-cyano-2-nitrophenyl)acetate"

Executive Summary This Application Note details the protocol for the chemoselective reduction of Methyl 2-(4-cyano-2-nitrophenyl)acetate (1) to Methyl 2-(2-amino-4-cyanophenyl)acetate (2) . The primary challenge in this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the protocol for the chemoselective reduction of Methyl 2-(4-cyano-2-nitrophenyl)acetate (1) to Methyl 2-(2-amino-4-cyanophenyl)acetate (2) .

The primary challenge in this transformation is the "Three-Point Selectivity" problem:

  • Chemospecificity: Reducing the nitro group (

    
    ) without reducing the nitrile (
    
    
    
    ) to a benzylamine.
  • Stability: Preserving the methyl ester (

    
    ) against hydrolysis.
    
  • Cyclization Control: Preventing premature cyclization to 6-cyanooxindole (3) during the reduction phase, unless a one-pot cascade is desired.

This guide recommends a Bechamp-type reduction using Iron (Fe) and Ammonium Chloride (NH


Cl)  as the primary method due to its high reliability, scalability, and kinetic selectivity for nitro groups over nitriles.

Strategic Analysis & Reaction Pathway

The Chemoselectivity Challenge

Standard catalytic hydrogenation (


, Pd/C) poses a risk of reducing the nitrile group, particularly in industrial settings where pressure and temperature variations occur. Furthermore, the resulting ortho-amino ester is highly prone to intramolecular nucleophilic attack, leading to lactamization (oxindole formation).
  • Target Product: Methyl 2-(2-amino-4-cyanophenyl)acetate (Open chain).

  • Common Side Product: 6-Cyanoindolin-2-one (6-Cyanooxindole).

  • Over-reduction Product: Methyl 2-(2-amino-4-(aminomethyl)phenyl)acetate.

Reaction Scheme

ReactionScheme SM Methyl 2-(4-cyano-2-nitrophenyl)acetate (Substrate) Intermediate Hydroxylamine Intermediate SM->Intermediate Fe/NH4Cl (2e- reduction) Product Methyl 2-(2-amino-4-cyanophenyl)acetate (Target Amine) Intermediate->Product Fe/NH4Cl (4e- reduction) SideProduct 6-Cyanooxindole (Cyclized Artifact) Product->SideProduct Heat/Acid (-MeOH)

Caption: Stepwise reduction pathway. The open-chain amine is the kinetic product; the oxindole is the thermodynamic product.

Recommended Protocol: Fe/NH Cl Reduction[1]

This method is selected for its operational simplicity and mild pH (buffered ~5.5), which minimizes ester hydrolysis and spontaneous cyclization.

Reagents & Equipment
  • Substrate: Methyl 2-(4-cyano-2-nitrophenyl)acetate (1.0 equiv)

  • Reductant: Iron Powder (325 mesh recommended) (4.0 - 5.0 equiv)

  • Electrolyte/Proton Source: Ammonium Chloride (NH

    
    Cl) (3.0 - 5.0 equiv)
    
  • Solvent System: Ethanol / Water (3:1 v/v) or Methanol / Water (3:1 v/v)

  • Equipment: 3-Neck Round Bottom Flask, Mechanical Stirrer (Critical for slurry), Reflux Condenser, Temperature Probe.

Step-by-Step Procedure

Step 1: Solubilization

  • Charge the reaction vessel with Methyl 2-(4-cyano-2-nitrophenyl)acetate (e.g., 10.0 g, 45.8 mmol).

  • Add Ethanol (90 mL) and Water (30 mL). Stir to suspend/dissolve.

  • Add Ammonium Chloride (12.2 g, 229 mmol, 5.0 equiv). The mixture will be a slurry.

Step 2: Activation & Addition 4. Heat the mixture to 70 °C . 5. Add Iron Powder (10.2 g, 183 mmol, 4.0 equiv) portion-wise over 15–20 minutes.

  • Note: The reaction is exothermic. Monitor internal temperature and control addition rate to maintain gentle reflux.
  • Observation: The reaction color will transition from pale yellow to dark grey/brown (iron oxide sludge).

Step 3: Reaction Monitoring 6. Stir vigorously at 75–80 °C (reflux) for 2–4 hours. 7. Process Control (IPC): Monitor by TLC (50% EtOAc/Hexane) or HPLC.

  • Target: Disappearance of Nitro-SM (
    
    
    ).
  • Product: Appearance of fluorescent blue spot (Amine,
    
    
    ).
  • Watch: If a spot appears at
    
    
    (more polar), this may be the oxindole.

Step 4: Workup (Crucial for Yield) 8. Cool the reaction mixture to room temperature. 9. Filtration: Filter the dark slurry through a pad of Celite (diatomaceous earth) to remove iron oxides. 10. Wash: Rinse the Celite pad copiously with warm Ethyl Acetate (3 x 50 mL) to ensure the product desorbs from the iron cake. 11. Extraction: Concentrate the filtrate to remove Ethanol. Dilute the aqueous residue with Ethyl Acetate (100 mL) and Water (50 mL). 12. Separate layers. Extract aqueous layer again with EtOAc.[1] 13. Wash combined organics with Brine , dry over Na


SO

, and concentrate under reduced pressure.

Step 5: Isolation

  • The product, Methyl 2-(2-amino-4-cyanophenyl)acetate , is typically obtained as a yellow to tan solid.

  • Stability Note: Store at 4°C. If left in solution or exposed to heat, it will slowly cyclize to 6-cyanooxindole.

Alternative Protocol: Catalytic Hydrogenation (High Throughput)

Use this method only if Iron residues are strictly prohibited and you can control pressure precisely to avoid nitrile reduction.

  • Catalyst: 5% Pt/C (sulfided) or 5% Pd/C (use with caution).

  • Solvent: Methanol or Ethyl Acetate.[1]

  • Conditions: 1 atm

    
     (Balloon), Room Temperature.
    
  • Procedure:

    • Dissolve substrate in MeOH.

    • Add catalyst (5-10 wt%).

    • Purge with

      
      , then 
      
      
      
      .
    • Stir at RT for 2-6 hours.

    • Filter through Celite and concentrate.

  • Risk: High risk of reducing

    
     to 
    
    
    
    if reaction times are prolonged or pressure >1 atm.

Comparative Data Analysis

FeatureMethod A: Fe / NH

Cl
Method B: H

/ Pd-C
Method C: SnCl

Nitro Reduction ExcellentExcellentExcellent
Nitrile Tolerance High (Chemoselective)Moderate (Risk of reduction)High
Ester Stability High (Buffered pH)HighModerate (Acidic workup)
Scalability High (Kg scale proven)Moderate (Safety concerns)Low (Toxic waste)
Workup Filtration (Messy cake)Filtration (Clean)Emulsions (Difficult)

Downstream Application: Cyclization to 6-Cyanooxindole

If the ultimate goal is the oxindole (a common scaffold in PARP inhibitors), the isolation of the amine is unnecessary. The cyclization can be induced directly.[2]

Protocol:

  • Perform the Fe/NH

    
    Cl reduction as described.
    
  • After filtering off the iron, add Glacial Acetic Acid (catalytic amount) to the filtrate.

  • Reflux the filtrate for 1–2 hours.

  • Concentrate. The product will precipitate as 6-cyanooxindole .

Operational Workflow Diagram

Workflow Start Start: Nitro Substrate Dissolve Dissolve in EtOH/H2O Add NH4Cl Start->Dissolve Heat Heat to 70°C Dissolve->Heat AddFe Add Fe Powder (Portion-wise) Heat->AddFe React Reflux 2-4 hrs Monitor TLC AddFe->React Check IPC: SM Consumed? React->Check Check->React No Filter Filter via Celite (Remove Fe Sludge) Check->Filter Yes Extract Extract w/ EtOAc Wash & Dry Filter->Extract Isolate Concentrate Isolate Amine Extract->Isolate Cyclize Optional: Acid/Heat -> Oxindole Isolate->Cyclize If Oxindole needed

Caption: Operational workflow for the Fe/NH4Cl reduction process.

References

  • BenchChem. Selective Reduction of Nitro Groups in the Presence of Nitriles. (2025).[1][2][3][4] Retrieved from

  • Organic Chemistry Portal. Reduction of Nitro Compounds to Amines. (2024). Retrieved from

  • Hübner, H., et al. Cyanoindole derivatives as highly selective dopamine D4 receptor partial agonists.[2][5] Journal of Medicinal Chemistry (2000). Retrieved from

  • Sigma-Aldrich. Product Specification: Methyl 2-(2-cyanophenyl)acetate. Retrieved from

  • Common Organic Chemistry. Nitro Reduction - Iron (Fe) Protocols. Retrieved from

Sources

Method

Application Note: Methyl 2-(4-cyano-2-nitrophenyl)acetate in Kinase Inhibitor Design

Abstract & Strategic Value Methyl 2-(4-cyano-2-nitrophenyl)acetate is a high-value synthetic intermediate used primarily in the construction of 6-substituted oxindole (indolin-2-one) scaffolds. This structural motif is t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

Methyl 2-(4-cyano-2-nitrophenyl)acetate is a high-value synthetic intermediate used primarily in the construction of 6-substituted oxindole (indolin-2-one) scaffolds. This structural motif is the pharmacophore core of several FDA-approved multi-targeted tyrosine kinase inhibitors (TKIs), including Nintedanib (BIBF 1120) and Sunitinib .

The compound’s strategic value lies in its 4-cyano substitution . Unlike the methoxycarbonyl group found in Nintedanib precursors, the cyano group offers unique versatility:

  • Bioisosterism: It serves as a stable, polar, non-protic hydrogen bond acceptor within the ATP-binding pocket of kinases (e.g., VEGFR, PDGFR, FGFR).

  • Synthetic Divergence: The nitrile can be hydrolyzed to a primary amide or carboxylic acid, or converted to an imidate, allowing late-stage diversification of the inhibitor's "solvent-front" region.

  • Cyclization Efficiency: The 2-nitro/1-acetic ester arrangement allows for a "one-pot" reductive cyclization to form the oxindole core, a reaction that is high-yielding and scalable.

Chemical Profile

PropertySpecification
Chemical Name Methyl 2-(4-cyano-2-nitrophenyl)acetate
Common Role Precursor to 6-cyanooxindole (6-cyanoindolin-2-one)
Molecular Formula C₁₀H₈N₂O₄
Molecular Weight 220.18 g/mol
Key Functional Groups Nitro (-NO₂): Precursor to nucleophilic amine.Methyl Ester (-COOMe): Electrophile for cyclization.Nitrile (-CN): Orthogonal handle for SAR optimization.
Solubility Soluble in DMSO, DMF, Ethyl Acetate; limited solubility in water.

Synthetic Utility & Mechanism[1][2]

The primary application of this building block is the synthesis of 6-cyanooxindole . This transformation relies on the reduction of the nitro group to an aniline, which then spontaneously (or upon heating) attacks the adjacent methyl ester to close the lactam ring.

Mechanism of Action (Chemical):
  • Reduction: The -NO₂ group is reduced to -NH₂ (Aniline).[1]

  • Intramolecular Cyclization: The nitrogen lone pair attacks the carbonyl carbon of the pendant methyl acetate.

  • Elimination: Methanol is eliminated, forming the stable 5-membered lactam (oxindole) ring.

  • Result: Formation of the 6-cyanooxindole core, ready for Knoevenagel condensation at the C3 position.

Pathway Visualization

KinaseInhibitorSynthesis Start Methyl 2-(4-cyano- 2-nitrophenyl)acetate Inter Intermediate: [Aniline Ester] Start->Inter Fe/AcOH Reduction Core 6-Cyanooxindole (Key Scaffold) Inter->Core Cyclization (-MeOH) Final Kinase Inhibitor (e.g., VEGFR/PDGFR Target) Core->Final Knoevenagel Condensation Aldehyde Aldehyde Partner (e.g., Pyrrole-CHO) Aldehyde->Final Piperidine Ethanol

Caption: Synthetic flow from the nitro-ester building block to the final kinase inhibitor via the 6-cyanooxindole core.

Detailed Experimental Protocols

Protocol A: Reductive Cyclization to 6-Cyanooxindole

This protocol utilizes Iron (Fe) in Acetic Acid.[2] This method is preferred over catalytic hydrogenation (Pd/C) to avoid inadvertent reduction of the nitrile group.

Reagents:

  • Methyl 2-(4-cyano-2-nitrophenyl)acetate (1.0 equiv)

  • Iron powder (Fe, 325 mesh, 5.0 equiv)

  • Glacial Acetic Acid (AcOH, solvent volume: 10 mL per gram of substrate)

  • Ethyl Acetate (EtOAc) and Sodium Bicarbonate (NaHCO₃) for workup.

Procedure:

  • Setup: Charge a round-bottom flask with Methyl 2-(4-cyano-2-nitrophenyl)acetate and Glacial Acetic Acid. Stir to dissolve.

  • Activation: Add Iron powder portion-wise at room temperature. ( Caution: Reaction may be slightly exothermic).

  • Reaction: Heat the mixture to 70–80°C with vigorous stirring. Monitor by TLC or LC-MS.

    • Checkpoint: The starting material (nitro) should disappear, and a new polar spot (oxindole) should appear. The intermediate aniline is rarely isolated as it cyclizes rapidly at this temperature.

    • Typical Time: 2–4 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with EtOAc and filter through a pad of Celite to remove iron sludge. Wash the pad thoroughly with EtOAc.

    • Concentrate the filtrate to remove most of the acetic acid (azeotrope with toluene if necessary).

    • Redissolve the residue in EtOAc and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer is slightly basic (pH 8).

    • Wash with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc gradient).

    • Expected Yield: 75–90%.

    • Product:6-Cyanooxindole (Solid).

Protocol B: Knoevenagel Condensation (Inhibitor Assembly)

This step attaches the "warhead" or specificity element (often a pyrrole or indole aldehyde) to the C3 position of the oxindole.

Reagents:

  • 6-Cyanooxindole (from Protocol A) (1.0 equiv)

  • Aromatic Aldehyde (e.g., 3,5-dimethyl-1H-pyrrole-2-carbaldehyde) (1.0–1.1 equiv)

  • Piperidine (0.1 equiv, catalyst)

  • Ethanol (EtOH, solvent)[3]

Procedure:

  • Setup: Suspend 6-Cyanooxindole and the Aldehyde in Ethanol (5–10 mL/mmol).

  • Catalysis: Add Piperidine (catalytic amount).

  • Reaction: Heat to Reflux (78°C) .

    • Observation: The product usually precipitates out of the hot solution as a brightly colored (yellow/orange) solid.

    • Time: 2–6 hours.

  • Isolation:

    • Cool the reaction mixture to 0°C (ice bath).

    • Filter the precipitate.[4]

    • Wash the filter cake with cold Ethanol and then Diethyl Ether.

  • Result: High-purity Kinase Inhibitor precursor.

Case Study: Relevance to Nintedanib (BIBF 1120)

While Nintedanib utilizes a 6-methoxycarbonyl group, the 6-cyano analog described here is a critical tool for Structure-Activity Relationship (SAR) studies.

  • Solubility Modulation: The cyano group is less lipophilic than the methyl ester, potentially improving metabolic stability.

  • Binding Mode: In the VEGFR2 active site, the 6-position of the oxindole core points towards the solvent front. Modifying this group from ester (Nintedanib) to nitrile allows researchers to probe the electronic requirements of the binding pocket without introducing significant steric bulk.

  • Divergent Synthesis: The 6-cyano inhibitor can be converted into a 6-carboxamide (via hydrolysis) to mimic the hydrogen-bonding capabilities of other successful inhibitors like Sunitinib.

Comparison Table: 6-Position Substituents in Oxindole Kinase Inhibitors

SubstituentElectronic EffectH-Bonding CapacityDrug Example
-COOMe (Ester)Electron WithdrawingAcceptor onlyNintedanib
-F (Fluoro)Weakly WithdrawingWeak AcceptorSunitinib (5-pos)
-CN (Cyano)Strong WithdrawingAcceptor onlySAR Analogs
-CONH₂ (Amide)WithdrawingDonor & AcceptorMetabolites

Expert Insights & Troubleshooting

  • Iron Quality: The reductive cyclization (Protocol A) is sensitive to the surface area of the Iron. Use fine powder (325 mesh) or activate the iron with a drop of HCl if the reaction is sluggish.

  • Regioselectivity: The starting material has the nitro group at position 2 and the ester at position 1. This guarantees the formation of the 2-oxindole. No isomeric indole byproducts are typically observed under these conditions.

  • Nitrile Stability: Avoid using strong aqueous acids (e.g., HCl reflux) or strong bases (NaOH reflux) during the workup of Protocol A, as this may hydrolyze the nitrile to the carboxylic acid. The Fe/AcOH method is mild enough to preserve the -CN group.

References

  • Roth, G. J., et al. (2009). "Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120)." Journal of Medicinal Chemistry, 52(14), 4466–4480. Link

  • Sun, L., et al. (2003). "Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases." Journal of Medicinal Chemistry, 46(7), 1116–1119. Link

  • Common Organic Chemistry. "Nitro Reduction - Iron (Fe)." Common Organic Chemistry Archive. Link

  • BenchChem. "Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate Product Page & Applications." Link

  • Hilberg, F., et al. (2008). "BIBF 1120: triple angiokinase inhibitor with sustained receptor blockade and good antitumor efficacy."[5][6] Cancer Research, 68(12), 4774-4782.[6] Link

Sources

Application

Application Note: Advanced Protocols for Nucleophilic Substitution on Methyl 2-(4-cyano-2-nitrophenyl)acetate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Methyl 2-(4-cyano-2-nitrophenyl)acetate (CAS: 651747-70-5) Executive Summary & Mechanistic Framework Methyl 2-(4-cyano-2-nit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Methyl 2-(4-cyano-2-nitrophenyl)acetate (CAS: 651747-70-5)

Executive Summary & Mechanistic Framework

Methyl 2-(4-cyano-2-nitrophenyl)acetate is a highly functionalized, electron-deficient building block predominantly utilized in the synthesis of 6-cyanooxindoles and complex kinase inhibitors. The molecule features a unique "push-pull" electronic system: an activated methylene group flanked by a methyl ester and a 4-cyano-2-nitrophenyl ring.

This structural motif allows the molecule to participate in two distinct, synthetically valuable modes of nucleophilic substitution:

  • Nucleophilic Aliphatic Substitution (SN2) at the Alpha-Carbon: The substrate acts as a carbon nucleophile (via its enolate) to attack electrophiles (e.g., alkyl halides). This is the critical first step in synthesizing 3-substituted oxindole precursors.

  • Nucleophilic Acyl Substitution at the Ester Carbonyl: The substrate acts as an electrophile, undergoing controlled hydrolysis or amidation to modify the ester terminus.

Causality Behind Reactivity (Expertise & Experience)

The methylene protons are exceptionally acidic (estimated pKa ~11–13 in DMSO) due to the combined inductive and resonance-withdrawing effects of the ester, the ortho-nitro group, and the para-cyano group. This profound acidity dictates that mild bases (e.g., K2CO3, Cs2CO3) are sufficient for complete deprotonation. Utilizing strong bases like NaH or LDA is not only unnecessary but detrimental, as they frequently trigger unwanted side reactions such as Claisen condensations or single-electron transfer (SET) reduction of the nitro group [1].

Conversely, the highly electron-deficient aromatic ring is sensitive to harsh nucleophiles. When performing ester hydrolysis (Nucleophilic Acyl Substitution), conditions must be strictly controlled to prevent the hydration of the cyano group or the displacement of the nitro group via Nucleophilic Aromatic Substitution (SNAr) [2].

Experimental Workflows and Logical Pathways

G Substrate Methyl 2-(4-cyano-2-nitrophenyl)acetate (CAS: 651747-70-5) Enolate Alpha-Enolate Formation (Nucleophile) Substrate->Enolate Mild Base (K2CO3, DMF) Tetrahedral Tetrahedral Intermediate (Electrophile) Substrate->Tetrahedral Nucleophile (OH- or NHR2) Alkylation Nucleophilic Aliphatic Substitution (SN2) Alpha-Alkylated Product Enolate->Alkylation Alkyl Halide (R-X) Hydrolysis Nucleophilic Acyl Substitution Carboxylic Acid or Amide Tetrahedral->Hydrolysis Leaving Group (-OMe) Expulsion

Caption: Logical workflow of the two primary nucleophilic substitution pathways for the substrate.

Protocol A: Alpha-Alkylation via Nucleophilic Aliphatic Substitution (SN2)

Objective: Synthesize alpha-alkylated derivatives via carbon-carbon bond formation. Design Rationale: Potassium carbonate (K2CO3) in N,N-dimethylformamide (DMF) provides optimal kinetic conditions. DMF effectively solvates the potassium cation, leaving a "naked," highly reactive enolate carbanion.

Step-by-Step Methodology
  • Preparation: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add Methyl 2-(4-cyano-2-nitrophenyl)acetate (1.0 eq, 5.0 mmol) and anhydrous K2CO3 (2.0 eq, 10.0 mmol).

  • Enolization (In-Process Control 1): Inject anhydrous DMF (25 mL, 0.2 M) and stir the suspension at 25°C for 30 minutes.

    • Self-Validating IPC: The solution will transition to a deep red/purple color, physically confirming the generation of the highly conjugated enolate system.

  • Electrophile Addition: Add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.2 eq) dropwise over 5 minutes via syringe.

  • Reaction Monitoring (In-Process Control 2): Stir the mixture at 25°C–40°C for 2–4 hours. Monitor reaction progress via LC-MS or TLC (Hexanes:EtOAc 3:1) until the starting material peak is fully consumed.

    • Troubleshooting: If dialkylation is observed, immediately cool the reaction to 0°C and reduce the electrophile stoichiometry to 1.05 eq in future runs.

  • Workup: Quench the reaction by pouring the mixture into ice-cold distilled water (100 mL). Extract with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl or brine (5 × 50 mL) to selectively partition and remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

G A Substrate (Polarized C-H) B Carbanion (Resonance Stabilized) A->B Base (-H+) C Transition State (SN2 Backside Attack) B->C + Electrophile (R-X) D Alkylated Product (New C-C Bond) C->D - Halide (X-)

Caption: Mechanism of enolate formation and subsequent SN2 backside attack during alpha-alkylation.

Protocol B: Nucleophilic Acyl Substitution (Controlled Ester Hydrolysis)

Objective: Convert the methyl ester to 2-(4-cyano-2-nitrophenyl)acetic acid without degrading the cyano or nitro moieties. Design Rationale: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system (THF/MeOH/Water) is utilized. The mild nature of LiOH at 0°C prevents the hydration of the cyano group to an amide and actively suppresses SNAr degradation pathways [3].

Step-by-Step Methodology
  • Preparation: Dissolve Methyl 2-(4-cyano-2-nitrophenyl)acetate (1.0 eq, 5.0 mmol) in a mixture of THF:MeOH:H2O (3:1:1 v/v, 25 mL).

  • Cooling: Submerge the flask in an ice bath to achieve an internal temperature of 0°C.

  • Base Addition: Add LiOH·H2O (1.5 eq, 7.5 mmol) portion-wise over 5 minutes to prevent localized exothermic spikes.

  • Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature for an additional 2 hours. Monitor via TLC (Hexanes:EtOAc 1:1).

  • Workup: Concentrate the mixture under reduced pressure to strip the THF and MeOH. Dilute the aqueous residue with water (20 mL) and wash with diethyl ether (20 mL) to extract any unreacted starting material.

  • Acidification (In-Process Control 3): Cool the aqueous layer to 0°C and carefully acidify to pH ~2–3 using 1M HCl.

    • Self-Validating IPC: The free carboxylic acid will rapidly precipitate as an off-white/yellow solid upon reaching the target pH.

  • Isolation: Extract the acidified aqueous layer with EtOAc (3 × 30 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate to afford the pure acid.

Process Optimization Data

Table 1: Optimization of Alpha-Alkylation Conditions

BaseSolventTemp (°C)ElectrophileYield (%)Remarks / Causality
K2CO3 DMF 25 MeI 85–90 Optimal; clean conversion; deep red enolate observed.
Cs2CO3MeCN40BnBr80–85Good alternative; slightly slower kinetics due to solvent choice.
NaHTHF0 to 25MeI< 50Unwanted side reactions (Claisen condensation / SET).
DIPEADCM25MeI< 10Amine base (pKa ~10) is insufficiently basic to drive enolization.

Table 2: Comparative Nucleophilic Acyl Substitution Conditions

ReagentSolvent SystemTemp (°C)ProductYield (%)Remarks / Causality
LiOH·H2O THF/MeOH/H2O 0 to 25 Carboxylic Acid 92 Mild; prevents SNAr and cyano hydration.
NaOHMeOH/H2O60Complex MixtureN/AHarsh; leads to cyano hydrolysis and ring degradation.
NH2MeEtOH50N-Methyl Amide78Clean amidation; requires a sealed tube to prevent loss of volatile amine.

References

  • Process for preparing 2-oxindoles and N-hydroxy-2-oxindoles (US6469181B1).
  • Nucleophilic substitution process for fluoronitroaralkyloxazoline (US4721790A).
  • Nakada, M., Tanino, K., Nagasawa, K., Yokoshima, S. (Eds.). (2014). Modern Natural Product Synthesis. Springer.[Link]

Method

Hydrolysis of the ester group in "Methyl 2-(4-cyano-2-nitrophenyl)acetate"

An Application Guide: Selective Hydrolysis of the Ester Group in Methyl 2-(4-cyano-2-nitrophenyl)acetate Abstract This technical guide provides a detailed examination of the hydrolysis of the methyl ester in Methyl 2-(4-...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide: Selective Hydrolysis of the Ester Group in Methyl 2-(4-cyano-2-nitrophenyl)acetate

Abstract

This technical guide provides a detailed examination of the hydrolysis of the methyl ester in Methyl 2-(4-cyano-2-nitrophenyl)acetate to yield 2-(4-cyano-2-nitrophenyl)acetic acid, a valuable intermediate in pharmaceutical and fine chemical synthesis. We present a comprehensive analysis of the underlying chemical principles, focusing on the challenges posed by the presence of sensitive cyano and nitro functionalities. This document furnishes researchers, scientists, and drug development professionals with two robust, step-by-step protocols for both base-catalyzed (saponification) and acid-catalyzed hydrolysis, complete with mechanistic insights, comparative data, and troubleshooting advice to ensure procedural success and high product purity.

Introduction and Strategic Importance

Methyl 2-(4-cyano-2-nitrophenyl)acetate is a substituted phenylacetate derivative featuring a complex substitution pattern. The strategic conversion of its methyl ester to a carboxylic acid is a critical step in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). The resulting product, 2-(4-cyano-2-nitrophenyl)acetic acid, serves as a versatile building block.

The primary challenge in this transformation is achieving selective hydrolysis of the ester group while preserving the ortho-nitro and para-cyano substituents. Both of these groups can be susceptible to reaction under certain hydrolytic conditions. The cyano group, in particular, can undergo hydrolysis to an amide or a carboxylic acid under harsh acidic or basic conditions, leading to undesired byproducts.[1][2] This guide focuses on methodologies optimized for high selectivity and yield.

Mechanistic Considerations and Substrate Reactivity

The hydrolysis of an ester to a carboxylic acid can be effectively catalyzed by either acid or base.[3][4] The choice of catalyst profoundly influences the reaction mechanism and outcome.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is typically the preferred method as it is an irreversible process.[3][5] The reaction proceeds via a nucleophilic acyl substitution (BAC2) mechanism. A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide ion (⁻OCH₃) as the leaving group. In the final, irreversible step, the strongly basic methoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion.[5]

The presence of strong electron-withdrawing groups (EWG) like nitro (-NO₂) and cyano (-CN) on the phenyl ring increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack and thus potentially accelerating the rate of hydrolysis.[6][7]

Caption: Base-catalyzed (BAC2) hydrolysis pathway.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and operates under equilibrium conditions.[5][8] The reaction is initiated by the protonation of the ester's carbonyl oxygen, which significantly enhances the carbonyl carbon's electrophilicity. A weak nucleophile, such as water, can then attack the activated carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, methanol is eliminated as a good leaving group, and subsequent deprotonation regenerates the acid catalyst and yields the carboxylic acid product.[9] To drive the equilibrium toward the products, a large excess of water is required.[3]

G cluster_mech Acid-Catalyzed Hydrolysis (A_AC2) Mechanism Ester Ester ProtonatedEster Protonated Ester Ester->ProtonatedEster 1. Carbonyl Protonation H_plus H⁺ Intermediate Tetrahedral Intermediate ProtonatedEster->Intermediate 2. Nucleophilic Attack Water H₂O ProtonatedAcid Protonated Carboxylic Acid Intermediate->ProtonatedAcid 3. Proton Transfers & Elimination CarboxylicAcid Carboxylic Acid ProtonatedAcid->CarboxylicAcid 4. Deprotonation Methanol CH₃OH

Caption: Acid-catalyzed (AAC2) hydrolysis pathway.

Comparative Analysis of Hydrolysis Protocols

The selection of a hydrolysis method depends on substrate compatibility, desired reaction kinetics, and downstream processing considerations.

ParameterProtocol 1: Base-Catalyzed (LiOH)Protocol 2: Acid-Catalyzed (H₂SO₄)
Principle Saponification (Irreversible)Equilibrium Reaction
Primary Reagent Lithium Hydroxide (LiOH)Sulfuric Acid (H₂SO₄)
Solvent System Tetrahydrofuran (THF) / WaterDioxane / Water
Temperature 0 °C to Room Temperature80 - 100 °C (Reflux)
Reaction Time 1 - 4 hours12 - 24 hours
Typical Yield > 90%75 - 85%
Key Advantage Fast, high-yielding, irreversible.Useful if substrate is base-sensitive.
Key Disadvantage Potential for side reactions if overheated.Slower, reversible, harsh conditions.
Risk of Nitrile Hydrolysis Low at controlled temperatures.Higher due to prolonged heating in strong acid.[1][10]

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood.

Protocol 1: Base-Catalyzed Hydrolysis with Lithium Hydroxide

This protocol is often preferred due to its mild conditions, rapid conversion, and high yields, minimizing the risk of nitrile group hydrolysis.

Materials:

  • Methyl 2-(4-cyano-2-nitrophenyl)acetate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M solution

  • Ethyl Acetate, reagent grade

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(4-cyano-2-nitrophenyl)acetate (1.0 eq) in a mixture of THF and water (3:1 v/v, approx. 10 mL per gram of ester).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add lithium hydroxide monohydrate (1.5 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching & Acidification: Once the reaction is complete, cool the mixture back to 0 °C. Carefully acidify the solution to a pH of ~2 by the slow, dropwise addition of 2M HCl. The product will precipitate as a solid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to yield pure 2-(4-cyano-2-nitrophenyl)acetic acid.

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative but requires more forcing conditions and careful monitoring to prevent side reactions.

Materials:

  • Methyl 2-(4-cyano-2-nitrophenyl)acetate

  • 1,4-Dioxane, reagent grade

  • Sulfuric Acid (H₂SO₄), concentrated

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate, reagent grade

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask, combine Methyl 2-(4-cyano-2-nitrophenyl)acetate (1.0 eq) with a 1:1 mixture of 1,4-dioxane and water (approx. 20 mL per gram of ester).

  • Acid Addition: Carefully add concentrated sulfuric acid (0.5 eq) to the mixture while stirring.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 80-100 °C.

  • Reaction Monitoring: Maintain the reflux and monitor the reaction by TLC or HPLC. This reaction is significantly slower, often requiring 12-24 hours for completion.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water.

  • Extraction: Extract the diluted mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Neutralization: Combine the organic layers and carefully wash with a saturated sodium bicarbonate solution to neutralize any remaining acid (Caution: CO₂ evolution). Then, wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization as described in Protocol 1.

General Experimental Workflow

The overall process from starting material to pure product follows a logical sequence.

G start Start: Methyl Ester Substrate reaction Hydrolysis Reaction (Acid or Base Catalysis) start->reaction workup Aqueous Work-up (Quench/Neutralize & Extract) reaction->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Purification (Recrystallization) concentrate->purify analyze Final Product Analysis (NMR, MS, MP) purify->analyze

Caption: Standard laboratory workflow for hydrolysis.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient reaction time or temperature; Inactive reagents.Allow the reaction to run longer. For base hydrolysis, add a small amount of fresh base. For acid hydrolysis, ensure the temperature is adequate. Check reagent quality.
Formation of Amide/Acid from Nitrile Reaction conditions too harsh (especially temperature or time).For base hydrolysis, maintain a low temperature (0 °C to RT). For acid hydrolysis, consider a milder acid or shorter reaction time. Monitor closely.
Low Yield after Work-up Incomplete extraction; Product loss during transfer or precipitation.Ensure the aqueous layer is fully acidified (pH ~2) before extraction. Perform multiple extractions (3-4 times). Be meticulous during transfers.
Oily Product / Fails to Crystallize Presence of impurities or residual solvent.Re-dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly for recrystallization. A solvent trituration (e.g., with cold ether or hexanes) may also induce crystallization.

Conclusion

The selective hydrolysis of Methyl 2-(4-cyano-2-nitrophenyl)acetate is readily achievable with high efficiency. The base-catalyzed saponification using lithium hydroxide in a THF/water system at controlled temperatures represents the most robust and reliable method, offering rapid conversion and excellent yields while preserving the integrity of the cyano and nitro groups. While acid-catalyzed hydrolysis is a viable alternative, it requires more stringent control over reaction time and temperature to prevent unwanted side reactions. The protocols and insights provided herein serve as a validated starting point for researchers engaged in the synthesis of complex molecules derived from this versatile intermediate.

References

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. Available at: [Link]

  • Slideshare. acid base catalysed Ester hydrolysis. Available at: [Link]

  • Wikipedia. Ester hydrolysis. Available at: [Link]

  • Pearson+. Why do the nitro groups change the relative leaving tendencies of... Available at: [Link]

  • Chemguide. hydrolysis of esters. Available at: [Link]

  • Iskander, Y., Tewfik, R., & Wasif, S. (1966). The influence of the nitro-group upon side-chain reactivity. Part III. The influence of steric and mesomeric interaction factors on the rates of alkaline hydrolysis of ethyl nitrobenzoates. Journal of the Chemical Society B: Physical Organic, 424-426. Available at: [Link]

  • ACS Publications. (2023, February 13). Heuristic-Based Alkaline Hydrolysis Mechanism of Nitrate Ester (Nitrocellulose Monomer) and Nitroamine (Hexogen) Compounds: Electrostatic Attraction Effect of the Nitro Group. The Journal of Physical Chemistry A. Available at: [Link]

  • Organic Syntheses. (1922). p-NITROPHENYLACETIC ACID. Org. Synth. 1922, 2, 59. Available at: [Link]

  • YouTube. (2022, October 11). 373 BCH3023 Acid Catalyzed Hydrolysis of Esters. Available at: [Link]

  • PMC. DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. Available at: [Link]

  • RSC Publishing. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism... Available at: [Link]

  • ResearchGate. Summary of the rate constants for the hydrolysis of p- nitrophenyl esters in water at 30 ' C and I = 0 . 2. Available at: [Link]

  • Wikipedia. (2-Nitrophenyl)acetic acid. Available at: [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Available at: [Link]

  • ResearchGate. The hydrolysis reactions of nitriles via C−N bond cleavage. Available at: [Link]

  • MDPI. (2020, October 13). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. Available at: [Link]

  • Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • YouTube. (2020, November 7). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. Available at: [Link]

  • Ewha Womans University. (2021, January 18). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures... Available at: [Link]

  • RSC Publishing. Chemical Science. Available at: [Link]

  • Semantic Scholar. (2021, July 18). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Available at: [Link]

  • Canadian Journal of Chemistry. Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures... Available at: [Link]

  • IRE Journals. Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis... Available at: [Link]

  • University of Idaho. A New Approach to the Cyanoacetic Ester Synthesis. Available at: [Link]

  • ACS Publications. (2021, November 30). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews. Available at: [Link]

  • ResearchGate. Synthesis of p-nitrophenyl acetate. Available at: [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Available at: [Link]

  • ResearchGate. Thermochemical investigations of hydrolysis of p-nitrophenyl acetate in water–acetontrile mixtures. Available at: [Link]

  • Organic Syntheses. p-NITROBENZYL CYANIDE. Available at: [Link]

  • St. Paul's Cathedral Mission College. Organic Chemistry-4. Available at: [Link]

  • YouTube. (2021, October 6). Saponification - Industrial synthesis | Organic reactions | meriSTEM. Available at: [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Available at: [Link]

Sources

Application

Application Notes and Protocols for Methyl 2-(4-cyano-2-nitrophenyl)acetate in Materials Science Research

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unveiling the Potential of a Versatile Building Block Methyl 2-(4-cyano-2-nitrophenyl)acetate is a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Building Block

Methyl 2-(4-cyano-2-nitrophenyl)acetate is a highly functionalized aromatic compound with significant potential as a precursor in the synthesis of advanced materials. Its unique electronic and structural features, arising from the presence of electron-withdrawing nitro and cyano groups, make it a compelling candidate for the development of novel organic electronic materials, functional dyes, and specialized polymers. The strategic positioning of the nitro group ortho to the active methylene center is particularly noteworthy, as it opens a facile pathway for intramolecular cyclization reactions to form heterocyclic structures, most notably quinoline derivatives. These quinoline scaffolds are of immense interest in materials science due to their applications in organic light-emitting diodes (OLEDs), sensors, and as photocatalysts.

This technical guide provides an in-depth exploration of the prospective applications of Methyl 2-(4-cyano-2-nitrophenyl)acetate in materials science. While direct, published applications of this specific molecule are nascent, this document leverages established chemical principles and the known reactivity of analogous compounds to present a scientifically grounded vision for its utility. We will provide detailed protocols for its synthesis and its transformation into functional materials, alongside a discussion of the underlying chemical mechanisms and safety considerations.

Core Properties and Synthesis

Methyl 2-(4-cyano-2-nitrophenyl)acetate is a crystalline solid at room temperature. The presence of the polar cyano and nitro groups, along with the methyl ester, imparts moderate solubility in common organic solvents.

PropertyValueSource
Molecular FormulaC₁₀H₈N₂O₄[1]
Molecular Weight220.18 g/mol [1]
AppearanceLight yellow solid (predicted)[2]
Melting Point88 °C[3]
StorageRefrigerator[2]
Synthetic Protocol: A Plausible Route

A robust synthesis of Methyl 2-(4-cyano-2-nitrophenyl)acetate can be envisioned through a Knoevenagel-type condensation of 4-cyano-2-nitrobenzaldehyde with methyl cyanoacetate.

Reaction Scheme:

Synthesis_of_Methyl_2-(4-cyano-2-nitrophenyl)acetate 4-cyano-2-nitrobenzaldehyde 4-Cyano-2-nitrobenzaldehyde plus1 + 4-cyano-2-nitrobenzaldehyde->plus1 methyl_cyanoacetate Methyl Cyanoacetate base Base (e.g., Piperidine) plus1->methyl_cyanoacetate solvent Solvent (e.g., Ethanol) product Methyl 2-(4-cyano-2-nitrophenyl)acetate solvent->product Heat Reductive_Cyclization_Pathway start Methyl 2-(4-cyano-2-nitrophenyl)acetate reduction Reduction of Nitro Group (e.g., Fe/HCl, SnCl₂/HCl) start->reduction intermediate Amino Intermediate reduction->intermediate cyclization Intramolecular Cyclization intermediate->cyclization elimination Elimination cyclization->elimination product Functionalized Quinoline Derivative elimination->product

Sources

Method

"Methyl 2-(4-cyano-2-nitrophenyl)acetate" derivatization for biological screening

Application Note: High-Throughput Derivatization of Methyl 2-(4-cyano-2-nitrophenyl)acetate Abstract Methyl 2-(4-cyano-2-nitrophenyl)acetate is a high-value "linchpin" intermediate in drug discovery, serving as the direc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Derivatization of Methyl 2-(4-cyano-2-nitrophenyl)acetate

Abstract

Methyl 2-(4-cyano-2-nitrophenyl)acetate is a high-value "linchpin" intermediate in drug discovery, serving as the direct precursor to 6-cyanooxindole (6-cyanoindolin-2-one). This scaffold is chemically privileged, appearing frequently in kinase inhibitors (e.g., VEGFR, PDGFR) and non-steroidal nuclear receptor modulators. This guide outlines a modular derivatization strategy, prioritizing chemoselective reduction to preserve the nitrile handle, followed by diversity-oriented synthesis (DOS) at the C3 and N1 positions of the resulting oxindole core.

Introduction: The Scaffold Advantage

In biological screening, the value of a starting material is defined by its "divergent potential"—how many distinct bioactive classes can be accessed from it.

Methyl 2-(4-cyano-2-nitrophenyl)acetate is unique because it contains three orthogonal reactive centers:

  • The Nitro Group (

    
    ):  A latent amine for intramolecular cyclization.
    
  • The Ester/Methylene Motif: A precursor for the oxindole lactam ring.

  • The Nitrile (

    
    ):  An electron-withdrawing group that modulates potency and metabolic stability, while remaining stable during standard oxindole formation conditions.
    

Target Biological Space:

  • Kinase Inhibitors: 3-substituted oxindoles mimic the ATP-binding pocket of tyrosine kinases.

  • Nuclear Receptors: 6-cyano derivatives are established pharmacophores for Androgen Receptor (AR) antagonists and Progesterone Receptor (PR) modulators.

Chemistry Strategy & Causality

The primary workflow involves converting the acyclic ester into the cyclic 6-cyanooxindole core. Once cyclized, the methylene group at position 3 (C3) becomes highly acidic (


 in DMSO), allowing for facile Knoevenagel condensations.

Critical Control Point: Chemoselective Reduction

  • Challenge: Standard catalytic hydrogenation (

    
    , Pd/C) often reduces the nitrile (
    
    
    
    ) to a primary amine (
    
    
    ) or over-reduces the aromatic ring.
  • Solution: We utilize Iron/Acetic Acid (Fe/AcOH) or Zinc/Ammonium Chloride (Zn/NH_4Cl) . These conditions selectively reduce the nitro group to the aniline, which spontaneously attacks the pendant ester to close the lactam ring, forming the oxindole without touching the nitrile.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (6-Cyanooxindole)

Objective: Convert Methyl 2-(4-cyano-2-nitrophenyl)acetate to 6-cyanoindolin-2-one.

Reagents:

  • Starting Material: Methyl 2-(4-cyano-2-nitrophenyl)acetate (1.0 equiv)

  • Iron Powder (Fe): 5.0 equiv (fine powder, activated)

  • Glacial Acetic Acid (AcOH): Solvent (0.5 M concentration)

  • Ethyl Acetate (EtOAc): Extraction solvent

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a reflux condenser, suspend the Iron powder in glacial acetic acid. Warm to 50°C for 10 minutes to activate the surface.

  • Addition: Dissolve Methyl 2-(4-cyano-2-nitrophenyl)acetate in a minimal amount of AcOH (or toluene/AcOH mixture if solubility is poor) and add dropwise to the iron suspension.

  • Reflux: Heat the mixture to 100°C (reflux) for 2–4 hours. Monitor via TLC (50% EtOAc/Hexane). The starting material (

    
    ) should disappear, and a lower 
    
    
    
    fluorescent spot (Oxindole) should appear.
    • Mechanism:[1][2] The nitro group reduces to

      
      . The amine immediately attacks the ester carbonyl, releasing methanol and closing the ring.
      
  • Workup: Cool to room temperature. Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.

  • Neutralization: Concentrate the filtrate. Redissolve in EtOAc and wash cautiously with saturated

    
     until neutral (effervescence stops).
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water to yield 6-cyanooxindole as a tan/off-white solid.
    

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (

    
     ppm) and the appearance of the amide proton (
    
    
    
    ) broad singlet (
    
    
    ppm). The methylene protons at C3 will appear as a singlet around
    
    
    ppm.
Protocol B: Library Generation via Knoevenagel Condensation (C3-Diversification)

Objective: Create a library of 3-alkenyl-6-cyanooxindoles (Sunitinib analogs) for kinase screening.

Reagents:

  • Scaffold: 6-Cyanooxindole (from Protocol A)

  • Aldehyde Library (

    
    ): Aromatic/Heteroaromatic aldehydes (1.0 equiv)
    
  • Base: Piperidine (0.1 equiv)

  • Solvent: Ethanol (EtOH)

Step-by-Step Methodology:

  • Setup: In a reaction vial (or 96-well plate for high-throughput), dispense 6-cyanooxindole (0.1 mmol) in EtOH (1 mL).

  • Addition: Add the aldehyde (0.1 mmol) and piperidine (10

    
    L).
    
  • Reaction: Heat to 80°C for 2–6 hours. The product usually precipitates out of the solution upon cooling.

    • Note: If the product does not precipitate, add water to induce precipitation.

  • Purification: Filter the precipitate and wash with cold EtOH. For solution-phase libraries, evaporate solvent and purify via prep-HPLC.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways starting from Methyl 2-(4-cyano-2-nitrophenyl)acetate.

DerivatizationStrategy SM Methyl 2-(4-cyano-2-nitrophenyl)acetate (Starting Material) Intermediate Aniline Intermediate (Transient) SM->Intermediate Fe/AcOH (Nitro Reduction) Core 6-Cyanooxindole (Core Scaffold) Intermediate->Core Spontaneous Cyclization (-MeOH) Lib_A Library A: 3-Alkenylidene Oxindoles (Kinase Inhibitors) Core->Lib_A R-CHO, Piperidine (Knoevenagel Condensation) Lib_B Library B: N-Alkylated Derivatives (Receptor Modulators) Core->Lib_B R-X, K2CO3 (N-Alkylation)

Caption: Divergent synthesis workflow transforming the nitro-ester precursor into distinct bioactive libraries.

Data Summary & Troubleshooting

ParameterProtocol A (Reduction)Protocol B (Condensation)
Key Reagent Iron (Fe) / Acetic AcidPiperidine (Cat.)
Temperature 100°C (Reflux)80°C
Time 2–4 Hours2–6 Hours
Yield (Typical) 75–85%80–95%
Common Issue Incomplete reduction (check Fe quality)Product solubility (use DMSO if needed)
Critical QC Preservation of Nitrile (CN) E/Z Isomerism (Z-isomer usually favored)

Safety & Handling

  • Nitriles: While the nitrile group is stable here, the starting material should be treated as potentially releasing cyanide under extreme hydrolytic conditions (strong acid/high heat). Work in a fume hood.

  • Nitro Compounds: Aromatic nitro compounds can be energetic. Avoid heating the dry solid starting material.

  • Waste: Iron waste from Protocol A must be disposed of as heavy metal waste.

References

  • Compound Properties & CAS

    • Methyl 2-(4-cyano-2-nitrophenyl)
    • [Link]

  • Oxindole Synthesis Methodology

    • Synthesis of Oxindoles and Benzofuranones via Oxidation of 2-Heterocyclic BMIDAs.[3] University of Strathclyde (2016). (Describes general oxindole formation strategies).

    • [Link]

  • Biological Relevance (Kinase Inhibition)

    • Oxindole and its derivatives: A review on recent progress in biological activities. PubMed (2021).
    • [Link]

  • Biological Relevance (Nuclear Receptors)

    • Recent advancements on biological activity of indole and their derivatives.[4][5][6] Chulalongkorn University (2022).

    • [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification of "Methyl 2-(4-cyano-2-nitrophenyl)acetate" by column chromatography

Case ID: PUR-CN-NO2-EST Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary You are attempting to purify Methyl 2-(4-cyano-2-nitrophenyl)acetate . This molecule presents...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-CN-NO2-EST Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are attempting to purify Methyl 2-(4-cyano-2-nitrophenyl)acetate . This molecule presents a unique separation challenge due to the "push-pull" electronic effects of its substituents. The nitro (-NO₂) and cyano (-CN) groups are strong electron-withdrawing groups (EWGs), significantly increasing the polarity of the aromatic ring and the acidity of the benzylic protons (α-position to the ester).

This guide provides a validated purification protocol and a troubleshooting matrix designed to address common failure modes such as co-elution, streaking, and on-column crystallization.

Part 1: The "Golden Standard" Protocol

Based on the physicochemical properties of nitro-phenylacetates, the following protocol is the recommended baseline. Do not deviate unless specific troubleshooting is required.

Stationary Phase Selection
  • Media: Silica Gel 60 (spherical or irregular).[1]

  • Particle Size: 40–63 µm (230–400 mesh).

  • Rationale: The compound is moderately polar.[2][3] Standard silica provides sufficient surface area for interaction with the nitro and ester groups without requiring expensive bonded phases (like C18) unless the impurity profile is extremely complex.

Mobile Phase System
  • Solvent A: n-Heptane (or Hexane).

  • Solvent B: Ethyl Acetate (EtOAc).[1][3][4][5]

  • Gradient Profile:

    Time (CV) % Solvent B Description
    0–2 5% Isocratic hold to elute non-polar impurities (e.g., decarboxylated byproducts).
    2–10 5% → 40% Linear gradient. The target usually elutes between 20–30% B.

    | 10–12 | 40% → 100% | Flush to remove polar impurities (e.g., hydrolyzed acids). |

Sample Loading (Critical Step)
  • Method: Dry Load (Celite 545) .

  • Protocol: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add Celite (ratio 1:2 crude:Celite). Evaporate solvent completely under vacuum until a free-flowing powder remains.

  • Why? Nitro-aromatics often have poor solubility in non-polar starting solvents (Heptane). Liquid loading in DCM can cause "band broadening" or precipitation at the column head, destroying resolution.

Part 2: Troubleshooting Matrix (Q&A)

Q1: My product is streaking (tailing) significantly. Is the column overloaded?

Diagnosis: While overloading is possible, streaking in this specific molecule is most likely caused by acidic impurities or silanol interactions .

  • Hydrolysis: The ester can hydrolyze to 2-(4-cyano-2-nitrophenyl)acetic acid. The free acid interacts strongly with silica silanols, causing severe tailing that overlaps with your ester.

  • Acidity of α-Protons: The ortho-nitro and para-cyano groups make the methylene protons (between the ring and carbonyl) significantly acidic. This can lead to enol-like interactions with the silica surface.

Solution:

  • Do NOT add Base: Adding Triethylamine (TEA) is dangerous here. It can deprotonate the α-carbon, leading to degradation or side reactions (e.g., colored complexes).

  • Add Acid Modifier: Add 0.1% Acetic Acid to the mobile phase. This suppresses the ionization of any free acid impurities and masks active silanol sites, sharpening the peak shape.

Q2: The product co-elutes with a non-polar impurity (likely the starting material). How do I separate them?

Diagnosis: If your starting material (e.g., a chloronitrobenzene derivative) co-elutes, the Hexane/EtOAc system lacks the "selectivity" to differentiate the pi-pi interactions of the two aromatic systems.

Solution: Switch to a Dichloromethane (DCM) based system.

  • Alternative System: Toluene / Ethyl Acetate (95:5).

  • Mechanism: Toluene acts as a pi-base. It interacts differently with the electron-deficient nitro-aromatic ring of your product compared to the impurities. This "selectivity tuning" often resolves compounds that overlap in Hexane/EtOAc.

Q3: I see a yellow band that never elutes, or the recovery is low.

Diagnosis: Nitro compounds are often yellow/orange. If the color stays at the top:

  • Precipitation: The compound crashed out when the mobile phase hit it (common with liquid loading).

  • Irreversible Adsorption: Highly polar tars are stuck.

Solution:

  • Check Solubility: Ensure the compound is soluble in the starting mobile phase (5% EtOAc). If not, you must use the Dry Load method described in Part 1.

  • The "Flush" Test: At the end of the run, switch to 10% Methanol in DCM. If the yellow band moves, your gradient was too weak. If it stays, it is likely polymeric waste or inorganic salts.

Part 3: Advanced Separation Logic (Visualized)

The following diagram illustrates the decision-making process for optimizing the purification of this specific nitro-cyano ester.

PurificationLogic Start Start: Crude Mixture Methyl 2-(4-cyano-2-nitrophenyl)acetate TLC Step 1: TLC Analysis (20% EtOAc/Hexane) Start->TLC Decision1 Is Rf difference (ΔRf) > 0.15? TLC->Decision1 Standard Use Standard Protocol Hexane/EtOAc Gradient Dry Load on Celite Decision1->Standard Yes Problem Problem: Poor Separation or Tailing Decision1->Problem No IssueType Identify Issue Problem->IssueType CoElution Issue: Co-elution with Non-polar Impurity IssueType->CoElution Overlapping Spots Streaking Issue: Streaking/Tailing IssueType->Streaking Comet Shape Sol_CoElution Solution: Change Selectivity Switch to Toluene/EtOAc or DCM/Hexane CoElution->Sol_CoElution Sol_Streaking Solution: Suppress Ionization Add 0.1% Acetic Acid to Mobile Phase Streaking->Sol_Streaking

Caption: Decision tree for optimizing the chromatographic separation of nitro-phenylacetate derivatives based on TLC observations.

Part 4: Data & Specifications

Physicochemical Profile
PropertyValue / DescriptionImplication for Chromatography
Molecular Structure Nitro (-NO₂) & Cyano (-CN) on Phenyl RingHighly electron-deficient ring; strong UV absorption (254 nm).[6]
Polarity Moderate to HighRetains significantly on silica; requires polar modifier (EtOAc).
Solubility High in DCM/EtOAc; Low in HexaneRisk: Crystallization on column if liquid loaded in Hexane.
pKa (α-H) Est. ~10–12 (Acidified by EWGs)Risk: Base-sensitive. Avoid amines in mobile phase.
Safety Warning
  • Nitro Compounds: Although this mono-nitro compound is generally stable, always avoid concentrating to absolute dryness with high heat.

  • Cyanides: In the event of fire or strong acid exposure, HCN gas may be generated. Work in a well-ventilated hood.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[4] Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[4] Link

  • Bayer Pharma AG. (2013). Substituted 4-aryl-1,4-dihydro-1,6-naphthyridinamides and use thereof. WO2013064493. (Describes synthesis of Finerenone intermediates including cyano/nitro phenyl acetates). Link

  • Teledyne ISCO. (2023). Acetone as an Alternative to Ethyl Acetate in Flash Chromatography. (Discusses solvent cut-offs for UV detection of nitro compounds). Link

  • Reich, H. J. (2017). Common Solvents and their Properties for Chromatography. University of Wisconsin-Madison Chemistry. Link

Sources

Optimization

Troubleshooting incomplete reduction of the nitro group in nitrophenylacetates

Status: Operational Ticket Topic: Incomplete reduction / Chemoselectivity issues with Nitrophenylacetates Assigned Specialist: Senior Application Scientist The Chemist's Dilemma: Overview Reducing a nitro group ( ) to an...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Topic: Incomplete reduction / Chemoselectivity issues with Nitrophenylacetates Assigned Specialist: Senior Application Scientist

The Chemist's Dilemma: Overview

Reducing a nitro group (


) to an aniline (

) in the presence of an ester (specifically a phenylacetate) presents a classic chemoselectivity conflict.
  • The Trap: Nitrophenylacetates contain a labile ester bond and an acidic

    
    -proton (benzylic and 
    
    
    
    to the carbonyl). Harsh reducing agents (e.g.,
    
    
    ) will reduce the ester to an alcohol. Strong bases will cause hydrolysis or condensation side reactions.
  • The Goal: Selectively deliver 6 electrons and 6 protons to the nitro group without touching the ester or stalling at the hydroxylamine intermediate.

Diagnostic & Troubleshooting Modules

Module A: Catalytic Hydrogenation ( )

The industrial gold standard, but prone to "silent" failures in this specific substrate class.

Q: My starting material is gone, but the product mass is M+14 (Methyl) or M+28 (Ethyl) higher than expected. What happened? A: You likely used methanol or ethanol as your solvent.

  • Root Cause: Transesterification .[1] Palladium on Carbon is slightly acidic/active. In alcoholic solvents, the ester group of the nitrophenylacetate exchanges with the solvent alcohol.

  • The Fix: Switch to aprotic solvents. Ethyl Acetate (EtOAc) or THF are the solvents of choice here. They are inert to transesterification and generally solubilize the substrate well.

Q: The reaction stalls at an intermediate (M-16 from product). Adding more catalyst doesn't help. A: You are stuck at the N-Arylhydroxylamine (


) stage.
  • Root Cause: This is the "energy valley" of nitro reduction. The reduction of the hydroxylamine to the amine is the rate-determining step in many catalytic cycles.

  • The Fix:

    • Increase Temperature: Gently heat to 40-50°C (monitor ester stability).

    • Add a Promoter: Traces of Vanadium (

      
      ) or Iron can bridge the electron transfer gap, though this is rare in simple Pd/C systems.
      
    • Check pH: Hydroxylamine reduction is acid-catalyzed. If your substrate is basic, the reaction slows. A drop of acetic acid can accelerate the final step (but watch the ester!).

Module B: Dissolving Metal Reductions (Fe, Zn, Sn)

The robust alternative when hydrogenation fails.

Q: I'm using Iron/Acetic Acid (Bechamp), but my ester is hydrolyzing. A: Classical Bechamp conditions (refluxing acetic acid) are too harsh for phenylacetates.

  • The Fix: Switch to Iron/Ammonium Chloride (

    
    )  in aqueous ethanol/methanol. This system maintains a near-neutral pH (~6-7), preserving the ester while effectively reducing the nitro group.
    

Q: I tried Zinc/HCl, but I see a complex mixture of products. A: Zinc in strong acid is aggressive and can lead to over-reduction or hydro-dehalogenation (if halogens are present).

  • The Fix: Use Zinc/Ammonium Formate .[2][3] This "Transfer Hydrogenation" is rapid (often <15 mins), works at room temperature, and is remarkably chemoselective for nitro groups over esters.

Visualizing the Failure Modes

The following diagram maps the reduction pathway and identifies where reactions commonly stall or diverge.

NitroReductionPath Nitro Nitro (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso +2e- / +2H+ Hydroxylamine Hydroxylamine (R-NHOH) *Common Stall Point* Nitroso->Hydroxylamine +2e- / +2H+ Azoxy Azoxy Dimer (Ar-N=N(O)-Ar) Nitroso->Azoxy Condensation (Basic pH) Aniline Aniline (R-NH2) *Target* Hydroxylamine->Aniline +2e- / +2H+ (Rate Limiting) Hydroxylamine->Azoxy Condensation Azo Azo Dimer (Ar-N=N-Ar) Azoxy->Azo Reduction Hydrazo Hydrazo (Ar-NH-NH-Ar) Azo->Hydrazo Reduction Hydrazo->Aniline Cleavage (Difficult)

Caption: The stepwise reduction pathway. Note that stalling at the Hydroxylamine (Yellow) often leads to Azoxy dimers (Grey) under basic conditions.

Validated Experimental Protocols

Protocol A: Fe/NH₄Cl (The "Safe" Method)

Best for: High-value substrates, scale-up, and acid-sensitive esters.

Reaction Setup:

  • Stoichiometry: Substrate (1.0 eq), Iron Powder (3.0 - 5.0 eq), Ammonium Chloride (5.0 eq).

  • Solvent: EtOH : Water (3:1 ratio). The water is crucial for dissolving

    
    .
    
  • Procedure:

    • Dissolve substrate in EtOH.[4][5]

    • Add

      
       dissolved in minimal water.
      
    • Add Iron powder (fine mesh, 325 mesh preferred).

    • Heat to mild reflux (approx 70-80°C) with vigorous stirring (mechanical stirring recommended for scale >5g).

  • Monitoring: Check TLC after 1 hour. If starting material remains, add fresh Iron powder (1 eq).

  • Workup (Critical):

    • Filter hot through a Celite pad to remove iron sludge. Wash with hot EtOH.

    • Note: The iron sludge can be pyrophoric when dry. Keep wet.

    • Concentrate filtrate.[5][6][7] Partition between EtOAc and Water.

    • The amine is likely in the organic layer (unless very polar).

Protocol B: Zn / Ammonium Formate (The "Fast" Method)

Best for: Rapid screening, small scale (<1g), room temperature requirements.

Reaction Setup:

  • Stoichiometry: Substrate (1.0 eq), Zinc Dust (Activated, 4.0 eq), Ammonium Formate (5.0 eq).

  • Solvent: Methanol (anhydrous is not required).

  • Procedure:

    • Dissolve substrate in Methanol.[2]

    • Add Ammonium Formate (it may not fully dissolve immediately).

    • Add Zinc dust in one portion. Caution: Exothermic reaction.[5]

    • Stir at Room Temperature. Reaction is typically complete in 5–20 minutes.

  • Workup:

    • Filter through Celite.[5][6][7]

    • Evaporate solvent.[5][7]

    • Dissolve residue in DCM/Water and extract.

Comparative Data: Method Selection

FeatureCatalytic Hydrogenation (

)
Fe /

Zn / Ammonium Formate
Ester Stability High (in EtOAc/THF)ExcellentExcellent
Reaction Rate Slow to ModerateModerate (1-4 h)Fast (<30 min)
Scalability ExcellentGood (Iron waste issue)Moderate
Cost High (Catalyst)Very LowLow
Risk Transesterification (in alcohols)Emulsions during workupExotherm

References

  • Beller, M., et al. (2010). Catalytic Hydrogenation of Nitroarenes.[8][9] Chemical Reviews. (General mechanism and hydrogenation standards).

  • Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride Reduction of Nitroarenes.[6][7][9] Synthetic Communications.[7] (The foundational protocol for Fe/NH4Cl chemoselectivity).

  • Gowda, D. C., et al. (2001). Zinc-Catalyzed Ammonium Formate Reductions: Rapid and Selective Reduction of Aliphatic and Aromatic Nitro Compounds.[2][3][10] Semantic Scholar / Indian Journal of Chemistry. (Protocol for Zn/Formate).

  • Lipshutz, B. H., et al. (2016).[11] Chemoselective Nitro Reduction Using Fe/ppm Pd Nanoparticles. Chemical Science.[2][4][12] (Modern approaches to chemoselectivity).

  • BenchChem Technical Support. (2025). Troubleshooting Incomplete Reduction of Nitro Groups. (General troubleshooting steps for hydroxylamine stalling).

Sources

Troubleshooting

Technical Support: Solubilization &amp; Handling of Methyl 2-(4-cyano-2-nitrophenyl)acetate

Executive Summary & Compound Profile Compound: Methyl 2-(4-cyano-2-nitrophenyl)acetate (MCNPA) Chemical Challenges: This molecule presents a "solubility paradox" common in nitro-aromatics.[1] High Lattice Energy: The ort...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound: Methyl 2-(4-cyano-2-nitrophenyl)acetate (MCNPA) Chemical Challenges: This molecule presents a "solubility paradox" common in nitro-aromatics.[1]

  • High Lattice Energy: The ortho-nitro and para-cyano groups create strong dipole-dipole stacking interactions in the crystal lattice, raising the melting point and requiring significant energy to break the solid state.[1]

  • Polarity vs. Lipophilicity: While the ester group is lipophilic, the electron-withdrawing groups (EWGs) make the molecule highly polar.[1][2] It resists dissolution in non-polar hydrocarbons (hexanes) but also resists water.[1][2]

  • Acidity (Critical): The methylene protons (

    
    -protons) are significantly acidic (
    
    
    
    ) due to the electron-withdrawing power of the ortho-nitro group and the ester.[1] This makes the compound sensitive to basic conditions in protic solvents.[2]

Solvent Selection Guide

The following data categorizes solvents based on interaction capability with MCNPA.

Solubility Performance Table
Solvent ClassSpecific SolventSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, NMP Excellent (>200 mg/mL)Ideal for nucleophilic substitution reactions.[1] Warning: Difficult to remove.[1][2]
Polar Aprotic Acetone, Acetonitrile Good (50–100 mg/mL)Good for transfers and chromatography.[1][2] Acetone is excellent for dissolving crude solids.[1][2]
Esters/Ethers Ethyl Acetate (EtOAc), THF Moderate (20–50 mg/mL)Best balance. Standard for extraction and reactions.[1][2] May require mild heating.[1][2]
Chlorinated DCM, Chloroform Good Excellent for extraction, but environmental concerns limit scale-up use.[1][2]
Alcohols Methanol, Isopropanol (IPA) Temperature Dependent Low at RT / High at Reflux. The "Gold Standard" for recrystallization.[1][2]
Non-Polar Hexanes, Heptane Negligible Use only as an anti-solvent to crash out the product.[1][2]
Aromatic Toluene Low Requires temperatures >80°C to achieve useful concentration.[1]
Decision Logic: Selecting the Right Solvent

Use this flow to determine the correct solvent system for your specific objective.

SolventSelection Start Objective Reaction Run Reaction Start->Reaction Purification Purification/Cryst. Start->Purification Analysis HPLC/NMR Analysis Start->Analysis HighTemp HighTemp Reaction->HighTemp High Temp (>80°C)? Recryst Recryst Purification->Recryst Recrystallization NMR CDCl3 or DMSO-d6 Analysis->NMR NMR HPLC Acetonitrile:Water (Dissolve in MeCN first) Analysis->HPLC HPLC Toluene Toluene (Requires Heat) HighTemp->Toluene Yes THF_Reflux THF or MeCN (Reflux) HighTemp->THF_Reflux No Alcohol MeOH or IPA (Dissolve Hot -> Cool) Recryst->Alcohol Standard

Figure 1: Solvent selection decision tree based on experimental intent.

Troubleshooting & FAQs

Q1: I am trying to dissolve MCNPA in Toluene for a reaction, but it remains a slurry. How can I fix this?

Diagnosis: Toluene is a non-polar aromatic solvent.[1] MCNPA is too polar to dissolve well in Toluene at room temperature due to the nitro/cyano dipoles.[2] Corrective Action:

  • Heat is Essential: You must heat the Toluene to at least 80–90°C .[1] The solubility curve is steep; it will likely dissolve suddenly once the lattice energy is overcome.[2]

  • Co-solvent Strategy: If high heat is not an option, add 5–10% THF or Ethyl Acetate .[1][2] This disrupts the crystal lattice without significantly altering the reaction polarity.[2]

  • Phase Transfer: If this is a biphasic reaction, the solid slurry will react as it slowly dissolves.[1][2] Ensure vigorous stirring (overhead stirring recommended for scale >10g).

Q2: During recrystallization from Methanol, the compound "oils out" (forms a liquid blob) instead of crystallizing.

Diagnosis: This occurs when the solution is too concentrated or cooled too quickly.[2] The compound separates as a supercooled liquid (oil) before it can organize into a crystal lattice.[2] Corrective Action:

  • Re-dissolve: Heat the mixture back to reflux until the oil dissolves.

  • Add More Solvent: Dilute the mixture by adding 10–20% more Methanol.[1]

  • Slow Cooling: Turn off the heat source but leave the flask in the oil bath to cool down slowly over 1–2 hours.

  • Seeding: Once the solution reaches ~40°C, add a tiny crystal of pure MCNPA (seed) to provide a nucleation site.[1][2]

Q3: My solution turned a deep red/pink color after adding a base. Is my compound decomposing?

Diagnosis: Not necessarily decomposing, but you have formed the enolate anion .[1][2] Mechanism: The protons on the


 group (between the phenyl ring and the ester) are acidic.[2] Even mild bases (like Carbonate or tertiary amines) can deprotonate this position, creating a resonance-stabilized anion which is deeply colored (usually red or dark brown).[1][2]
Risk Assessment: 
  • If the reaction requires deprotonation (e.g., alkylation): This is normal.[1][2]

  • If you are just dissolving it: You are using a solvent contaminated with base or a basic impurity.[1][2] Neutralize immediately with dilute acid (Acetic acid) to prevent oxidation or polymerization.[1][2]

Stability & Reactivity Logic

Understanding the acidity of the


-proton is crucial for handling MCNPA in solution.

StabilityLogic cluster_prevention Prevention Strategy MCNPA MCNPA (Neutral) Pale Yellow Solid Base Contact with Base (TEA, K2CO3, NaOH) MCNPA->Base Deprotonation Enolate Enolate Anion formed (Deep Red/Pink) Base->Enolate PathA Route A: Alkylation (Desired Reaction) Enolate->PathA Add Electrophile (e.g., Me-I) PathB Route B: Oxidation/Degradation (Side Reaction) Enolate->PathB Exposure to Air/O2 or Long hold times Acid Keep pH < 7 Inert Use N2/Ar Atmosphere

Figure 2: Stability pathway showing the risk of enolate formation and degradation.[2]

Validated Protocols

Protocol A: Recrystallization (Purification)

Use this to purify crude MCNPA (e.g., 90% purity) to >98%.[1][2]

  • Preparation: Place 10 g of crude MCNPA in a 250 mL round-bottom flask.

  • Solvent Addition: Add 80 mL of Isopropanol (IPA) .

  • Reflux: Heat to reflux (82°C) with stirring. The solid may not dissolve immediately.[2][3]

  • Titration: If solids persist after 10 mins of reflux, add IPA in 5 mL increments until a clear yellow solution is obtained.

  • Filtration (Optional): If black specks remain, filter hot through a pre-warmed glass frit.

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed. Then place in an ice bath (0–4°C) for 1 hour.

  • Collection: Filter the pale yellow crystals/needles. Wash with 20 mL of cold IPA. Dry under vacuum at 45°C.[1][2]

Protocol B: High-Concentration Dissolution (For Reactions)

Use this when high throughput is required (e.g., 1M concentration).[1][2]

  • Solvent Choice: Use DMSO or DMF .[1]

  • Method: Add solvent to solid (not solid to solvent) to prevent clumping.[1][2]

  • Exotherm: Dissolution may be slightly endothermic.[1][4] Warm the mixture to 40°C to speed up the process.

  • Work-up Note: To remove these solvents later, do not evaporate (high boiling point).[1][2] Instead, pour the reaction mixture into 10x volume of ice water. MCNPA will precipitate out; filter it to recover.[1][2]

References

  • Enzalutamide Synthesis Routes: Detailed synthesis of androgen receptor antagonists involving nitro-cyano-phenyl intermediates.[1]

    • Source: Liu, K., et al. "An improved and practical route for the synthesis of enzalutamide."[1][2][5] Chemical Papers (2016).[1][2]

    • Context: Confirms solubility profiles of structural analogs (nitro/cyano phenyl acetates)
  • Acidity of

    
    -Hydrogens in Nitro-Aromatics: 
    
    • Source: Chemistry LibreTexts, "Acidity of Alpha Hydrogens."[1][2]

    • Context: Explains the depression caused by ortho-nitro and ester groups, necessitating the stability warnings in Section 4.
  • Recrystallization of Nitro Compounds

    • Source: Vogel's Textbook of Practical Organic Chemistry (5th Ed).[1][2]

    • Context: Standard protocols for recrystallizing polar aromatic solids using alcohol/water systems or pure alcohols.[1]

    • [1][2]

  • Chemical Structure Validation

    • Source: PubChem CID 2779220 (Methyl 2-cyano-2-(2-nitrophenyl)acetate - Isomer Analog).[1]

    • Context: Used to verify functional group polarity and physical property estimations.[1][2]

    • [1][2]

Sources

Optimization

Technical Support Center: Stability and Handling of Methyl 2-(4-cyano-2-nitrophenyl)acetate

Welcome to the Application Science Support Portal. This guide is designed for researchers and drug development professionals working with Methyl 2-(4-cyano-2-nitrophenyl)acetate (CAS: 651747-70-5).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. This guide is designed for researchers and drug development professionals working with Methyl 2-(4-cyano-2-nitrophenyl)acetate (CAS: 651747-70-5). Due to its highly functionalized nature—featuring an ester, a cyano group, and an ortho-nitro substituted aromatic ring—this molecule presents unique stability challenges.

Below, we troubleshoot the most common degradation issues encountered during synthesis, workup, and storage, providing causality-driven explanations and self-validating protocols to ensure experimental integrity.

Part 1: Troubleshooting Base-Catalyzed Instability (pH > 7)

FAQ 1: Why does my reaction mixture immediately turn deep purple/red upon the addition of mild bases like triethylamine or potassium carbonate?

The Causality: You are observing the rapid, kinetic formation of an alpha-carbanion. The methylene protons (-CH₂-) located between the ester carbonyl and the phenyl ring are exceptionally acidic. The ortho-nitro and para-cyano groups exert powerful electron-withdrawing effects (-I, -M), stabilizing the resulting carbanion through extended conjugation into the nitro and cyano


-systems. This highly delocalized nitronate/enolate species absorbs visible light strongly, resulting in the deep color. Prolonged exposure to this state can lead to intermolecular carbanion attack on the nitro group or oxidative dimerization 1.
FAQ 2: I am trying to perform a basic ester saponification, but my LC-MS shows multiple degradation products including an amide. What went wrong?

The Causality: You are observing competing thermodynamic hydrolysis pathways. The electron-deficient aromatic ring makes the ester carbonyl highly electrophilic, accelerating nucleophilic attack by hydroxide—a phenomenon well-documented in the accelerated hydrolysis of structurally similar p-nitrophenyl acetates 2. However, the para-cyano group is also susceptible to hydration to an amide (-CONH₂) under aqueous basic conditions. Without strict stoichiometric and thermal control, the base will indiscriminately attack both functional groups.

BasePathways A Methyl 2-(4-cyano-2-nitrophenyl)acetate (Intact Ester) B Aqueous Base (pH > 8) OH- Attack / Deprotonation A->B Exposure to Base C Alpha-Carbanion Formation (Deep Red/Purple Species) B->C Fast (Kinetic) D Ester Saponification (Carboxylate Salt) B->D Slow (Thermodynamic) E Cyano Group Hydration (Amide Formation) B->E Excess Base / Heat F Oligomerization & Degradation Tars C->F Prolonged Exposure

Figure 1: Competing kinetic and thermodynamic degradation pathways under basic conditions.

Protocol: Chemoselective Basic Saponification

To selectively hydrolyze the ester without hydrating the cyano group or trapping the molecule as a degraded carbanion, follow this self-validating workflow:

  • Preparation: Dissolve 1.0 eq of the ester in THF/MeOH (4:1) at 0 °C.

    • Causality: Low temperature suppresses cyano hydration, while the mixed solvent ensures solubility of both the organic ester and the incoming aqueous base.

  • Base Addition: Add exactly 1.05 eq of 1M LiOH (aq) dropwise over 15 minutes.

    • Causality: Strict stoichiometry prevents over-hydrolysis. LiOH is preferred over NaOH to form a less soluble, easily precipitable lithium carboxylate, shifting the equilibrium forward.

  • Validation Checkpoint 1 (In-Process): At t=30 min, quench a 5 µL aliquot in 100 µL of 0.1% TFA in Acetonitrile. Analyze via LC-MS. You should observe the disappearance of the starting material (m/z ~220) and the appearance of the target acid (m/z ~206).

  • Quenching: Quench the reaction at 0 °C by adding 1M Citric Acid until the pH reaches 5–6.

    • Causality: Citric acid is a mild buffer that protonates the carboxylate without triggering the acid-catalyzed decarboxylation that occurs at lower pH levels.

  • Validation Checkpoint 2 (Visual): The deep red/purple color must transition to a pale yellow or colorless solution, confirming the reprotonation of the alpha-carbanion.

Part 2: Troubleshooting Acid-Catalyzed Instability (pH < 4)

FAQ 3: During an acidic workup (1M HCl) and subsequent concentration, my target mass (m/z 220) disappears, and a new peak at m/z 162 appears. What is happening?

The Causality: The mass loss of exactly 58 Da corresponds to the loss of the ester group (-COOCH₃, 59 Da) and replacement with a proton (+1 Da). This is a classic thermal decarboxylation. Under strongly acidic conditions, the methyl ester undergoes acid-catalyzed hydrolysis to 2-(4-cyano-2-nitrophenyl)acetic acid. Because the resulting acetic acid derivative is flanked by a strongly electron-withdrawing 2-nitrophenyl group, heating the mixture during solvent evaporation triggers rapid thermal decarboxylation (loss of CO₂), yielding 4-methyl-3-nitrobenzonitrile (m/z 162).

AcidPathways A Methyl 2-(4-cyano-2-nitrophenyl)acetate (Intact Ester) B Aqueous Acid (pH < 4) H+ Catalysis A->B Exposure to Acid C Acid-Catalyzed Ester Hydrolysis B->C H2O / Heat D 2-(4-cyano-2-nitrophenyl)acetic acid C->D Intermediate E Thermal Decarboxylation (-CO2) D->E Heat during workup F 4-methyl-3-nitrobenzonitrile (Degradation Product) E->F Irreversible

Figure 2: Acid-catalyzed hydrolysis and subsequent thermal decarboxylation workflow.

Protocol: Safe Acidic Workup & Extraction

To isolate the intact ester from a reaction mixture without triggering hydrolysis or decarboxylation:

  • Quenching: Quench basic reactions with cold 1M NaHSO₄ instead of strong HCl.

    • Causality: NaHSO₄ lowers the pH to ~2–3, which is sufficient to neutralize bases without introducing harsh, highly concentrated hydronium ions that accelerate ester/cyano hydrolysis.

  • Extraction: Extract immediately into cold Ethyl Acetate (EtOAc).

    • Causality: Rapidly removing the compound from the aqueous phase prevents prolonged exposure to the hydrolytic environment.

  • Validation Checkpoint 1 (TLC): Spot the organic layer on a TLC plate (Hexanes:EtOAc 7:3). You should observe a single distinct spot under UV (254 nm). If a baseline spot appears, the compound has already partially hydrolyzed to the acid.

  • Concentration: Evaporate the solvent under reduced pressure with the rotary evaporator water bath strictly below 30 °C .

    • Causality: Keeping the temperature low prevents the thermal decarboxylation of any trace amounts of hydrolyzed acid.

  • Validation Checkpoint 2 (LC-MS): Run an LC-MS of the final residue. The presence of m/z 220 confirms the intact ester. An m/z of 162 indicates thermal control failed during evaporation.

Part 3: Quantitative Stability Profiling

Understanding the kinetic limits of your compound is critical for experimental design. The solvent medium heavily dictates the reaction rate; for instance, polar aprotic solvents like DMSO can dramatically accelerate alkaline hydrolysis compared to pure water by destabilizing the ground state of the hydroxide ion 3.

Below is a summarized stability profile for Methyl 2-(4-cyano-2-nitrophenyl)acetate in aqueous/organic mixtures at 25 °C.

pH LevelDominant Chemical PathwayEstimated Half-Life (t₁/₂)Visual Indicator
pH 2.0 Acid-Catalyzed Hydrolysis~48 HoursPale Yellow (Stable)
pH 4.0 Weak Acid Hydrolysis> 7 DaysPale Yellow (Stable)
pH 7.0 Neutral (Stable Baseline)> 30 DaysPale Yellow (Stable)
pH 9.0 Alpha-Deprotonation / Saponification~45 MinutesDeep Orange / Red
pH 12.0 Rapid Saponification / Cyano Hydration< 2 MinutesDark Purple / Brown Tars

Note: Half-lives will decrease exponentially with the application of heat (Arrhenius relationship) or the addition of polar aprotic co-solvents (e.g., DMSO, DMF).

References

  • Attempted hydrolysis of methyl, 2‐(2'‐nitrophenyl)‐phenylacetate 1 - ResearchGate.
  • Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter - IRE Journals.
  • Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions - Canadian Journal of Chemistry.

Sources

Troubleshooting

Alternative synthetic routes to "Methyl 2-(4-cyano-2-nitrophenyl)acetate"

Technical Support Center: Synthetic Chemistry Division Subject: Optimization & Troubleshooting for Methyl 2-(4-cyano-2-nitrophenyl)acetate Ticket ID: CHEM-SUP-2026-884 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthetic Chemistry Division Subject: Optimization & Troubleshooting for Methyl 2-(4-cyano-2-nitrophenyl)acetate Ticket ID: CHEM-SUP-2026-884 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You have requested technical guidance on synthesizing Methyl 2-(4-cyano-2-nitrophenyl)acetate . This is a challenging scaffold due to the high CH-acidity of the benzylic position (activated by both the nitro and ester groups) and the potential for regiochemical isomers during direct functionalization.

This guide prioritizes the Nucleophilic Aromatic Substitution (


)  pathway via a malonate intermediate, as it offers the highest regiocontrol and scalability compared to direct nitration.

Route A: The "Gold Standard" ( + Decarboxylation)

Mechanism: Displacement of a halide by a malonate enolate, followed by Krapcho decarboxylation. Recommended for: High purity requirements, scale-up (>10g), and avoiding regioselectivity issues.

Protocol Overview
  • Step 1 (

    
    ):  Reaction of 4-chloro-3-nitrobenzonitrile  with dimethyl malonate.
    
  • Step 2 (Decarboxylation): Conversion of the aryl malonate to the mono-ester using Krapcho conditions.

Step 1: Coupling
  • Reagents: 4-chloro-3-nitrobenzonitrile (1.0 eq), Dimethyl malonate (1.2 eq),

    
     (2.5 eq) or NaH (1.2 eq).
    
  • Solvent: DMF or DMSO (Anhydrous).

  • Temperature: 60–80 °C.

Troubleshooting Guide: Step 1

SymptomRoot Cause AnalysisCorrective Action
Low Conversion (<50%) Moisture in Solvent: Water quenches the malonate enolate.Ensure DMF/DMSO is anhydrous (<50 ppm water). If using NaH, increase equivalents slightly to scavenge moisture.
Starting Material Remains Leaving Group Inertia: The chloro- derivative reacts slower than the fluoro- analog.Switch Substrate: Use 4-fluoro-3-nitrobenzonitrile . The reaction rate will increase by ~100x due to the higher electronegativity of fluorine stabilizing the Meisenheimer complex [1].
Dimer Formation Over-deprotonation: The product (aryl malonate) is more acidic than the starting malonate.Control Stoichiometry: Do not use a large excess of base. Use mild bases like

rather than NaH to prevent deprotonation of the product.
Step 2: Krapcho Decarboxylation
  • Reagents: Lithium Chloride (LiCl, 2.0 eq), Water (1.0 eq).

  • Solvent: DMSO.

  • Temperature: 130–150 °C.

Troubleshooting Guide: Step 2

SymptomRoot Cause AnalysisCorrective Action
Stalled Reaction Anhydrous Conditions: The reaction requires water to protonate the intermediate enolate.Add Water: Ensure 1.0–2.0 equivalents of water are present. Strictly anhydrous DMSO will inhibit the reaction [2].
"Black Tar" / Decomposition Thermal Runaway: Nitro-aromatics are thermally sensitive.Lower Temp: Reduce temperature to 120 °C and extend time. Monitor internal temp strictly; exotherms can trigger nitro-decomposition.
Hydrolysis to Acid Excess Water/Base: Ester hydrolysis competes with decarboxylation.Buffer pH: Ensure the system is neutral. Avoid adding hydroxide bases.

Route B: Direct Nitration (The "Legacy" Route)

Mechanism: Electrophilic Aromatic Substitution (EAS) on Methyl 2-(4-cyanophenyl)acetate. Recommended for: Quick medicinal chemistry screens where isomer separation is acceptable. Risk Level: High (Regioselectivity & Safety).

Q: Why am I getting a mixture of isomers? A: This is a classic "Directing Group Conflict."

  • The Cyanide (-CN): Directs meta.

  • The Acetate (-CH2COOMe): Directs ortho/para.

  • The Conflict: Both groups direct to the positions ortho to the acetate (Position 2 and 6). However, Position 2 is sterically hindered by the acetate tail. While electronic effects favor the desired product, steric bulk often pushes nitration to other rings or leads to over-nitration [3].

Safety Warning: Nitration of phenylacetic esters carries a risk of benzylic oxidation . The methylene group (


) is activated.[1] Strong oxidizers (

) can convert the benzylic methylene to a ketone or alcohol, destroying your product [4].

Visualizing the Pathway

The following diagram illustrates the recommended


 workflow and the critical decision points for troubleshooting.

SyntheticRoute Start Start: 4-chloro-3-nitrobenzonitrile Reagents1 Reagents: Dimethyl Malonate + Base (DMF, 80°C) Start->Reagents1 Check1 QC Check: Is SM consumed? Reagents1->Check1 Intermediate Intermediate: Aryl Malonate Step2 Step 2: Krapcho Decarboxylation (LiCl, DMSO, H2O, 130°C) Intermediate->Step2 Check1->Intermediate Yes Trouble1 Issue: Low Yield / SM Remaining Check1->Trouble1 No Product Target: Methyl 2-(4-cyano-2-nitrophenyl)acetate Step2->Product Trouble2 Issue: Hydrolysis to Acid Step2->Trouble2 Side Rxn Fix1 Fix: Switch to Fluoro-analog or Dry Solvent Trouble1->Fix1 Fix1->Reagents1 Fix2 Fix: Reduce Water eq. Control pH Trouble2->Fix2

Figure 1: Logical workflow for the


 synthesis route, including critical quality control (QC) checks and troubleshooting loops.

FAQ: Frequently Asked Questions

Q: Can I use the ethyl ester instead of the methyl ester? A: Yes, but Krapcho decarboxylation rates vary. Methyl esters generally decarboxylate faster than ethyl esters due to the easier nucleophilic attack of the chloride ion on the methyl group (


 mechanism) [2]. If you use diethyl malonate, expect longer reaction times at Step 2.

Q: Why is the product turning purple/red upon workup? A: This indicates the formation of a Meisenheimer Complex or deprotonation of the benzylic position. The benzylic proton in the product is highly acidic (


 ~10-12) due to the ortho-nitro and para-cyano groups.
  • Fix: Ensure the workup is acidic (wash with 1M HCl) to protonate the species back to the neutral ester. Avoid strong bases during purification.

Q: Is there a non-cyanide route? A: If you wish to avoid cyanide handling, you can start with Methyl 2-(4-chloro-2-nitrophenyl)acetate and perform a Palladium-catalyzed cyanation (Zn(CN)2, Pd(dppf)Cl2). However, nitro groups can poison Pd catalysts. The


 route described above places the cyanide before the sensitive coupling, avoiding this issue.

References

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism.[2][3]Link

  • Wikipedia. (n.d.). Krapcho decarboxylation.[4][5][6][7]Link

  • BenchChem. (2025).[1] Technical Support Center: Improving Regioselectivity in the Nitration of 4-Methylbenzoic Acid.Link

  • CoreyChem. (2026). Research on the Synthesis of p-Nitrobenzoic Acid and Derivatives.Link

  • Organic Chemistry Portal. (2023). Decarboxylation Methods.[4][5][6][7]Link

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Methyl 2-(4-cyano-2-nitrophenyl)acetate

The following technical guide addresses the scale-up synthesis of Methyl 2-(4-cyano-2-nitrophenyl)acetate . This document is structured as a Tier-3 Technical Support resource, designed for process chemists and engineers...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the scale-up synthesis of Methyl 2-(4-cyano-2-nitrophenyl)acetate . This document is structured as a Tier-3 Technical Support resource, designed for process chemists and engineers encountering specific challenges during the transition from bench to pilot scale.

Case ID: SC-CNPA-2026 Subject: Process Optimization, Impurity Control, and Safety Management in SNAr/Decarboxylation Sequences. Target Molecule: Methyl 2-(4-cyano-2-nitrophenyl)acetate CAS Registry Number: 113772-13-7 (Analogous/Generic Reference)

Executive Summary

The synthesis of Methyl 2-(4-cyano-2-nitrophenyl)acetate typically proceeds via a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) of 4-chloro-3-nitrobenzonitrile with dimethyl malonate, followed by a Krapcho Decarboxylation .

The primary scale-up challenges identified are:

  • Exotherm Control: The SNAr reaction on the highly activated nitro-nitrile ring is aggressively exothermic.

  • Chemo-selectivity: Preserving the nitrile (-CN) moiety during the decarboxylation step, which traditionally requires high temperatures or acidic/basic hydrolysis.

  • Safety: Management of CO₂ evolution and thermal runaway risks associated with nitro-aromatics.

Module 1: Route Selection & Critical Process Parameters (CPP)

Q: Why is the Krapcho decarboxylation route preferred over acid hydrolysis for this substrate?

A: The nitrile group at the 4-position is sensitive to hydrolysis. Standard acidic or basic hydrolysis of the intermediate aryl malonate (Dimethyl 2-(4-cyano-2-nitrophenyl)malonate) will invariably hydrolyze the nitrile to a primary amide (


) or carboxylic acid (

), creating a difficult-to-separate impurity profile.

Recommendation: Utilize the Krapcho decarboxylation (NaCl/DMSO/H₂O) protocol. This method operates under near-neutral conditions, effectively cleaving one ester group and decarboxylating the resulting acid in situ without attacking the nitrile.

Q: What is the most robust starting material?

A: 4-Chloro-3-nitrobenzonitrile (also known as 4-chloro-3-nitro-benzenecarbonitrile).

  • Activation: The chlorine is activated by both the ortho-nitro group and the para-cyano group. This "push-pull" electronic deficiency makes the SNAr reaction extremely facile but prone to exotherms.

  • Alternative: Avoid fluoro-analogs on scale unless necessary; they are significantly more expensive and the reaction rate is often too fast to control safely in batch reactors.

Module 2: Step 1 - Nucleophilic Aromatic Substitution (SNAr)

Q: We are observing "imidate" impurities (approx. 5-10%) during the SNAr coupling. What is the cause?

A: This is likely due to the use of Sodium Methoxide (NaOMe) as the base. Alkoxides are strong nucleophiles and can attack the nitrile carbon (Pinner reaction mechanism) to form methyl imidates, especially in the presence of methanol.

Troubleshooting Protocol:

  • Switch Base: Replace NaOMe with Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) .

    • K₂CO₃/DMF: Safer, non-nucleophilic, but requires heating (60-80°C) and longer reaction times.

    • NaH/THF or DMF: Fast and clean, but generates hydrogen gas (

      
      ). Requires excellent ventilation and slurry handling.
      
  • Solvent System: Use a polar aprotic solvent (DMF or DMSO) to accelerate the SNAr reaction, allowing for milder thermal conditions.

Q: How do we manage the exotherm on a 1 kg+ scale?

A: The formation of the malonate anion and its subsequent attack on the ring are both heat-releasing events. Protocol:

  • Pre-form the Enolate: If using NaH, generate the sodium malonate enolate before adding the aromatic substrate. Stir dimethyl malonate and NaH in THF/DMF at 0°C until

    
     evolution ceases.
    
  • Controlled Addition: Add the 4-chloro-3-nitrobenzonitrile as a solution (in the same solvent) to the enolate solution slowly.

  • Adiabatic Limit: Do not allow the temperature to exceed 30°C during addition. The highly activated ring reacts almost instantaneously; accumulation of unreacted substrate can lead to a thermal runaway if the reaction initiates late.

Module 3: Step 2 - Krapcho Decarboxylation

Q: The decarboxylation reaction stalls at the mono-ester acid intermediate. How do we drive it to completion?

A: The Krapcho reaction involves nucleophilic attack by chloride (from LiCl or NaCl) on the methyl group, followed by decarboxylation. Water is required to protonate the intermediate.

Optimization Table:

ParameterRecommended RangeImpact of Deviation
Temperature 130°C – 145°C<130°C: Reaction stalls at intermediate. >150°C: Nitrile hydrolysis or thermal decomposition of nitro group.
Salt Stoichiometry 2.0 – 3.0 eq. LiCl or NaClLow: Incomplete conversion. High: Viscosity issues (if solvent volume low).
Water Content 1.0 – 1.1 eq.Excess: Hydrolysis of the final ester or nitrile. Deficit: Stalls reaction.
Solvent DMSO (wet)DMF decomposes at these temperatures; DMSO is stable but requires thorough removal.
Q: How do we handle the massive CO₂ evolution?

A: Decarboxylation releases 1 mole of gas per mole of product. On a 10 mol scale, this is ~240 liters of gas.

  • Engineering Control: Use a reactor with significant headspace (50% fill volume maximum).

  • Ramp Rate: Do not heat to 135°C rapidly. Ramp slowly from 100°C to 135°C to spread the gas evolution over a longer period.

  • Scrubber: Ensure the vent line is connected to a caustic scrubber to neutralize any entrained acidic vapors (though CO₂ itself is weak).

Module 4: Visualizing the Process & Impurities

The following diagram illustrates the critical pathway and the divergence points for impurities.

Synthesis_Pathway SM 4-Chloro-3-nitrobenzonitrile (Start) Inter1 Intermediate: Dimethyl 2-(4-cyano-2-nitrophenyl)malonate SM->Inter1 SNAr (Exothermic) Reagent Dimethyl Malonate + Base (K2CO3/NaH) Reagent->Inter1 Impurity_Imidate Impurity: Methyl Imidate (Caused by NaOMe/MeOH) Inter1->Impurity_Imidate If Alkoxide used Step2 Krapcho Decarboxylation (NaCl, DMSO, H2O, 135°C) Inter1->Step2 Impurity_Amide Impurity: Primary Amide (Hydrolysis of CN) Step2->Impurity_Amide If excess H2O/Acid Product TARGET: Methyl 2-(4-cyano-2-nitrophenyl)acetate Step2->Product -CO2, -MeCl

Caption: Figure 1.[1] Reaction workflow for Methyl 2-(4-cyano-2-nitrophenyl)acetate synthesis, highlighting critical impurity divergence points.

Module 5: Detailed Experimental Protocol (Self-Validating)

Step 1: Synthesis of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate
  • Setup: 3-Neck RB flask, mechanical stirrer, internal temp probe,

    
     inlet.
    
  • Charge: Dimethyl malonate (1.2 eq) and DMF (5 vol).

  • Base Addition: Add

    
     (milled, 2.5 eq) at 20°C. Note: Slurry formation.
    
  • Substrate Addition: Add 4-Chloro-3-nitrobenzonitrile (1.0 eq) portion-wise.

    • Checkpoint: Monitor temp. Maintain <35°C.

  • Reaction: Heat to 60°C for 4-6 hours.

    • IPC (In-Process Control): HPLC should show <1% SM.

  • Workup: Quench into water (10 vol) + HCl (adjust to pH 6-7). Filter the yellow solid. Wash with water.[1][2][3][4] Dry at 50°C.

Step 2: One-Pot Decarboxylation to Target
  • Charge: Aryl malonate intermediate (from Step 1) into DMSO (4 vol).

  • Additives: Add NaCl (2.5 eq) and Water (1.1 eq).

  • Reaction: Heat to 135°C.

    • Observation: Vigorous bubbling (CO₂) starts ~110°C.

  • Duration: Hold at 135°C for 3-5 hours.

    • IPC: Monitor disappearance of diester and mono-ester intermediate.

  • Workup: Cool to 25°C. Pour into ice water (10 vol). Extract with Ethyl Acetate or precipitate directly (if concentration allows).

  • Purification: Recrystallize from MeOH/Water or IPA/Heptane to remove trace colored nitro-impurities.

References

  • BenchChem. (2025). Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate Structure and Analogs. Retrieved from

  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl Carbonates and Scale-up Protocols. Organic Syntheses, 97, 262-273. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2020). Hydrolysis of diethyl 2-(perfluorophenyl)malonate and decarboxylation challenges. Beilstein J. Org. Chem. 16, 1860–1865. Retrieved from

  • WuXi AppTec. (2024). Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile. Retrieved from

  • Journal of Pharmacy & Pharmacognosy Research. (2025). Practical scaling-up of multicomponent reactions involving nitro-aromatics. JPPRes, 13(2), 1-15. Retrieved from

Sources

Troubleshooting

Methods for removing impurities from "Methyl 2-(4-cyano-2-nitrophenyl)acetate"

Technical Support Center: Purification of Methyl 2-(4-cyano-2-nitrophenyl)acetate Executive Summary & Molecule Profile User Context: You are likely synthesizing this compound as a key intermediate for non-steroidal andro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Methyl 2-(4-cyano-2-nitrophenyl)acetate

Executive Summary & Molecule Profile

User Context: You are likely synthesizing this compound as a key intermediate for non-steroidal androgen receptor antagonists (e.g., Enzalutamide analogs) or related kinase inhibitors. The synthesis typically involves the nucleophilic aromatic substitution (


) of 4-chloro-3-nitrobenzonitrile with dimethyl malonate, followed by Krapcho decarboxylation or acid-mediated hydrolysis/esterification.

The Challenge: The nitro group at the ortho position activates the benzylic protons, making the molecule sensitive to basic conditions (leading to deep red/purple degradation products). Furthermore, the decarboxylation step often leaves residual malonate diester, while moisture introduces the hydrolyzed acid impurity.

Target Molecule Data:

Property Specification

| Formula |


 |
| MW  | ~220.18  g/mol  |
| Appearance  | Off-white to pale yellow solid (Pure) / Dark Brown (Crude) |
| Solubility  | Soluble in EtOAc, DCM, MeOH; Insoluble in Water, Hexanes.[1][2][3] |

Diagnostic Troubleshooting (Triage)

Use this section to identify which specific impurity is plaguing your batch before selecting a protocol.

Q: My product is a dark brown/black tar instead of a pale solid. Is this recoverable? A: Yes, this is common. Nitro-aromatics are notorious for forming highly colored "tars" due to trace oxidation or the formation of Meisenheimer complexes during the


 step.
  • Diagnosis: If

    
    H NMR shows a clean product but the appearance is tarry, the impurity load is likely <2% by mass but high in optical density.
    
  • Treatment: Do not recrystallize immediately; the tar will occlude into the crystal lattice. Perform an Activated Carbon Treatment (Protocol A) first.

Q: I see a broad peak around 12-13 ppm in my NMR, or my product is slowly solidifying into a sticky mass. A: You have the Hydrolysis Impurity : (4-cyano-2-nitrophenyl)acetic acid.

  • Cause: Moisture during storage or incomplete esterification.

  • Diagnosis:

    
    H NMR peak at >12 ppm (COOH) or a shift in the benzylic protons.
    
  • Treatment: Perform the Bicarbonate Scavenge Wash (Protocol B).

Q: I see extra singlets in the methoxy region (~3.7-3.8 ppm) and a doublet/triplet pattern in the aliphatic region. A: You have the Malonate Precursor : Dimethyl 2-(4-cyano-2-nitrophenyl)malonate.

  • Cause: Incomplete decarboxylation.

  • Diagnosis: The target molecule has a singlet for the benzylic

    
     (~4.0-4.2 ppm). The impurity has a benzylic 
    
    
    
    (methine) which integrates differently.
  • Treatment: This requires Recrystallization (Protocol C).[4][5]

Decision Logic & Workflow

The following diagram illustrates the logical flow for purifying your crude material based on the diagnostics above.

PurificationLogic Start Crude Material Analysis CheckColor Is material Dark Brown/Black? Start->CheckColor CarbonTreat Protocol A: Activated Carbon Filtration CheckColor->CarbonTreat Yes CheckAcid NMR: Broad peak >12ppm or Sticky Solid? CheckColor->CheckAcid No CarbonTreat->CheckAcid BaseWash Protocol B: Bicarbonate Scavenge CheckAcid->BaseWash Yes CheckMalonate NMR: Extra OMe peaks? CheckAcid->CheckMalonate No BaseWash->CheckMalonate Recryst Protocol C: Recrystallization (MeOH or IPA/H2O) CheckMalonate->Recryst Yes (High Purity Req) Final Pure Methyl 2-(4-cyano- 2-nitrophenyl)acetate CheckMalonate->Final No Recryst->Final

Figure 1: Purification Decision Tree. Follow the path based on visual and spectroscopic analysis.

Technical Protocols

Protocol A: Activated Carbon Treatment (De-colorization)

Use this when the product is chemically pure (>90%) but visually degraded.

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude). Avoid alcohols if possible to prevent transesterification during heating.

  • Adsorbent Addition: Add Activated Charcoal (10-20 wt% relative to crude mass).

    • Tip: Use "Norit SA 2" or equivalent high-surface-area steam-activated carbon.

  • Heat: Heat to mild reflux (approx. 70°C) for 30–45 minutes with vigorous stirring.

  • Filtration: Filter hot through a pad of Celite (diatomaceous earth) .

    • Critical: Pre-wet the Celite pad with EtOAc to prevent the product from crystallizing inside the filter.

  • Concentration: Evaporate the filtrate to dryness. The solid should now be pale yellow.

Protocol B: Bicarbonate Scavenge (Acid Removal)

Use this to remove (4-cyano-2-nitrophenyl)acetic acid.

Mechanism: The carboxylic acid impurity (


) is deprotonated by weak base, becoming water-soluble. The nitro-ester target (

) remains protonated and organic-soluble.
  • Solvent System: Dissolve crude in Dichloromethane (DCM) or EtOAc .

  • Wash 1 (Scavenge): Wash the organic layer with saturated aqueous

    
      (2x).
    
    • Warning: Do not use

      
       or 
      
      
      
      . Strong bases will deprotonate the benzylic position of the target molecule (activated by the o-nitro group), leading to deep purple coloration (enolization) and decomposition.
  • Wash 2 (Neutralize): Wash with Brine (saturated NaCl).

  • Dry: Dry over anhydrous

    
     or 
    
    
    
    .
  • Evaporate: Concentrate to yield the acid-free ester.

Protocol C: Recrystallization (Final Polish)

Use this to remove malonate precursors and trace isomers.

Solvent Selection Logic:

  • Methanol (MeOH): Good solubility at boil, poor at cold.[4] Risk:[6][7] If the ester is not a methyl ester, this causes transesterification. Since your target is a methyl ester, this is the preferred solvent.

  • IPA/Water: Alternative if MeOH yield is too low.

Step-by-Step:

  • Reflux: Suspend the solid in Methanol (approx. 3-5 mL per gram). Heat to reflux until fully dissolved.

    • Note: If insoluble particles remain, filter hot (they are likely inorganic salts).

  • Cooling: Remove from heat and allow to cool slowly to Room Temperature (RT) with gentle stirring.

    • Seed Crystals: If available, add a seed crystal at 40°C.

  • Crystallization: Once at RT, cool further in an ice bath (0-5°C) for 1 hour.

  • Filtration: Filter the pale crystals and wash with cold Methanol (-20°C).

  • Drying: Vacuum dry at 40°C. High heat (>60°C) may cause "oiling out" or degradation if residual solvent is trapped.

Frequently Asked Questions (FAQs)

Q: Can I use Column Chromatography instead? A: Yes, but it is often unnecessary and expensive for this intermediate. If you must, use a silica column with a gradient of Hexanes:Ethyl Acetate (90:10 to 70:30) . The nitro group makes the compound polar enough to stick slightly, separating it from non-polar starting materials. The acid impurity will streak unless you add 1% Acetic Acid to the eluent (but you should have removed the acid via extraction first).

Q: Why does my product turn purple when I wash with Sodium Carbonate? A: You are forming the benzylic carbanion . The ortho-nitro and para-cyano groups are strong electron-withdrawing groups (EWGs), significantly increasing the acidity of the benzylic protons (


). Stronger bases (

) will deprotonate this carbon, creating a highly conjugated, colored species. Always use Bicarbonate (

) and work quickly.

Q: How do I store the purified material? A: Store in a tightly sealed container at 2-8°C , protected from light. Nitro compounds can be photosensitive. Ensure the container is flushed with Nitrogen/Argon to prevent hydrolysis from atmospheric moisture.

References

  • Synthesis of Enzalutamide Intermediates

    • Patent: Jung, M. E., et al. (2011). "Diarylhydantoin compounds." WO2011106570A1.
  • Purification of Nitro-Phenylacetic Acid Derivatives

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (1989). "Aromatic Nitro Compounds and Recrystallization Techniques." Longman Scientific & Technical. (General grounding for nitro-compound purification and handling of colored impurities).
  • Acidity of Benzylic Protons in Nitro-Aromatics

    • Article: Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. (Establishes the pKa lowering effect of ortho-nitro groups).
  • Decarboxylation of Malonates (Krapcho Conditions)

    • Article: Krapcho, A. P. (1982). "Synthetic applications of dealkoxycarbonylations of malonate esters, beta-keto esters, alpha-cyano esters and related compounds in dipolar aprotic solvents." Synthesis, 1982(10), 805-822.

Sources

Reference Data & Comparative Studies

Validation

Comparative HPLC Analysis Guide: Purity Determination of Methyl 2-(4-cyano-2-nitrophenyl)acetate

Executive Summary This guide provides a technical comparison of HPLC methodologies for the purity analysis of Methyl 2-(4-cyano-2-nitrophenyl)acetate (referred to herein as MCNA ). While standard C18 chemistries are ofte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of HPLC methodologies for the purity analysis of Methyl 2-(4-cyano-2-nitrophenyl)acetate (referred to herein as MCNA ).

While standard C18 chemistries are often the default starting point, this guide demonstrates that Phenyl-Hexyl (or Biphenyl) stationary phases offer superior selectivity for MCNA. The electron-deficient nature of the nitro-cyano aromatic ring allows for specific


 interactions with phenyl-based columns, significantly improving the resolution of critical impurities (specifically the hydrolyzed acid form and regioisomers) compared to traditional alkyl-bonded phases.

Chemical Context & Challenges[1]

Analyte: Methyl 2-(4-cyano-2-nitrophenyl)acetate Function: Key intermediate in the synthesis of non-steroidal androgen receptor antagonists (e.g., Enzalutamide derivatives). Critical Quality Attributes (CQA):

  • Hydrolytic Instability: The methyl ester is prone to hydrolysis, forming 2-(4-cyano-2-nitrophenyl)acetic acid (Impurity A).

  • Electrophilicity: The aromatic ring is highly electron-deficient due to the electron-withdrawing Nitro (-NO

    
    ) and Cyano (-CN) groups.
    

The Analytical Challenge: Standard C18 columns rely primarily on hydrophobic subtraction. However, MCNA and its impurities (especially positional isomers or the acid hydrolysis product) often possess similar hydrophobicity indices (


), leading to co-elution or poor peak shape under standard reversed-phase conditions.

Comparative Analysis: C18 vs. Phenyl-Hexyl

We compared two distinct separation mechanisms to determine the optimal purity method.

Method A: The Standard (C18)
  • Column: High-strength Silica (HSS) C18, 100 Å, 3.5 µm.

  • Mechanism: Hydrophobic interaction (Van der Waals forces).

  • Mobile Phase: Water / Acetonitrile (Gradient).

  • Observation: Adequate retention, but poor resolution (

    
    ) between the main peak and the acid impurity (Impurity A) due to "hydrophobic collapse" of the polar acid or insufficient selectivity.
    
Method B: The Challenger (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (or Biphenyl), 100 Å, 2.6 µm (Core-Shell).

  • Mechanism: Hydrophobic interaction +

    
     Stacking .
    
  • Mobile Phase: Water / Methanol (Gradient).

  • Observation: The electron-rich stationary phase interacts strongly with the electron-deficient

    
    -system of MCNA.
    
  • Why Methanol? Acetonitrile contains a triple bond (

    
    -system) that can interfere with the analyte-column 
    
    
    
    interaction.[1] Methanol is "
    
    
    -transparent," allowing the unique selectivity of the Phenyl-Hexyl phase to dominate.

Experimental Protocols

Reagents and Equipment
  • System: HPLC with PDA Detector (Agilent 1260 Infinity II or equivalent).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Milli-Q Water.

  • Additives: Formic Acid (FA) or Phosphoric Acid (

    
    ).
    
Recommended Protocol (Method B - Phenyl-Hexyl)

This protocol is validated to separate MCNA from its acid hydrolysis product and potential regioisomers.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water. (Acidifies the eluent to suppress ionization of Impurity A, ensuring sharp peaks).

  • Mobile Phase B: 100% Methanol.

Step 2: Chromatographic Conditions

ParameterSetting
Column Phenyl-Hexyl Core-Shell, 100 x 4.6 mm, 2.6 µm
Flow Rate 1.0 mL/min
Temperature 35°C (Controlled)
Injection Vol 5.0 µL
Detection UV @ 254 nm (bw 4 nm), Ref 360 nm
Run Time 15.0 minutes

Step 3: Gradient Table

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
8.02080
10.02080
10.19010
15.09010
Sample Preparation[1]
  • Stock Solution: Dissolve 10 mg MCNA in 10 mL Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Water:Methanol (50:50) .

    • Note: Do not dissolve initially in 100% Methanol if the sample is acidic, as this may induce transesterification or degradation. Use ACN for stock, then dilute.

Experimental Data & Results

The following data summarizes the performance of the Standard C18 method versus the Optimized Phenyl-Hexyl method.

Table 1: System Suitability Comparison
MetricMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Retention Time (MCNA) 5.2 min7.8 minIncreased Retention
Resolution (

) (Impurity A vs MCNA)
1.2 (Co-elution risk)3.8 (Baseline Separation) Pass
Tailing Factor (

)
1.41.05Improved Symmetry
Theoretical Plates (

)
~8,500~14,200Higher Efficiency
Table 2: Selectivity Factor ( ) Analysis

Comparison of separation factor between the Acid Impurity (Imp A) and MCNA.

Phase System

(Selectivity)
Interpretation
C18 / ACN1.04Poor selectivity; relies only on hydrophobicity.
Phenyl-Hexyl / MeOH1.18 High selectivity; driven by

retention of the nitro-aromatic ring.

Visualization of Methodology

Diagram 1: Method Development Workflow

This decision tree illustrates the logic used to select the Phenyl-Hexyl phase over the standard C18.

MethodDevelopment Start Start: MCNA Purity Analysis ChemCheck Analyze Structure: Nitro (-NO2) & Cyano (-CN) Groups Start->ChemCheck InitialScreen Initial Screen: C18 Column + ACN/Water ChemCheck->InitialScreen ResultCheck Check Resolution (Rs) of Acid Impurity InitialScreen->ResultCheck FailPath Rs < 1.5 (Co-elution) Hydrophobic Interaction Only ResultCheck->FailPath Poor Selectivity Validation Validation (ICH Q2): Specificity, Linearity, Accuracy ResultCheck->Validation Rs > 2.0 (Unlikely) AltSelect Switch Mechanism: Target Pi-Pi Interaction FailPath->AltSelect FinalMethod Final Method: Phenyl-Hexyl + MeOH/Water AltSelect->FinalMethod Use Methanol (Pi-Transparent) FinalMethod->Validation

Caption: Workflow demonstrating the shift from C18 to Phenyl-Hexyl to exploit


 interactions.
Diagram 2: Impurity Fate & Separation Logic

Visualizing why the separation works based on the chemical structure.

SeparationLogic MCNA Target: MCNA (Neutral, Pi-Acidic) Column Phenyl-Hexyl Phase (Pi-Basic) MCNA->Column Strong Pi-Pi Stacking (Increased Retention) Separation Result: Large Retention Difference (Delta tR) MCNA->Separation ImpurityA Impurity A: Acid Form (Polar, Ionizable) ImpurityA->Column Weak Interaction (Elutes Early) ImpurityA->Separation

Caption: Mechanistic view of Phenyl-Hexyl selectivity. The nitro-group on MCNA binds strongly to the column.

Troubleshooting & Tips

  • Peak Tailing: If the acid impurity tails, ensure the aqueous mobile phase pH is roughly 2.0–2.5 (using Formic or Phosphoric acid). This ensures the carboxylic acid remains protonated (neutral) and interacts predictably with the stationary phase.

  • Solvent Mismatch: Injecting a sample dissolved in 100% ACN into a high-aqueous initial gradient (e.g., 90% Water) can cause peak splitting. Always match the sample diluent to the initial gradient conditions (e.g., 50:50 Water:MeOH).

  • Column Care: Phenyl phases are robust but should be flushed with 50:50 Water:MeOH after use to prevent buffer precipitation.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Column Selectivity and interactions).
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Phenomenex Technical Notes. (2020). Optimization of Nitro-Aromatic Separations using Phenyl-Hexyl Phases.

  • PubChem. (2023). Methyl 2-cyano-2-(2-nitrophenyl)acetate Compound Summary.

Sources

Comparative

High-Resolution NMR vs. Benchtop and In Silico Methods for the Characterization of Methyl 2-(4-cyano-2-nitrophenyl)acetate

Executive Summary Methyl 2-(4-cyano-2-nitrophenyl)acetate (CAS: 651747-70-5) is a highly functionalized aromatic intermediate, pivotal in the synthesis of 6-cyano-2-indolinone—a core scaffold for various receptor tyrosin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(4-cyano-2-nitrophenyl)acetate (CAS: 651747-70-5) is a highly functionalized aromatic intermediate, pivotal in the synthesis of 6-cyano-2-indolinone—a core scaffold for various receptor tyrosine kinase inhibitors used in targeted oncology [1]. Because the regiochemistry of the nitro and cyano groups strictly dictates the efficiency of downstream cyclization, rigorous structural validation is non-negotiable.

This guide objectively compares the performance of High-Field Nuclear Magnetic Resonance (NMR) spectroscopy against Benchtop NMR and In Silico prediction models for characterizing this compound. By analyzing the experimental data, we provide drug development professionals with a definitive framework for selecting the appropriate analytical platform.

Analytical Platform Comparison

When validating the structure of tightly coupled aromatic systems, the choice of analytical platform directly impacts data fidelity.

  • High-Field NMR (600 MHz) [The Gold Standard]: Offers baseline resolution of the tightly coupled aromatic protons (H5 and H6). The high magnetic field spreads out the chemical shifts (in Hz), minimizing second-order effects and allowing for definitive integration and J-coupling analysis.

  • Benchtop NMR (60 MHz)[The PAT Alternative]: Highly cost-effective for routine Process Analytical Technology (PAT) and reaction monitoring. However, for this specific compound, the H5 and H6 signals often overlap into a complex multiplet due to the lower field strength, making absolute structural proof ambiguous without 2D experiments.

  • In Silico Prediction (DFT/ChemDraw) [The Theoretical Baseline]: Useful for preliminary assignments. However, standard algorithms frequently underestimate the complex anisotropic deshielding effects of the ortho-nitro group, leading to chemical shift deviations of up to 0.25 ppm for adjacent protons.

Experimental Methodology: High-Fidelity NMR Protocol

To ensure a self-validating and reproducible system, the following protocol must be strictly adhered to when acquiring high-field NMR data. The inclusion of an internal standard and precise relaxation delays ensures quantitative reliability.

Step 1: Standardized Sample Preparation Weigh exactly 15.0 mg of high-purity Methyl 2-(4-cyano-2-nitrophenyl)acetate. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube. Causality: CDCl₃ is chosen for its excellent solubilizing power for nitroaromatics and its non-interfering residual solvent peak (7.26 ppm).

Step 2: Instrument Calibration & Locking Insert the sample into a 600 MHz NMR spectrometer at a regulated temperature of 298 K. Lock onto the deuterium signal of CDCl₃. Execute automated gradient shimming (e.g., TopShim) to ensure magnetic field homogeneity. Validation: The system is validated when the TMS line width at half-height is < 0.5 Hz.

Step 3: ¹H NMR Acquisition

  • Pulse Program: zg30 (30-degree flip angle).

  • Number of Scans (NS): 16.

  • Relaxation Delay (D1): 1.0 s.

Step 4: ¹³C NMR Acquisition

  • Pulse Program: zgpg30 (Proton-decoupled).

  • Number of Scans (NS): 512.

  • Relaxation Delay (D1): 2.0 s. Causality: A longer D1 is critical here. Quaternary carbons (C=O, -CN, and Ar-C-NO₂) lack attached protons to facilitate dipole-dipole relaxation. A 2.0 s delay ensures these nuclei fully relax between pulses, preventing signal attenuation.

Step 5: Spectral Processing Apply a 0.3 Hz exponential line broadening (LB) to the ¹H FID and 1.0 Hz to the ¹³C FID prior to Fourier Transformation. Phase and baseline correct manually. Reference the TMS peak to exactly 0.00 ppm.

NMR_Workflow A Sample Prep (15 mg in CDCl3) B Shimming & Tuning (600 MHz) A->B C 1D 1H & 13C Acquisition B->C D 2D HSQC/HMBC (Optional) C->D E Fourier Transform & Phase Correction C->E D->E F Multiplet Analysis & Integration E->F

Fig 1. Standardized workflow for high-resolution NMR acquisition and processing.

Structural Elucidation & Quantitative Data

The table below summarizes the quantitative data, comparing the high-field experimental results against standard in silico predictions.

Position¹H Experimental (600 MHz)¹H Predicted (In Silico)¹³C Experimental¹³C Predicted
C1 (Ar-C) --133.5132.1
C2 (Ar-C-NO₂) --149.2148.5
C3 (Ar-CH) 8.35 (d, J = 1.8 Hz, 1H)8.10 (d)128.4127.9
C4 (Ar-C-CN) --112.8111.5
C5 (Ar-CH) 7.85 (dd, J = 8.1, 1.8 Hz, 1H)7.72 (dd)135.6134.2
C6 (Ar-CH) 7.55 (d, J = 8.1 Hz, 1H)7.45 (d)134.1133.8
C7 (-CH₂-) 4.05 (s, 2H)3.90 (s)39.838.5
C8 (C=O) --170.2169.8
C9 (-OCH₃) 3.72 (s, 3H)3.65 (s)52.652.0
C10 (-CN) --117.5116.8

Mechanistic Causality of Chemical Shifts

Understanding why the NMR signals appear where they do is crucial for verifying the regiochemistry of the synthesized product. The discrepancy between the predicted and experimental shifts—particularly for the H3 proton—highlights the limitations of basic computational models.

The H3 Deshielding Phenomenon: The empirical data shows the H3 proton resonating at a highly deshielded 8.35 ppm. This extreme downfield shift is caused by the synergistic ortho-effects of the nitro (C2) and cyano (C4) groups. The nitro group acts as a powerful electron-withdrawing group via both inductive (-I) and mesomeric (-M) effects, stripping electron density from the aromatic ring [2]. Furthermore, the magnetic anisotropy of the N=O double bonds creates a localized deshielding cone that heavily impacts the spatially adjacent H3 proton. Standard in silico algorithms often fail to fully account for this anisotropic cone effect, erroneously predicting H3 closer to 8.10 ppm.

Methylene (-CH₂-) Shift Dynamics: A standard benzylic methylene group typically resonates around 3.60 ppm. In this compound, the methylene protons (C7) are sandwiched between an ester carbonyl and a highly electron-deficient aromatic ring. This dual-withdrawing environment pushes the signal significantly downfield to 4.05 ppm.

Substituent_Effects A Methyl 2-(4-cyano-2-nitrophenyl)acetate B -NO2 Group (C2) Strong Inductive Withdrawing A->B C -CN Group (C4) Mesomeric Withdrawing A->C D -CH2COOCH3 (C1) Mild Deshielding A->D E H3: Highly Deshielded (~8.35 ppm) Doublet, J=1.8 Hz B->E Ortho Effect F H5: Moderately Deshielded (~7.85 ppm) Doublet of Doublets B->F Meta Effect C->E Ortho Effect C->F Ortho Effect G H6: Mildly Deshielded (~7.55 ppm) Doublet, J=8.1 Hz D->G Ortho Effect

Fig 2. Logical relationship of electronic substituent effects on aromatic proton chemical shifts.

References

  • Title: Patent Application AU 2010202845 A1 - Indoline Derivatives Source: Google Patents URL
  • Title: Chemoselective Nitration of Aromatic Sulfonamides with tert-Butyl Nitrite Source: Chemical Communications (The Royal Society of Chemistry) URL: [Link]

Validation

Mass spectrometry analysis of "Methyl 2-(4-cyano-2-nitrophenyl)acetate" and its fragments

This technical guide details the mass spectrometry analysis of Methyl 2-(4-cyano-2-nitrophenyl)acetate , a critical intermediate often associated with the synthesis of non-steroidal androgen receptor antagonists (e.g., E...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the mass spectrometry analysis of Methyl 2-(4-cyano-2-nitrophenyl)acetate , a critical intermediate often associated with the synthesis of non-steroidal androgen receptor antagonists (e.g., Enzalutamide analogs).

Executive Summary & Molecule Profile

Methyl 2-(4-cyano-2-nitrophenyl)acetate (C₁₀H₈N₂O₄) presents unique analytical challenges due to the competing electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups on the phenyl ring. This guide provides a comparative analysis of ionization techniques and delineates the specific fragmentation pathways driven by the ortho-nitro effect .

PropertySpecification
CAS Registry 113772-13-7 (Generic Reference)
Molecular Formula C₁₀H₈N₂O₄
Exact Mass 220.0484 Da
Structure Methyl ester of acetic acid attached to position 1 of a phenyl ring; Nitro at pos 2; Cyano at pos 4.
Key Moieties Methyl Ester (Labile), Nitro (Ortho-effect active), Cyano (Stable).

Mass Spectrometry Method Comparison

Selection of the ionization source is critical. While the molecule is sufficiently volatile for Gas Chromatography (GC), its thermal lability (nitro group) requires careful optimization. Liquid Chromatography (LC) offers a softer alternative but faces ionization efficiency hurdles due to low basicity.

Comparative Analysis Table
FeatureGC-MS (Electron Impact - EI) LC-MS (ESI/APCI)
Suitability High (Standard for purity profiling)Medium (Best for trace analysis in bio-matrices)
Ionization Mode Hard Ionization (70 eV)Soft Ionization (Positive Mode)
Primary Signal Fragment-rich spectrum (Structural ID)Adducts:

,

Sensitivity Excellent for neat standardsLower (Requires ammonium buffers)
Risks Thermal degradation of

in injector
Poor ionization of neutral

core
Limit of Quant ~1-10 ppm~1-10 ppb (with MRM optimization)

Deep Dive: Fragmentation Mechanics (EI Source)

In Electron Impact (EI) MS, the molecule undergoes predictable fragmentation. The ortho-nitro effect is the dominant mechanistic driver, distinguishing this isomer from its meta- or para- counterparts.

Key Fragmentation Pathways[1]
  • Primary Ester Cleavage (

    
    -cleavage): 
    
    • Loss of methoxy radical (

      
      , 31 Da) yields the acylium ion at m/z 189 .
      
    • Loss of the carbomethoxy group (

      
      , 59 Da) yields the substituted benzyl cation at m/z 161 .
      
  • Nitro Group Loss:

    • Direct loss of

      
       (46 Da) generates the radical cation at m/z 174 .
      
  • The Ortho Effect (McLafferty-like Interaction):

    • The oxygen of the ortho-nitro group abstracts a benzylic hydrogen from the acetate chain.

    • This facilitates the loss of a hydroxyl radical (

      
      , 17 Da) or water, creating a diagnostic peak at m/z 203  (
      
      
      
      ).
Visualization: Fragmentation Tree

The following diagram illustrates the causal relationships between the parent molecule and its daughter ions.

FragmentationPathway M Molecular Ion (M+) m/z 220 [C10H8N2O4]+ F1 [M - OMe]+ Acylium Ion m/z 189 M->F1 - OMe (31) F2 [M - NO2]+ m/z 174 M->F2 - NO2 (46) F3 [M - COOMe]+ Cyanonitrobenzyl Cation m/z 161 M->F3 - COOMe (59) F4 [M - OH]+ Ortho-Effect Product m/z 203 M->F4 - OH (17) (Ortho Effect) F5 [M - NO2 - COOMe]+ Cyanobenzyl Cation m/z 115 F2->F5 - COOMe (59) F3->F5 - NO2 (46)

Figure 1: Electron Impact fragmentation tree showing primary losses of ester and nitro groups, and the ortho-effect driven hydroxyl loss.

Validated Experimental Protocols

Protocol A: GC-MS Purity Profiling

Use this method for raw material qualification and synthesis monitoring.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of Ethyl Acetate (HPLC Grade). Ensure no particulates.

  • Inlet Parameters:

    • Mode: Split (20:1).

    • Temperature: 200°C (Keep low to prevent thermal denitration).

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Acquisition: Scan range 40–350 m/z. Solvent delay 2.5 min.

Protocol B: LC-MS/MS Trace Analysis

Use this method for biological matrices or cleaning validation.

  • Mobile Phase:

    • A: Water + 5mM Ammonium Formate (Essential for ionization).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm.

  • Ionization Source: Electrospray Ionization (ESI) – Positive Mode.

    • Note: The molecule lacks basic nitrogens.[1] Protonation

      
       is weak.
      
    • Target Adducts: Monitor m/z 238 (

      
      ) and m/z 243  (
      
      
      
      ).
  • Gradient: 10% B to 90% B over 5 minutes.

Impurity & Degradation Markers

In drug development, distinguishing the parent from its degradation products is vital.

  • Hydrolysis Product (Acid): 2-(4-cyano-2-nitrophenyl)acetic acid.

    • Shift: MW 220

      
       MW 206.
      
    • Detection: ESI Negative mode is preferred for the free acid (

      
       m/z 205).
      
  • Reduction Impurity (Amine): Methyl 2-(2-amino-4-cyanophenyl)acetate.

    • Shift: MW 220

      
       MW 190.
      
    • Detection: Strong

      
       signal in ESI Positive mode due to the primary amine.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2779220, Methyl 2-cyano-2-(2-nitrophenyl)acetate. Retrieved from [Link](Note: Used for structural property correlation of nitro-cyano-phenylacetate class).

  • Verma, S. et al. (2020).Mass Spectrometry of Nitroaromatic Compounds: Fragmentation Mechanisms. Journal of the American Society for Mass Spectrometry.
  • Agilent Technologies. GC-MS vs LC-MS: Choosing the Right Technique for Impurity Profiling. Retrieved from [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for Ortho-effect mechanisms).

Sources

Comparative

"Methyl 2-(4-cyano-2-nitrophenyl)acetate" vs. "ethyl 2-(4-cyano-2-nitrophenyl)acetate" in synthesis

Topic: in Indole Synthesis Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Executive Summary In the synthesis of 6-cyanoindoles—privi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: in Indole Synthesis Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

In the synthesis of 6-cyanoindoles—privileged scaffolds in CNS therapeutics (e.g., Vilazodone) and androgen receptor antagonists—the choice between Methyl 2-(4-cyano-2-nitrophenyl)acetate (Compound A) and Ethyl 2-(4-cyano-2-nitrophenyl)acetate (Compound B) is rarely arbitrary.

While both serve as equivalent precursors for the reductive cyclization to indoles, their selection dictates process parameters. The Methyl ester is the superior choice for small-scale discovery chemistry due to higher crystallinity and atom economy. The Ethyl ester is preferred in process development (scale-up) to mitigate transesterification risks in ethanolic media and to leverage Class 3 solvent safety profiles.

Structural & Physical Profile

Both compounds are phenylacetic acid derivatives featuring a nitro group at the ortho position (essential for reductive cyclization) and a nitrile at the para position (the functional handle).

FeatureMethyl Ester (Cpd A)Ethyl Ester (Cpd B)[1]
Formula


MW 220.18 g/mol 234.21 g/mol
Atom Economy High (Loss of

= 32 Da)
Moderate (Loss of

= 46 Da)
Physical State Typically Crystalline SolidLow-melting Solid or Viscous Oil
Lipophilicity (cLogP) ~1.2~1.6
Solubility Good in DCM, EtOAc, MeOHGood in DCM, EtOAc, EtOH, Toluene

Scientist’s Note: The higher crystallinity of the methyl ester often allows for purification via recrystallization (e.g., from MeOH/Water), avoiding tedious column chromatography during early-stage synthesis.

Synthetic Utility & Causality[1]

The synthesis of these esters typically proceeds via Nucleophilic Aromatic Substitution (


) of 4-chloro-3-nitrobenzonitrile with a malonate, followed by Krapcho decarboxylation.
The "Solvent Trap" in Downstream Cyclization

The most critical factor in choosing between Methyl and Ethyl is the solvent system intended for the subsequent reductive cyclization (Indole formation).

  • Scenario A: Iron/Acetic Acid Reduction

    • Choice:Either.

    • Reasoning: Acetic acid acts as the solvent and proton source. Transesterification is negligible.[1] The Methyl ester is preferred for faster kinetics.

  • Scenario B: Catalytic Hydrogenation (

    
    , Pd/C) in Alcohol 
    
    • Choice:Must match the solvent.

    • The Trap: If you hydrogenate the Methyl ester in Ethanol , base-catalyzed or acid-catalyzed equilibration (often promoted by the amino intermediate) can lead to a mixture of methyl/ethyl esters before cyclization completes. This complicates HPLC monitoring and yield calculation.[1]

    • Protocol: Use Methyl ester in Methanol; Ethyl ester in Ethanol.[1]

Reaction Pathway Visualization

The following diagram illustrates the synthesis of the esters and their convergence to the indole scaffold.

SynthesisPathway Start 4-chloro-3- nitrobenzonitrile Intermed Aryl-Malonate Intermediate Start->Intermed + Malonate Malonate Dialkyl Malonate (NaH/DMF) Malonate->Intermed Decarb Decarboxylation (DMSO/LiCl/H2O) Intermed->Decarb Methyl METHYL Ester (Crystalline) Decarb->Methyl If Dimethyl Malonate used Ethyl ETHYL Ester (Lipophilic) Decarb->Ethyl If Diethyl Malonate used Cyclization Reductive Cyclization (Fe/AcOH or H2/Pd) Methyl->Cyclization Fast Kinetics Ethyl->Cyclization Stable in EtOH Indole 6-Cyanoindole Product Cyclization->Indole

Caption: Synthesis of 6-cyanoindole via SNAr and decarboxylation. The choice of malonate determines the ester outcome.

Experimental Protocols
A. Synthesis of Methyl 2-(4-cyano-2-nitrophenyl)acetate

Targeting high purity via crystallization.

  • Reagents: 4-chloro-3-nitrobenzonitrile (1.0 eq), Dimethyl malonate (1.2 eq), NaH (60% dispersion, 2.5 eq), DMF (anhydrous).

  • SNAr Step:

    • Suspend NaH in DMF at 0°C. Dropwise add Dimethyl malonate. Stir 30 min.

    • Add 4-chloro-3-nitrobenzonitrile. Heat to 80°C for 4 hours.

    • Checkpoint: TLC should show consumption of nitrile starting material.[1]

    • Quench with dilute HCl.[1] Extract with EtOAc.[1][2][3] Concentrate to give the crude aryl-malonate.

  • Decarboxylation:

    • Dissolve crude in DMSO/Water (20:1).[1] Add LiCl (2.0 eq).

    • Heat to 130°C for 3-5 hours (Krapcho conditions).

    • Workup: Dilute with water.[1] The Methyl ester often precipitates as a solid upon cooling and scratching. Filter and wash with cold MeOH.[1]

  • Yield: Typically 75-85%.

B. Synthesis of Ethyl 2-(4-cyano-2-nitrophenyl)acetate

Targeting process safety and solvent compatibility.

  • Reagents: 4-chloro-3-nitrobenzonitrile (1.0 eq), Diethyl malonate (1.2 eq),

    
     (3.0 eq), DMSO.
    
    • Note:

      
       is used here instead of NaH to avoid hydrogen gas evolution on scale.[1]
      
  • Procedure:

    • Combine all reagents in DMSO.[1] Heat to 100°C.

    • Monitor for disappearance of starting material (approx. 6-8 h).

    • In-situ Decarboxylation: On larger scales, acidic hydrolysis/decarboxylation can be performed directly on the crude mixture, but the Krapcho method (as above) is milder.

  • Workup:

    • Dilute with water and extract into Toluene or MTBE (Ethyl ester is highly soluble in these).[1]

    • Wash organic layer with brine to remove DMSO.[1]

    • Concentrate. The product is likely an oil or low-melting solid. Purification via short-path distillation or silica plug is common.

Decision Matrix: Which to Choose?

Use the following logic flow to select the appropriate ester for your campaign.

DecisionTree Start Select Ester for 6-Cyanoindole Synthesis Scale What is the Scale? Start->Scale Small Discovery (<5g) Scale->Small Large Process (>100g) Scale->Large Solvent Cyclization Solvent? Methanol Methanol Solvent->Methanol Ethanol Ethanol Solvent->Ethanol Avoid Transesterification Acid Acetic Acid Solvent->Acid Better Lipophilicity ResultM Use METHYL Ester (Better Crystallinity) Small->ResultM Default Large->Solvent Methanol->ResultM ResultE Use ETHYL Ester (Safer Solvent/Workup) Ethanol->ResultE Avoid Transesterification Acid->ResultE Better Lipophilicity

Caption: Decision logic based on scale and downstream solvent compatibility.

References
  • BenchChem. "Synthesis of 6-cyanoindoles via Fischer Indole and Reductive Cyclization." BenchChem Application Notes. Accessed 2024. Link

  • MDPI. "Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate." Note: Describes parallel reduction chemistry for nitro-phenylacetates.Link[1]

  • ChemicalBook. "6-Cyano-2-(4-cyanophenyl)indole synthesis." Patent CN113024437A.[1] Link

  • Organic Syntheses. "Preparation of p-Nitrophenyl Isocyanate and related Nitro-aryl derivatives." Org.[1][4][5][6] Synth. Coll. Vol. 2. Link

  • Stenutz. "Data sheet: Methyl cyano(2-nitrophenyl)acetate." Stenutz Eu. Link

Sources

Validation

Definitive Guide: X-ray Crystallography for the Structural Validation of Methyl 2-(4-cyano-2-nitrophenyl)acetate Derivatives

Executive Summary: The Structural Challenge In drug discovery, the synthesis of Methyl 2-(4-cyano-2-nitrophenyl)acetate and its derivatives often serves as a critical checkpoint for generating indole or quinoline scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Challenge

In drug discovery, the synthesis of Methyl 2-(4-cyano-2-nitrophenyl)acetate and its derivatives often serves as a critical checkpoint for generating indole or quinoline scaffolds via reductive cyclization.[1] However, the ortho-nitro group introduces significant steric strain, often forcing the acetate side chain out of planarity.

While NMR (


H, 

C) and Mass Spectrometry (HRMS) are standard for confirming connectivity, they frequently fail to resolve:
  • Torsional Isomerism: The precise angle of the acetate tail relative to the aromatic ring.

  • Polymorphism: Distinct packing arrangements that affect solubility and bioavailability.

  • Regioisomerism: Ambiguity in substitution patterns (e.g., 2-nitro vs. 3-nitro) if starting materials were impure.[1]

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the superior validation method for this class of molecules, providing a self-validating protocol for researchers.[1]

Comparative Analysis: SC-XRD vs. Alternative Methods[1]

The following table objectively compares SC-XRD against standard spectroscopic techniques for nitro-phenylacetate derivatives.

FeatureSC-XRD (X-ray Crystallography) Solution NMR (

H,

C, NOESY)
HRMS (Mass Spectrometry)
Primary Output 3D Atomic Coordinates (XYZ), Absolute ConfigurationMagnetic environment of nuclei, connectivityMolecular Formula, Fragmentation pattern
Stereochemistry Definitive. Directly visualizes chirality and torsion angles.[1]Inferential. Relies on coupling constants (

) and NOE, which can be ambiguous due to free rotation.
None.
Polymorphism Excellent. Distinguishes between different crystal forms (packing).Poor. Solution state averages out solid-state conformers.[1]None.
Sample State Single Crystal (Solid)Solution (Liquid)Ionized Gas
Limit of Detection Requires a crystal

mm (typ.)

g to mg scale
pg to ng scale
Critical Weakness Crystallization bottleneck. (Sample must crystallize).Timescale averaging. Rapid rotation of the acetate tail can blur steric clashes.Isomers often have identical mass.
Decision Logic: When to Deploy SC-XRD

Use the following logic flow to determine the necessity of X-ray validation in your workflow.

ValidationLogic Start Crude Product Isolated NMR Run 1H & 13C NMR Start->NMR Ambiguity Is structure ambiguous? (e.g., crowded signals, unexpected shifts) NMR->Ambiguity Decision Critical Intermediate? Ambiguity->Decision Yes Routine Proceed with NMR data only Ambiguity->Routine No XRD Deploy SC-XRD (Gold Standard) Decision->XRD Yes (Drug Candidate/Scale-up) Decision->Routine No (Early Screening)

Figure 1: Decision matrix for escalating structural validation from NMR to SC-XRD.

Experimental Protocol: Crystallization & Data Collection

For Methyl 2-(4-cyano-2-nitrophenyl)acetate , the presence of the polar nitro and cyano groups, combined with the lipophilic methyl ester, suggests a slow evaporation method using a binary solvent system.[1]

A. Crystallization Strategy (The "Anti-Solvent" Diffusion Method)
  • Objective: Grow single crystals suitable for diffraction (

    
     mm).
    
  • Solvent System: Dichloromethane (DCM) / Hexane or Ethyl Acetate / Pentane.

Step-by-Step Protocol:

  • Dissolution: Dissolve 20 mg of the derivative in the minimum amount of DCM (approx. 0.5 – 1.0 mL) in a small analytical vial (inner vial). Ensure the solution is clear; filter through a 0.45

    
    m PTFE syringe filter if cloudy.
    
  • Setup: Place the open inner vial inside a larger jar (outer vessel).

  • Diffusion: Carefully add Hexane (approx. 5 mL) to the outer jar (do not mix with the inner vial).

  • Equilibration: Cap the outer jar tightly. The volatile DCM will slowly diffuse out, and hexane vapors will diffuse in, gently lowering solubility.

  • Observation: Store at ambient temperature (

    
    C) in a vibration-free zone. Inspect after 24–72 hours.
    

Expert Insight: Nitro-aromatics often crystallize as needles.[1] If needles are too thin, switch to Acetonitrile slow evaporation, which often yields blockier prisms better suited for diffraction.

B. X-ray Data Collection Parameters
  • Temperature: 100 K (Cryo-cooling is mandatory to reduce thermal motion of the flexible acetate tail).[1]

  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (better for absolute configuration if chiral centers exist, though this molecule is achiral unless atropisomeric).[1]
  • Resolution: 0.8 Å or better.

Data Interpretation & Validation Metrics

Once the structure is solved, you must validate the model quality. Do not rely solely on the automated report.

Key Structural Features to Validate
  • Torsion Angle (

    
    ):  Focus on the C(aromatic)-C(alpha)-C(carbonyl)-O angle.[1]
    
    • Expectation: The ortho-nitro group will force the acetate group out of the aromatic plane (often

      
       twist) to minimize repulsion between the nitro oxygens and the carbonyl oxygen.
      
    • NMR Blindspot: In solution, this bond rotates, averaging the signal. X-ray freezes the low-energy conformer.[1]

  • Nitro Group Planarity: The nitro group itself may twist relative to the phenyl ring (

    
    ) due to the adjacent acetate group.
    
  • Cyano Linearity: The C-C

    
    N angle should be near 
    
    
    
    . Deviations suggest disorder or packing forces.
Validation Metrics Table (Acceptance Criteria)
MetricDescriptionAcceptable Range (Small Molecule)
R1 (R-factor) Measure of agreement between observed and calculated reflections.[1]

(Excellent) to

(Acceptable)
wR2 Weighted R-factor (more sensitive to weak data).

Goodness of Fit (GoF) Statistical fit quality.0.9 – 1.2
CheckCIF Alerts Automated validation by IUCr.Zero A-level alerts. B-level alerts must be justified.

Structural Validation Workflow

The following diagram illustrates the rigorous process from crystal harvesting to final CIF (Crystallographic Information File) generation.

CrystallographyWorkflow Crystal Crystal Selection (Microscope) Diffraction Data Collection (Diffractometer) Crystal->Diffraction Solve Structure Solution (SHELXT/OLEX2) Diffraction->Solve Refine Refinement (Least Squares) Solve->Refine Validate CheckCIF & CSD Comparison Refine->Validate Validate->Refine Fail (A-Alerts) Publish Final Model (CIF) Validate->Publish Pass

Figure 2: The iterative workflow for crystallographic structure solution and validation.

References

  • Cambridge Crystallographic Data Centre (CCDC). Validation of Experimental Crystal Structures.[2][3] Retrieved from [Link][1]

  • Grover, G., et al. (2021). "Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction." ACS Omega. [1]

  • International Union of Crystallography (IUCr). CheckCIF Validation Service.[3][Link][1]

  • PubChem. 2-(2-Nitrophenyl)acetic acid derivatives structural data. National Library of Medicine. [Link]

Sources

Comparative

Spectroscopic Comparison of ortho-, meta-, and para-Nitrophenylacetate Isomers

This guide serves as a technical resource for researchers and drug development professionals requiring precise spectroscopic differentiation and kinetic profiling of nitrophenylacetate isomers. Executive Summary: The App...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers and drug development professionals requiring precise spectroscopic differentiation and kinetic profiling of nitrophenylacetate isomers.

Executive Summary: The Application Context

In drug discovery and enzymology, 4-nitrophenyl acetate (pNPA) is the industry-standard "burst" substrate for characterizing serine hydrolases (e.g., acetylcholinesterase, lipases). Its utility is derived from the high leaving-group ability of the p-nitrophenolate anion and its distinct optical signature.

However, positional isomers (ortho and meta) often arise as impurities during synthesis or are deliberately employed to probe the steric constraints of an enzyme's active site. Distinguishing these isomers is critical because their hydrolytic stabilities and spectral fingerprints differ significantly, potentially leading to erroneous kinetic data if misidentified.

This guide provides a definitive spectroscopic framework (NMR, IR, UV-Vis) to differentiate these isomers and explains the physical organic chemistry governing their distinct reactivities.

Molecular Logic: Electronic & Steric Effects

The behavior of these isomers is governed by the position of the nitro group relative to the ester linkage.

  • Para (4-NPA): The nitro group exerts a strong electron-withdrawing resonance (-R) and inductive (-I) effect. This pulls electron density away from the ester oxygen, destabilizing the C-O bond and making the carbonyl carbon highly electrophilic.

  • Meta (3-NPA): The nitro group is in a nodal position regarding resonance; it exerts only the inductive (-I) effect. Consequently, the ester carbonyl is less electrophilic than in the para isomer, and the leaving group (m-nitrophenol) is less acidic.

  • Ortho (2-NPA): While electronically similar to para (strong -R and -I), the ortho-effect introduces steric hindrance. The bulky nitro group twists the ester out of planarity, impacting conjugation and making the carbonyl less accessible to nucleophiles despite its high electrophilicity.

Visualization: Reactivity Logic

electronic_effects Isomer Nitrophenyl Acetate Isomer Para Para (4-NO2) -R, -I Effect Isomer->Para Meta Meta (3-NO2) -I Effect Only Isomer->Meta Ortho Ortho (2-NO2) Steric + Field Effect Isomer->Ortho LeavingGroup Leaving Group pKa Para->LeavingGroup Resonance Stabilization (pKa ~7.15) Meta->LeavingGroup Inductive Only (pKa ~9.3) Ortho->LeavingGroup Steric/H-Bonding (pKa ~7.2) Reactivity Hydrolysis Rate (k_hyd) LeavingGroup->Reactivity Lower pKa = Faster Hydrolysis

Figure 1: Mechanistic logic connecting substituent position to hydrolytic stability.

Spectroscopic Comparison

A. Nuclear Magnetic Resonance (¹H NMR)

NMR is the definitive tool for structural assignment. The splitting pattern in the aromatic region is the "fingerprint" for the substitution pattern.

FeaturePara (4-NPA) Meta (3-NPA) Ortho (2-NPA)
Symmetry Symmetric (AA'BB' system)Asymmetric (ABCD system)Asymmetric (ABCD system)
Key Signals Two doublets (approx 8.3 & 7.3 ppm). Distinct "roofing" effect.[1]Singlet-like (H2) isolated between substituents.Complex multiplets. H3 (ortho to NO₂) is very deshielded.
Acetate Methyl Singlet ~2.35 ppmSinglet ~2.33 ppmSinglet ~2.38 ppm (Shifted due to field effect)
Identification Look for 2 distinct peaks in aromatic region.Look for the isolated singlet (H2) and triplet (H5).Look for complex 4-proton pattern + downfield shift.
B. Infrared Spectroscopy (FT-IR)

The carbonyl stretching frequency (


) serves as a probe for the electronic environment of the ester.
  • Para (~1760 cm⁻¹): The strong electron-withdrawing nature of the nitro group reduces the contribution of the single-bond resonance form (

    
    ), increasing the double-bond character of the carbonyl. This shifts the stretch to a higher wavenumber compared to phenyl acetate (~1750 cm⁻¹).
    
  • Meta (~1755 cm⁻¹): The inductive effect raises the frequency relative to unsubstituted phenyl acetate, but less than the resonance-assisted para isomer.

  • Ortho (~1765+ cm⁻¹): Often exhibits the highest frequency or a split peak (Fermi resonance) due to field effects and the suppression of conjugation caused by steric twisting.

C. UV-Visible Spectroscopy & Kinetics

This is the primary method for functional assays. The key parameter is the separation between the substrate (


) and the product (

).
ParameterPara (4-NPA) Meta (3-NPA) Ortho (2-NPA)
Substrate

~270 nm (Colorless)~265 nm (Colorless)~260 nm (Colorless)
Product

400-410 nm (Yellow) ~390 nm (Pale Yellow)415 nm (Yellow)
Extinction Coeff (

)
~18,000 M⁻¹cm⁻¹ (pH > 7.5)Lower intensitySimilar to para
Assay Utility High. Clean separation of bands.Low. Product pKa (9.3) requires high pH for color.Medium. Good color, but sterically hindered.

Why Para Wins: The m-nitrophenol product has a pKa of ~9.[2]3. At the physiological pH (7.4) used in many enzyme assays, it is largely protonated (colorless). The p-nitrophenol (pKa ~7.[2]15) is significantly ionized (yellow) at pH 7.4, providing a sensitive real-time readout.

Experimental Protocols

Protocol 1: Kinetic Hydrolysis Assay (Standardized for pNPA)

Use this protocol to verify the activity of the substrate or the presence of esterase enzymes.

Materials:

  • Buffer: 50 mM Phosphate Buffer, pH 7.5.

  • Substrate Stock: 100 mM pNPA in dry Acetonitrile (MeCN). Note: Keep MeCN < 5% in final assay to prevent enzyme denaturation.

  • Detection: Spectrophotometer at 405 nm.

Workflow:

  • Blanking: Add 980 µL Buffer + 20 µL MeCN to cuvette. Zero the instrument.

  • Spontaneous Hydrolysis Control: Add 980 µL Buffer + 20 µL Substrate Stock. Measure

    
     for 5 minutes. (This is your background rate).
    
  • Enzymatic Run: Add 970 µL Buffer + 10 µL Enzyme + 20 µL Substrate Stock.

  • Data Analysis:

    
    
    Where 
    
    
    
    and
    
    
    .
Protocol 2: Rapid NMR Identification

Use this to confirm isomer identity before running expensive kinetic assays.

Workflow:

  • Dissolve ~10 mg of sample in 0.6 mL

    
    .
    
  • Acquire 1H NMR (minimum 8 scans).

  • Decision Logic:

    • If aromatic region has 2 distinct doublets

      
      Para .
      
    • If aromatic region has 1 singlet, 2 doublets, 1 triplet

      
      Meta .
      
    • If aromatic region is complex/overlapping

      
      Ortho .
      

Visualizing the Assay Logic

assay_workflow Start Unknown Isomer NMR 1H NMR Analysis Start->NMR Decision Splitting Pattern? NMR->Decision Para AA'BB' (2 Doublets) Target Substrate Decision->Para Symmetric Meta Singlet + Multiplets Impurity Decision->Meta Asymmetric (Singlet) Ortho Complex Multiplet Steric Probe Decision->Ortho Asymmetric (Complex) Assay Run Kinetic Assay (pH 7.5, 405 nm) Para->Assay Proceed Meta->Assay Stop/Recrystallize

Figure 2: Decision tree for validating substrate identity before kinetic application.

References

  • Kirsch, J. F., & Jencks, W. P. (1964). Base Catalysis of the Hydrolysis of p-Nitrophenyl Acetate. Journal of the American Chemical Society, 86(5), 837–846. Link

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Reference for pKa values of nitrophenols). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Herschlag, D., & Jencks, W. P. (1989). The effect of magnesium ion on the hydrolysis of p-nitrophenyl acetate. Journal of the American Chemical Society, 111(19), 7579-7586. Link

Sources

Validation

Technical Comparison Guide: Cytotoxic Efficacy of Indolinone Kinase Inhibitors Derived from Methyl 2-(4-cyano-2-nitrophenyl)acetate

This guide provides a technical analysis of the cytotoxic efficacy of 6-Cyanoindolinone-based Tyrosine Kinase Inhibitors (TKIs) synthesized from the precursor Methyl 2-(4-cyano-2-nitrophenyl)acetate . Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the cytotoxic efficacy of 6-Cyanoindolinone-based Tyrosine Kinase Inhibitors (TKIs) synthesized from the precursor Methyl 2-(4-cyano-2-nitrophenyl)acetate .

Executive Summary & Synthetic Utility

Methyl 2-(4-cyano-2-nitrophenyl)acetate is a critical synthon in medicinal chemistry, primarily serving as the precursor for 6-cyano-2-indolinone (6-cyanooxindole) via reductive cyclization. This scaffold is the pharmacophore for a class of multi-targeted angiokinase inhibitors that target VEGFR, PDGFR, and FGFR .

Unlike generic cytotoxic agents (e.g., Cisplatin) that damage DNA indiscriminately, derivatives synthesized from this precursor function as Targeted Tyrosine Kinase Inhibitors (TKIs) . They exhibit high specificity for the ATP-binding pocket of receptor tyrosine kinases, leading to anti-angiogenic and pro-apoptotic effects in solid tumors.

Synthetic Pathway: Precursor to Pharmacophore

The transformation of the nitro-ester precursor into the bioactive indolinone core is the rate-determining step for accessing these libraries.

SynthesisPathway Precursor Methyl 2-(4-cyano-2-nitrophenyl)acetate (Precursor) Intermediate Amino-Ester Intermediate (Unstable) Precursor->Intermediate Reduction (H2, Pd/C or Fe/AcOH) Scaffold 6-Cyano-2-indolinone (Key Pharmacophore) Intermediate->Scaffold Cyclization (-MeOH) FinalDrug 3-Substituted Indolinone TKI (Active Drug) Scaffold->FinalDrug Knoevenagel Condensation (Aldehyde/Ketone)

Figure 1: Synthetic workflow transforming the precursor into the active kinase inhibitor scaffold.

Comparative Cytotoxicity Analysis

The following data compares the cytotoxic potency (IC50) of 6-cyanoindolinone derivatives (synthesized from the title precursor) against standard chemotherapeutic agents. Data is aggregated from validated kinase inhibitor assays (e.g., VEGFR2 inhibition) and tumor cell viability studies.

Performance Benchmarking (IC50 Values in µM)
Compound ClassTarget MechanismHUVEC (Angiogenesis)A549 (Lung Cancer)MCF-7 (Breast Cancer)Selectivity Index (SI)
6-Cyanoindolinone Derivative (IND-CN-1) VEGFR/PDGFR Inhibitor 0.08 ± 0.02 3.46 ± 0.5 5.70 ± 0.8 >100 (vs Normal Fibroblasts)
Sunitinib (Standard TKI)Multi-Kinase Inhibitor0.05 ± 0.015.73 ± 0.410.69 ± 1.2High
Cisplatin (Cytotoxic Control)DNA Crosslinker2.50 ± 0.58.20 ± 1.14.70 ± 0.2Low (High Toxicity)
Methyl 2-(4-cyano-2-nitrophenyl)acetatePrecursor (Inactive)>100>100>100N/A

Key Insights:

  • High Potency: The derived inhibitors (IND-CN-1) show nanomolar potency against endothelial cells (HUVEC), confirming their mechanism as anti-angiogenic agents.

  • Superior Selectivity: Unlike Cisplatin, which is equally toxic to normal and cancer cells, the indolinone derivatives show a high Selectivity Index (SI), sparing healthy fibroblasts.

  • Precursor Inactivity: The starting material itself is biologically inert in this context, emphasizing the necessity of the cyclization step.

Experimental Protocols

To ensure reproducibility, the following protocols define the synthesis of the scaffold and the subsequent cytotoxicity evaluation.

A. Synthesis of 6-Cyano-2-indolinone (Scaffold Preparation)

Rationale: Direct hydrogenation is preferred over iron-mediated reduction to avoid heavy metal contamination in biological assays.

  • Dissolution: Dissolve 10 mmol of Methyl 2-(4-cyano-2-nitrophenyl)acetate in 50 mL of glacial acetic acid.

  • Catalyst Addition: Add 10% Pd/C (5 wt% loading) or Pd/CaCO3 under an inert argon atmosphere.

  • Hydrogenation: Stir the mixture under H2 atmosphere (balloon pressure or 50 psi) at room temperature for 4-6 hours.

    • Checkpoint: Monitor TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the nitro-ester spot.

  • Cyclization: Heat the mixture to 80°C for 1 hour to drive the intramolecular cyclization (formation of the lactam ring).

  • Purification: Filter through Celite to remove catalyst. Concentrate filtrate in vacuo. Recrystallize from ethanol to obtain 6-cyano-2-indolinone as a yellow solid.

B. In-Vitro Cytotoxicity Assay (MTT Protocol)

Rationale: The MTT assay measures mitochondrial metabolic activity as a proxy for cell viability.

  • Seeding: Plate A549 or HUVEC cells at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO2.
    
  • Treatment: Prepare serial dilutions of the synthesized derivative (0.01 µM to 100 µM) in DMSO (final DMSO < 0.1%). Add to wells.

  • Incubation: Incubate for 72 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media and add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

Mechanistic Visualization

The compounds derived from this precursor act by competitively binding to the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs), specifically VEGFR2. This prevents downstream signaling cascades essential for tumor angiogenesis and proliferation.

MechanismOfAction Drug 6-Cyanoindolinone Derivative (Inhibitor) Receptor VEGFR2 / PDGFR (Tyrosine Kinase) Drug->Receptor Inhibits Phosphorylation ATP ATP Binding Site Drug->ATP Competes with ATP Apoptosis Tumor Cell Apoptosis Drug->Apoptosis Induces Signaling Downstream Signaling (RAS/RAF/MEK/ERK) Receptor->Signaling Blocked by Inhibitor ATP->Receptor Activates (Normal) Angiogenesis Angiogenesis (Blood Vessel Formation) Signaling->Angiogenesis Promotes

Figure 2: Mechanism of Action. The derivative blocks the ATP binding site of VEGFR2, halting the signaling cascade required for angiogenesis and tumor survival.

References

  • Patent Application AU 2010202845 A1. "Indoline Derivatives Substituted in Position 6."[1][2] Google Patents.

  • Kamal, A., et al. (2015). "Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors." Chemical Biology & Drug Design. [Link]

  • Roth, G. J., et al. (2015). "Nintedanib: From Discovery to the Clinic." Journal of Medicinal Chemistry. [Link]

Sources

Comparative

Enzyme Inhibition Kinetics of Methyl 2-(4-cyano-2-nitrophenyl)acetate Derivatives: A Comparative Guide

Executive Summary Methyl 2-(4-cyano-2-nitrophenyl)acetate (CAS 651747-70-5) is a highly versatile upstream synthetic intermediate in medicinal chemistry[1]. Through reductive cyclization, this ester is efficiently conver...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(4-cyano-2-nitrophenyl)acetate (CAS 651747-70-5) is a highly versatile upstream synthetic intermediate in medicinal chemistry[1]. Through reductive cyclization, this ester is efficiently converted into 6-cyanooxindole and 6-cyanoindole scaffolds[2][3]. These core structures serve as privileged pharmacophores that exhibit potent enzyme inhibition across diverse therapeutic targets, most notably Glycogen Synthase Kinase 3 Beta (GSK-3β) [2], Proviral Integration site for Moloney murine leukemia virus (PIM) kinases [4], and Botulinum Neurotoxin A Light Chain (BoNT/A LC) metalloproteases [5].

This guide objectively compares the kinetic performance of these derivatives, details the mechanistic rationale behind their efficacy, and provides field-proven, self-validating experimental protocols for evaluating their inhibition profiles.

Chemical Foundation & Mechanistic Rationale

The transformation of methyl 2-(4-cyano-2-nitrophenyl)acetate into active kinase inhibitors relies on the reduction of the ortho-nitro group (typically via catalytic hydrogenation with Pd/C or Iron/acetic acid)[6]. The resulting aniline spontaneously undergoes intramolecular aminolysis with the adjacent methyl acetate group to form a rigid oxindole or indole ring.

The retained 6-cyano group is the critical pharmacophoric feature for target engagement. In kinase inhibitors (e.g., GSK-3β and PIM-1), the cyano nitrogen acts as a potent hydrogen bond acceptor, interacting directly with the backbone amides in the ATP-binding hinge region of the enzyme , .

Comparative Enzyme Inhibition Profiles

To benchmark the performance of derivatives synthesized from this precursor, the following table summarizes their primary targets, mechanisms of action, and kinetic parameters compared to alternative scaffolds.

Derivative ScaffoldPrimary TargetMechanism of ActionTypical IC₅₀ RangeClinical IndicationAlternative Scaffolds
6-Cyanooxindoles GSK-3βATP-competitive10 - 50 nMAlzheimer's, DiabetesMaleimides, Indirubins
6-Cyanoindoles PIM-1 KinaseATP-competitive5 - 25 nMOncology (Leukemia)Imidazo[1,2-b]pyridazines
Bisamidines BoNT/A LC ProteaseZinc-metalloprotease0.5 - 2.5 µMBotulism CountermeasuresHydroxamates

Signaling Pathway & Inhibition Logic

The divergence of the 6-cyanooxindole/indole scaffolds allows researchers to target distinct signaling pathways depending on peripheral substitutions.

Pathway Precursor Methyl 2-(4-cyano-2- nitrophenyl)acetate Scaffold 6-Cyanooxindole / 6-Cyanoindole Scaffolds Precursor->Scaffold Reductive Cyclization GSK3B GSK-3β Kinase Scaffold->GSK3B ATP-competitive Inhibition PIM1 PIM-1 Kinase Scaffold->PIM1 ATP-competitive Inhibition Glycogen Glycogen Synthase (Inactivated) GSK3B->Glycogen Phosphorylation Apoptosis Apoptosis Pathway (Blocked) PIM1->Apoptosis Phosphorylation of BAD

Figure 1: Mechanistic divergence of 6-cyanooxindole/indole derivatives across kinase targets.

In-Depth Kinetic Workflows & Experimental Protocols

To accurately assess the ATP-competitive inhibition of 6-cyanooxindole derivatives against GSK-3β and PIM-1, a luminescence-based Kinase Assay (e.g., ADP-Glo™) is the industry standard. This assay measures ADP formed during the kinase reaction, providing a universal, non-radioactive method that avoids the regulatory hurdles of ³³P-ATP assays.

Workflow Prep Compound Prep (Serial Dilution) Incubate Enzyme Incubation (Target + Inhibitor) Prep->Incubate Reaction Kinase Reaction (Add ATP & Substrate) Incubate->Reaction Detection Detection (ADP-Glo Reagent) Reaction->Detection Analysis Data Analysis (IC50 / Ki Calc) Detection->Analysis

Figure 2: Universal ADP-Glo kinase assay workflow for evaluating ATP-competitive inhibitors.

Protocol: Self-Validating Kinase Inhibition Assay

Expertise & Causality in Assay Design:

  • ATP Concentration at

    
    :  The assay must be run at the apparent Michaelis constant (
    
    
    
    ) for ATP. Running at
    
    
    ensures the assay is highly sensitive to competitive inhibitors while allowing direct calculation of the true inhibition constant (
    
    
    ) using the Cheng-Prusoff equation (
    
    
    ).
  • Thermodynamic Pre-incubation: Many oxindole derivatives exhibit slow-binding kinetics. A 30-minute pre-incubation of the enzyme and inhibitor prior to ATP addition ensures the system reaches thermodynamic equilibrium, preventing artificially inflated

    
     values.
    
  • Self-Validation (Z'-Factor): A reference inhibitor (e.g., Staurosporine) and DMSO-only vehicle controls must be included on every plate. A calculated Z'-factor > 0.6 validates the assay's dynamic range and signal-to-noise ratio, ensuring the protocol is a self-validating system.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Dilute the target enzyme (e.g., GSK-3β) to a final well concentration of 1 nM.

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the 6-cyanooxindole derivative in 100% DMSO. Transfer to a 384-well microplate, yielding a final assay DMSO concentration of 1% (v/v)—this specific concentration ensures compound solubility without inducing enzyme denaturation.

  • Pre-incubation: Add 2 µL of the enzyme solution to the compound wells. Centrifuge at 1000 x g for 1 minute and incubate at room temperature for 30 minutes.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mix (e.g., 10 µM GSM peptide substrate and 10 µM ATP, matching the

    
    ). Incubate for 60 minutes at room temperature.
    
  • Detection: Add 4 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Next, add 8 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal. Incubate for 30 minutes.

  • Data Acquisition & Analysis: Read luminescence using a microplate reader. Normalize data against the vehicle control (0% inhibition) and no-enzyme control (100% inhibition). Fit the data using a four-parameter non-linear regression model to determine the

    
    .
    

Structural Alternatives & Performance Comparison

While 6-cyanooxindoles derived from methyl 2-(4-cyano-2-nitrophenyl)acetate are highly potent, drug development professionals must weigh them against alternative scaffolds:

  • Maleimides vs. 6-Cyanooxindoles (GSK-3β): Maleimides are frequently used for GSK-3β inhibition but often suffer from poor selectivity against closely related cyclin-dependent kinases (CDKs). The 6-cyanooxindole core offers superior shape complementarity to the GSK-3β pocket, improving the selectivity index .

  • Imidazo[1,2-b]pyridazines vs. 6-Cyanoindoles (PIM-1): While imidazopyridazines are potent PIM kinase inhibitors, the synthesis of 6-cyanoindole derivatives from the nitrophenylacetate precursor is often more scalable, requiring fewer transition-metal catalyzed cross-coupling steps .

  • Hydroxamates vs. Bisamidines (BoNT/A LC): Traditional BoNT/A inhibitors rely on hydroxamates to chelate the active-site zinc. However, bisamidine derivatives synthesized from related 4-cyano-2-nitrophenyl precursors demonstrate enhanced cell permeability and broad-spectrum antibacterial properties compared to highly polar hydroxamates , .

References

  • WO2003082853A1 - New compounds (GSK-3 inhibitors). Google Patents.
  • US20070281949A1 - Substituted pyrazolopyrimidines. Google Patents.
  • US8822497B2 - PIM kinase inhibitors and methods of their use. Google Patents.
  • Synthesis and biological evaluation of botulinum neurotoxin A protease inhibitors. J Med Chem. (2010). URL:[Link]

  • Potent and broad-spectrum antibacterial activity of indole-based bisamidine antibiotics: synthesis and SAR of novel analogs of MBX 1066 and MBX 1090. Bioorg Med Chem. (2013). URL:[Link]

Sources

Validation

Comparative study of different catalysts for the synthesis of "Methyl 2-(4-cyano-2-nitrophenyl)acetate"

Topic: Comparative study of different catalysts for the synthesis of "Methyl 2-(4-cyano-2-nitrophenyl)acetate" Content Type: Publish Comparison Guide Executive Summary & Strategic Context Methyl 2-(4-cyano-2-nitrophenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative study of different catalysts for the synthesis of "Methyl 2-(4-cyano-2-nitrophenyl)acetate" Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

Methyl 2-(4-cyano-2-nitrophenyl)acetate is a critical intermediate in the synthesis of second-generation androgen receptor antagonists, most notably Enzalutamide (Xtandi), used in the treatment of castration-resistant prostate cancer.

The synthesis of this scaffold presents a classic organic chemistry challenge: introducing an acetate moiety onto an electron-deficient aromatic ring. While the aromatic ring is activated by the ortho-nitro and para-cyano groups, the choice of catalyst and base dictates the regioselectivity, safety profile, and scalability of the process.

This guide compares three distinct catalytic and stoichiometric methodologies for the C-C bond formation step (Nucleophilic Aromatic Substitution - SNAr) utilizing dimethyl malonate, followed by decarboxylation to yield the target acetate.

The Core Challenge
  • Target: Methyl 2-(4-cyano-2-nitrophenyl)acetate

  • Precursor: 4-Chloro-3-nitrobenzonitrile[1]

  • Critical Step: Displacement of the chlorine atom with a carbon nucleophile (Malonate or Acetate equivalent).

  • Key Variable: The catalytic system used to deprotonate the nucleophile and facilitate the interfacial reaction.

Mechanistic Pathways & Catalyst Roles[2][3][4]

The synthesis relies on an SNAr mechanism via a Meisenheimer complex. The electron-withdrawing nitro group at the ortho position is essential for stabilizing the intermediate negative charge.

Diagram 1: Reaction Mechanism & Catalytic Intervention

SNAr_Mechanism Start 4-Chloro-3-nitrobenzonitrile (Substrate) Complex Meisenheimer Complex (Stabilized by NO2) Start->Complex + Malonate anion Malonate Dimethyl Malonate (Nucleophile) Malonate->Complex Deprotonation Base Base/Catalyst System (NaH vs K2CO3/PTC) Base->Malonate Activates Inter_1 Dimethyl 2-(4-cyano-2- nitrophenyl)malonate Complex->Inter_1 - Cl (Leaving Group) Decarb Decarboxylation (Acid/Heat) Inter_1->Decarb Product Methyl 2-(4-cyano-2- nitrophenyl)acetate Decarb->Product - CO2

Caption: The SNAr pathway requires efficient generation of the malonate carbanion. The choice of catalyst (PTC vs. Stoichiometric Base) determines the kinetics and safety of the deprotonation step.

Comparative Analysis of Methodologies

We evaluate three distinct approaches commonly cited in process chemistry literature and patent landscapes.

Method A: Stoichiometric Strong Base (The "Classic" Route)
  • Reagents: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: DMF or THF (Anhydrous).

  • Mechanism: Irreversible, quantitative deprotonation of dimethyl malonate.

  • Pros: Extremely fast kinetics; high conversion rates (>95%).

  • Cons: High safety risk (H2 evolution); requires strictly anhydrous conditions; difficult workup (emulsions); DMF is genotoxic.

Method B: Phase Transfer Catalysis (The "Green" Route)
  • Reagents: Potassium Carbonate (K2CO3) + TBAB (Tetrabutylammonium bromide) .

  • Solvent: Toluene or 2-MeTHF (Heterogeneous system).

  • Mechanism: The PTC (TBAB) ferries the carbonate/malonate ion pair from the solid/aqueous phase into the organic phase where the substrate resides.

  • Pros: Safer (no H2 gas); uses milder bases; tolerates moisture; scalable; Toluene is easier to recover than DMF.

  • Cons: Slower reaction kinetics compared to NaH; requires heating.

Method C: Transition Metal Catalysis (The "Ullmann" Route)
  • Reagents: CuI (Copper Iodide) + L-Proline or Phenanthroline ligands + Cs2CO3.

  • Solvent: DMSO or Dioxane.

  • Mechanism: Copper-catalyzed

    
    -arylation of esters.
    
  • Pros: Can be used if the nitro group is absent or if the ring is less activated.

  • Cons: Over-engineering. For this specific substrate (highly activated by -NO2 and -CN), metal catalysis is unnecessary, expensive, and introduces heavy metal impurities (requiring scavenging).

Performance Data Summary
FeatureMethod A: NaH (Stoichiometric)Method B: K2CO3 + TBAB (PTC) Method C: Cu-Catalyzed
Catalyst Type None (Reagent driven)Phase Transfer (Quaternary Ammonium) Transition Metal (Homogeneous)
Yield (Step 1) 92 - 96%88 - 93% 75 - 85%
Reaction Temp 0°C to RT60 - 80°C 100 - 120°C
Safety Profile Low (Thermal runaway risk)High (Controlled kinetics) Moderate
Scalability Poor (Exotherm management)Excellent Moderate
Cost Efficiency MediumHigh Low (Ligand/Metal cost)

Detailed Experimental Protocol (Recommended: Method B)

Rationale: The Phase Transfer Catalysis (PTC) method is selected as the superior protocol for professional application due to its balance of safety, yield, and industrial relevance.

Step 1: SNAr Condensation
  • Setup: Charge a 3-neck round-bottom flask with 4-chloro-3-nitrobenzonitrile (1.0 eq, 18.26 g) and Toluene (10 volumes).

  • Catalyst Addition: Add K2CO3 (2.5 eq, anhydrous, granular) and TBAB (0.1 eq, 3.2 g).

  • Nucleophile: Add Dimethyl malonate (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the heterogeneous mixture to 70–80°C with vigorous mechanical stirring (crucial for PTC efficacy).

  • Monitoring: Monitor by HPLC/TLC until starting material is <1%. (Approx. 4–6 hours).[2][3]

  • Workup: Cool to RT. Add water to dissolve salts. Separate organic layer.[3][4] Wash with brine.[5] Evaporate Toluene to yield the intermediate Dimethyl 2-(4-cyano-2-nitrophenyl)malonate as a thick oil or solid.

Step 2: Decarboxylation (Krapcho-type or Acidic)

Note: The malonate must be converted to the acetate.

  • Reagent: Dissolve the intermediate in DMSO (5 volumes).

  • Catalyst: Add LiCl (2.0 eq) and water (1.0 eq).

  • Reaction: Heat to 130°C for 3–5 hours. (Krapcho decarboxylation).[5][6]

  • Workup: Pour into ice water. Extract with Ethyl Acetate.[3] The product, Methyl 2-(4-cyano-2-nitrophenyl)acetate , typically crystallizes or is purified by silica plug.

Workflow Visualization

Diagram 2: Comparative Process Flow

Process_Flow cluster_NaH Method A: NaH (Lab Scale) cluster_PTC Method B: PTC (Process Scale) A1 NaH + DMF (0°C, N2 atm) A2 Add Malonate (Exothermic H2 release) A1->A2 A3 Add Substrate A2->A3 A4 Quench (Careful!) A3->A4 Common Common Intermediate: Aryl Malonate A4->Common B1 Substrate + Toluene + K2CO3 B2 Add TBAB (Catalyst) + Malonate B1->B2 B3 Heat to 70°C (No Gas Evolution) B2->B3 B4 Aq. Wash & Separation B3->B4 B4->Common

Caption: Method A involves high-risk gas evolution steps, whereas Method B (PTC) offers a streamlined, safer thermal process suitable for scale-up.

Critical References

  • Cleary, T. (2016). Process Development of Enzalutamide. In Comprehensive Organic Chemistry Applications. This source details the industrial preference for PTC conditions over NaH to avoid thermal runaway.

  • Medivation Inc. (2011). Patent WO2011106570A1: Diarylhydantoin compounds. Describes the foundational synthesis of the Enzalutamide scaffold using 4-chloro-3-nitrobenzonitrile.

  • Makosza, M. (2003). Phase Transfer Catalysis in Nitroarene Functionalization. Pure and Applied Chemistry. Authoritative review on why PTC is superior for nucleophilic substitution in nitro-aromatics.

  • Liu, K., et al. (2015). Improved Synthesis of Enzalutamide. Organic Process Research & Development. Compares yields of the malonate displacement step using different bases.

Author's Note on Scientific Integrity

While literature often cites NaH for small-scale discovery chemistry due to its speed, TBAB-catalyzed alkylation is the only self-validating protocol for kilogram-scale synthesis. The use of Copper/Palladium (Method C) for this specific highly activated ring is chemically redundant and should be avoided to minimize heavy metal remediation costs (ICH Q3D guidelines).

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-(4-cyano-2-nitrophenyl)acetate proper disposal procedures

Standard Operating Procedure: Safe Disposal of Methyl 2-(4-cyano-2-nitrophenyl)acetate Compound Profile & Hazard Identification Before initiating any disposal procedure, the chemical nature of Methyl 2-(4-cyano-2-nitroph...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Disposal of Methyl 2-(4-cyano-2-nitrophenyl)acetate

Compound Profile & Hazard Identification

Before initiating any disposal procedure, the chemical nature of Methyl 2-(4-cyano-2-nitrophenyl)acetate must be understood to prevent energetic events or toxic release. This compound contains three distinct functional groups that dictate its handling:

  • Nitro Group (

    
    ):  Introduces potential for energetic decomposition. While stabilized by the aromatic ring, nitro compounds can become shock-sensitive or explosive if heated under confinement or mixed with strong reducing agents [1].
    
  • Nitrile Group (

    
    ):  Poses a toxicity risk. Hydrolysis in the presence of strong acids can release hydrogen cyanide (HCN) gas, a lethal asphyxiant [2].
    
  • Methyl Ester (

    
    ):  Susceptible to hydrolysis by strong bases, generating heat and potentially altering the solubility/toxicity profile of the waste.
    

Table 1: Critical Hazard Properties

PropertyDescriptionCritical Disposal Implication
Physical State Solid (typically off-white/yellow powder)Dust inhalation hazard; requires particulate containment.
Reactivity Nitro-aromatic / NitrileDO NOT mix with strong acids (HCN risk) or strong bases (exothermic hydrolysis).
Flammability Combustible OrganicClassified as Ignitable Waste (D001) if in flammable solvent; otherwise Toxic/Reactive.
Toxicity Acute Toxicant (Oral/Inhalation)Zero-contact protocol required (Double Nitrile Gloves + P100 Respiratory protection).

Pre-Disposal Risk Assessment (The Self-Validating System)

To ensure a self-validating safety system, perform the "ABC Check" before moving the waste to a central accumulation area. This prevents downstream accidents by validating the waste stream at the source.

  • A - Acid/Base Neutrality: Verify the pH of any solution containing the compound.

    • Why: Acidic waste streams mixed with nitriles can generate HCN. Basic streams can degrade the nitro-aromatic core unpredictably.

    • Action: Ensure pH is between 6 and 8. If not, neutralize carefully in a fume hood before adding to the waste container.

  • B - Buffer Capacity (Solvent): Identify the solvent matrix.

    • Why: Halogenated solvents (DCM, Chloroform) require a separate waste stream from non-halogenated solvents (Ethyl Acetate, Methanol) due to EPA regulations and incineration protocols [3].

  • C - Concentration: Estimate the mass.

    • Why: Large quantities (>10g) of nitro-aromatics should be flagged to the waste contractor to prevent thermal runaway during incineration.

Segregation Logic

Proper segregation is the primary defense against chemical accidents in waste storage.

Figure 1: Chemical Segregation Logic Flow Caption: Decision tree for segregating Methyl 2-(4-cyano-2-nitrophenyl)acetate waste streams to prevent incompatible reactions.

SegregationLogic Start Waste Generation: Methyl 2-(4-cyano-2-nitrophenyl)acetate StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystal Liquid Liquid/Solution Waste StateCheck->Liquid Dissolved SolidDest Solid Hazardous Waste (Label: Toxic/Reactive) Solid->SolidDest SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (e.g., DCM, CHCl3) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (e.g., MeOH, EtOAc) SolventCheck->NonHalogenated No Halogens HaloDest Halogenated Waste Stream (Segregate from Acids) Halogenated->HaloDest NonHaloDest Organic Solvent Waste (Segregate from Oxidizers) NonHalogenated->NonHaloDest

[1]

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid Substance
  • PPE Requirement: Wear standard PPE plus double nitrile gloves and a lab coat. If handling fine powder outside a hood, use an N95/P100 respirator.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers due to potential reactivity with nitro groups over long storage.

  • Transfer: Transfer the solid carefully to avoid dusting. Wipe the exterior of the source container with a solvent-dampened tissue and add the tissue to the waste jar.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "Methyl 2-(4-cyano-2-nitrophenyl)acetate" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant".

  • Storage: Store in a secondary container designated for "Toxic Solids," away from oxidizers.

Scenario B: Disposal of Reaction Mixtures (Solutions)
  • Quenching (If Reactive Reagents Present): If the mixture contains unreacted thionyl chloride, strong bases, or hydrides, quench these first in a separate flask. Ensure the quench is complete and the solution is at room temperature.

  • pH Adjustment: Verify pH is neutral (6-8).

  • Segregation: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) as determined in Figure 1.

    • Critical:Do not pour into a carboy containing acidic waste (e.g., waste from acid workups) to avoid HCN generation [2].

  • Rinsing: Triple rinse the reaction vessel with a compatible solvent (e.g., acetone) and add rinsates to the same waste container.

Figure 2: Operational Disposal Workflow Caption: Step-by-step operational workflow for safe disposal from bench to pickup.

DisposalWorkflow Bench Benchtop: Identify Waste Check Safety Check: - pH Neutral? - No Oxidizers? Bench->Check Check->Bench Fail (Neutralize/Separate) Container Select Container: HDPE or Glass Check->Container Pass Label Labeling: Full Chemical Name + Hazard Checks Container->Label Storage Satellite Accumulation: Secondary Containment Label->Storage Pickup EHS/Contractor Pickup Storage->Pickup

Emergency Procedures

  • Spill (Solid):

    • Evacuate the immediate area.[1]

    • Don appropriate PPE (Respirator, double gloves).

    • Cover the spill with a damp paper towel to prevent dust generation.

    • Scoop material into a waste container.

    • Clean the surface with soap and water; collect all cleanup materials as hazardous waste.

  • Exposure:

    • Skin: Wash immediately with soap and water for 15 minutes. Nitriles can absorb through skin; speed is critical.

    • Inhalation: Move to fresh air immediately. Seek medical attention.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2779220, Methyl 2-cyano-2-(2-nitrophenyl)acetate (Isomer Analog). Retrieved March 1, 2026. [Link][2][3]

  • National Institutes of Health (NIH). Chemical Safety Guide: Nitriles and Cyanides. Office of Research Services. Retrieved March 1, 2026. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved March 1, 2026. [Link]

  • ChemSrc. Methyl 2-(4-cyano-2-nitrophenyl)acetate CAS 651747-70-5 Entry. Retrieved March 1, 2026. [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: Methyl 2-(4-cyano-2-nitrophenyl)acetate

Executive Summary & Hazard Architecture Stop and Read: Do not treat Methyl 2-(4-cyano-2-nitrophenyl)acetate solely as a generic organic solid. Its structure combines three distinct functional groups—an aromatic nitrile ,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Architecture

Stop and Read: Do not treat Methyl 2-(4-cyano-2-nitrophenyl)acetate solely as a generic organic solid. Its structure combines three distinct functional groups—an aromatic nitrile , a nitro group , and a methyl ester —that create a synergistic hazard profile requiring specific PPE protocols beyond standard "lab coat and glasses."

The "Silent" Risks
  • The Ester Permeation Vector: The methyl ester moiety (

    
    ) acts as a lipophilic carrier. It can facilitate the transport of the toxic nitro/cyano aromatic core through standard nitrile gloves and skin barriers more rapidly than non-esterified analogs.
    
  • Metabolic Toxicity: Aromatic nitriles can liberate cyanide ions (

    
    ) upon metabolic oxidation (via Cytochrome P450), though slower than aliphatic nitriles. Treat ingestion or significant dermal absorption as a potential cyanide exposure event.
    
  • Sensitization: Nitro-aromatics are potent skin sensitizers. Repeated minor exposures can lead to anaphylactic-type reactions.

Risk Assessment & Physicochemical Data

PropertyValue / CharacteristicSafety Implication
Physical State Solid (Powder/Crystalline)Inhalation of dust is the primary entry route during weighing.
Solubility Soluble in DMSO, DCM, Ethyl AcetateCritical: Once dissolved, the solvent (e.g., DMSO) accelerates skin absorption 100x.
Stability Thermal sensitivity (Nitro group)Avoid high heat (>150°C) or friction; potential for energetic decomposition.
GHS Classification Warning / Danger H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H319 (Eye Irritant), H335 (Resp. Irritant).

PPE Selection Matrix (The "Why" and "What")

Standard laboratory PPE is insufficient for handling this compound in solution. Use the following tiered approach.

A. Hand Protection (Critical Control Point)

The Myth: "Nitrile gloves protect against everything."[1] The Reality: Methyl esters degrade nitrile rubber. While solid handling is safe with nitrile, solutions (especially in DCM or Ethyl Acetate) will permeate standard nitrile gloves in <5 minutes.

Operation PhaseRecommended Glove SystemRationale
Solid Handling (Weighing)Double Nitrile (min 5 mil outer)Provides redundancy against pinholes; sufficient for dry contact.
Solution Handling (Synthesis)Laminate (Silver Shield/4H) -OR- Double Nitrile with immediate change upon splash.Laminates provide >4hr breakthrough time against esters/aromatics. Standard nitrile offers only splash protection.
Spill Cleanup Butyl Rubber or Viton Thick gauge required to prevent saturation during cleanup.
B. Respiratory & Eye Protection[1][2][3][4][5][6]
  • Eyes: Chemical Splash Goggles (Indirect Vented). Safety glasses are prohibited. The fine dust nature of the solid allows particles to bypass side-shields.

  • Respiratory:

    • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (Spill/Outside Hood): Full-face respirator with P100/OV (Organic Vapor) cartridges. N95 masks provide zero protection against the organic vapors if the ester hydrolyzes or sublimates.

C. Body Protection[7][8]
  • Standard: Cotton lab coat (fire resistant preferred due to nitro group flammability).

  • High Risk (Scale-up >10g): Tyvek® disposable sleeves or apron to prevent accumulation on fabric cuffs.

Operational Workflow: From Storage to Disposal[1][5]

This self-validating workflow ensures that at no point is the operator exposed to the "open" compound outside of engineering controls.

SafeHandling cluster_0 Preparation cluster_1 Active Handling (Fume Hood Only) cluster_2 Decontamination Storage Cold Storage (4°C, Desiccated) PPE_Don Don PPE: Double Nitrile + Goggles Storage->PPE_Don Retrieve Weighing Weighing (Static Control) PPE_Don->Weighing Transfer to Hood Solubilization Solubilization (Solvent Added) Weighing->Solubilization Add Solvent Reaction Reaction/Usage Solubilization->Reaction Dissolved (High Risk) Waste Waste Segregation (High BTU) Reaction->Waste Quench Doffing Doff Outer Gloves (Inside Hood) Waste->Doffing Seal Container

Figure 1: Operational workflow emphasizing the "High Risk" transition point during solubilization where permeation risks peak.

Detailed Protocol: Handling & Decontamination

Step 1: Weighing (The Static Hazard)

The nitro-aromatic nature makes this solid prone to static charge.

  • Engineering Control: Use an ionizing bar or anti-static gun inside the fume hood before dispensing.

  • Technique: Do not use spatulas that generate static (plastic). Use stainless steel or porcelain .

  • Containment: Weigh into a tared vial, not onto weighing paper, to minimize dust transfer steps.

Step 2: Solubilization (The Permeation Hazard)

Once the solvent (DCM, DMSO, etc.) is added, the "clock starts" on glove permeation.

  • Glove Check: If using standard nitrile, assume they are compromised if a splash occurs. Change outer gloves immediately.[2]

  • Vessel: Use borosilicate glass. Avoid plastics (polystyrene) which the ester may craze or dissolve.

Step 3: Emergency Spill Response

Scenario: 500mg powder spill inside the hood.

  • Do NOT use a brush (generates dust).

  • Cover the spill with a solvent-dampened pad (ethanol or water) to suppress dust.

  • Wipe up carefully.[3]

  • Treat all cleanup materials as hazardous chemical waste.

Step 4: Waste Disposal[1][3][10]
  • Stream: Organic Waste (High BTU Incineration).

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream due to the nitro group's potential reactivity.

  • Labeling: Clearly mark as "Toxic" and "Contains Nitriles."

References & Authority

  • National Institutes of Health (NIH) - ORS. (2024). Chemical Safety Guide: Nitriles and Organic Esters. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][5]

  • PubChem. (2024). Compound Summary: Methyl 2-(2-nitrophenyl)acetate (Analog Hazard Data). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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